molecular formula C6H12BrF B1594414 1-Bromo-6-fluorohexane CAS No. 373-28-4

1-Bromo-6-fluorohexane

Cat. No.: B1594414
CAS No.: 373-28-4
M. Wt: 183.06 g/mol
InChI Key: CNCUKGDUDOASDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-6-fluorohexane is a useful research compound. Its molecular formula is C6H12BrF and its molecular weight is 183.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-6-fluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrF/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCUKGDUDOASDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190750
Record name Hexane, 1-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-28-4
Record name 1-Bromo-6-fluorohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1-bromo-6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-6-fluorohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Bromo-6-fluorohexane: A Technical Guide to Chemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-6-fluorohexane (CAS: 373-28-4) is a heterobifunctional alkyl linker characterized by its "Janus-faced" reactivity. It features a highly reactive primary bromide at the C1 position and a metabolically robust, lipophilic fluorine atom at the C6 position.

This unique structure makes it a critical building block in "Linkerology" —the science of designing linkers for Proteolysis Targeting Chimeras (PROTACs). The C-Br bond serves as a precise electrophilic handle for conjugation to E3 ligase ligands or protein-of-interest (POI) warheads, while the C-F bond acts as a bioisostere for C-H, modulating lipophilicity and metabolic stability without introducing further reactivity.

This guide details the physicochemical profile, mechanistic reactivity, and validated experimental protocols for utilizing this compound in drug discovery.

Physicochemical Profile

The utility of this compound is defined by its physical constants, particularly its density and boiling point, which dictate handling conditions in the laboratory.

Table 1: Key Physicochemical Specifications

PropertyValueContext for Application
CAS Number 373-28-4Registry identification
Molecular Formula

Hexyl chain backbone
Molecular Weight 183.06 g/mol Stoichiometric calculations
Physical State Colorless LiquidNeat handling
Density

High density facilitates phase separation in aqueous workups
Boiling Point

@ 11 mmHg
Volatile under high vacuum; avoid rotary evaporation at high temp
Solubility DCM, DMF, DMSO, THFCompatible with standard organic synthesis solvents
LogP (Predicted) ~2.8Moderate lipophilicity; membrane permeable

Reactivity & Mechanistic Insight[2]

The synthetic value of this compound lies in the extreme disparity between the bond dissociation energies (BDE) of its two terminal halogens. This allows for chemoselective functionalization without the need for protecting groups.

The Bond Energy Divergence

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry.[1] Conversely, the Carbon-Bromine (C-Br) bond is relatively weak and polarized, making it an excellent leaving group.

Table 2: Bond Dissociation Energy Comparison

Bond TypeBond Length (Å)Bond Energy (kJ/mol)Reactivity Profile
C(sp3) - F 1.38~485Inert: Resistant to

attack; metabolically stable.
C(sp3) - Br 1.94~285Reactive: Excellent leaving group for Nucleophilic Substitution.
Chemoselectivity Visualization

The following diagram illustrates the logical flow of reactivity. Nucleophiles (amines, phenoxides, thiols) will exclusively attack the C1 position (Bromine), leaving the C6 position (Fluorine) intact to serve as a physicochemical modulator.

ReactivityMap Molecule This compound (Substrate) Product Functionalized Linker (R-O-C6-F) Molecule->Product Br Displacement Nuc Nucleophile (R-OH, R-NH2) Nuc->Molecule S_N2 Attack (Fast) Metabolism Metabolic Enzymes (CYP450) Metabolism->Product Oxidative Block (F resists abstraction)

Figure 1: Chemoselectivity Map demonstrating the exclusive susceptibility of the C-Br bond to nucleophilic attack, while the C-F bond resists metabolic degradation.

Synthetic Utility & Protocols

In drug development, this molecule is most frequently used to install a "fluorinated hexyl linker" onto a scaffold (e.g., a phenol on a Warhead or E3 ligand like Thalidomide derivatives).

Protocol: Chemoselective Alkylation of Phenols

This protocol describes the attachment of this compound to a phenolic substrate, a standard operation in PROTAC synthesis.

Experimental Rationale:

  • Base Selection: Potassium Carbonate (

    
    ) is chosen over stronger bases (NaH) to prevent elimination (E2) of the alkyl bromide to an alkene.
    
  • Solvent: DMF (Dimethylformamide) is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ion, accelerating the

    
     reaction.
    
  • Stoichiometry: A slight excess (1.2 equiv) of the alkyl halide ensures complete conversion of the limiting valuable phenolic starting material.

Step-by-Step Methodology:

  • Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Phenolic Substrate (1.0 equiv) and anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add anhydrous

    
      (2.0 equiv) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add This compound (1.2 equiv) dropwise via syringe.

    • Note: The density is 1.29 g/mL; weigh by mass for accuracy if using small scales.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–12 hours.
    
    • Monitoring: Monitor by TLC or LC-MS. The bromide is displaced; the fluoride remains.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) to remove DMF. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel).

Workflow Diagram

AlkylationWorkflow Start Start: Phenolic Substrate (Limiting Reagent) Step1 1. Solvation (DMF) 2. Base Addition (K2CO3) Start->Step1 Step2 Add this compound (1.2 equiv, Dropwise) Step1->Step2 Generates Phenoxide Reaction Heat to 60°C (4-12 Hours) Step2->Reaction Initiates S_N2 Check LC-MS Check: Mass = Substrate + 101 Da (Hexyl-F chain addition) Reaction->Check Workup Aq. Workup & Purification Check->Workup Conversion >95%

Figure 2: Logical workflow for the chemoselective alkylation of phenols using this compound.

Applications in Drug Discovery[3][4]

PROTAC Linkerology

The 6-carbon chain (hexyl) is a "privileged" length in PROTAC design. It provides sufficient spatial separation (~8–9 Å) to allow the E3 ligase and the Target Protein to fold into a ternary complex without steric clash.

  • Role of Fluorine: Replacing the terminal methyl (

    
    ) of a heptyl chain with fluorine (
    
    
    
    ) maintains the chain length but lowers the lipophilicity (LogP) slightly and blocks metabolic oxidation at the
    
    
    -position (omega-oxidation), extending the half-life of the degrader.
Radiochemistry (PET Imaging)

While this compound contains stable Fluorine-19 (


), it serves as a "Cold Standard"  in Positron Emission Tomography (PET) research.
  • Usage: When developing an

    
    -labeled tracer, researchers synthesize the non-radioactive 
    
    
    
    version (using this reagent) to validate the HPLC retention time and identity of the radioactive product produced in the cyclotron.

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Storage: Store at room temperature or

    
    . Keep tightly sealed.
    
  • Incompatibility: Strong oxidizing agents and strong bases.

  • Disposal: Must be disposed of as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9765, this compound. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther. Retrieved from [Link]

  • O'Hagan, D. (2008).Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Contextual grounding for C-F bond energy).

Sources

Technical Monograph: 1-Bromo-6-fluorohexane (CAS 373-28-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Heterobifunctional Linker for Medicinal Chemistry and Chemical Biology

Executive Summary

1-Bromo-6-fluorohexane is a specialized heterobifunctional alkyl linker characterized by two distinct halogen termini: a reactive bromine atom and a metabolically stable fluorine atom.[1][2] In drug discovery, it serves as a critical building block for introducing the


 motif.[2] This moiety is strategically employed to modulate lipophilicity (

), block metabolic soft spots (

-oxidation), and serve as a "cold standard" in the development of

radiotracers.

This guide provides a comprehensive technical analysis of CAS 373-28-4, moving beyond basic physical properties to cover synthesis strategies, reactivity profiles, and validated experimental protocols for its application in PROTAC design and lead optimization.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The utility of this compound lies in the electronic and steric disparity between its two halogen substituents. The C-Br bond is labile and prone to nucleophilic attack, while the C-F bond is one of the strongest in organic chemistry (


), rendering it inert under standard alkylation conditions.
Datasheet: Physicochemical Specifications
PropertyValueContext/Notes
CAS Number 373-28-4
Molecular Formula

Molecular Weight 183.06 g/mol
Appearance Clear, colorless liquidMay yellow upon oxidation/light exposure.
Boiling Point 68–70 °C @ 11 mmHgExtrapolates to ~190°C at atm. pressure.
Density

Significantly denser than water.
Refractive Index

Solubility DCM, THF, DMF, DMSOImmiscible in water.
Leaving Group Ability

Basis for selective mono-alkylation.

Synthetic Routes & Production Strategy

The synthesis of this compound presents a classic challenge in statistical substitution. The most common laboratory route involves the nucleophilic fluorination of 1,6-dibromohexane.

The "Halex" (Halogen Exchange) Reaction

Direct fluorination of 1,6-dibromohexane using Potassium Fluoride (KF) and a phase transfer catalyst (18-crown-6) is the standard method. However, this reaction is governed by statistical probability, yielding a mixture of:

  • Starting Material: 1,6-Dibromohexane[3][4]

  • Target: this compound[1][2][5]

  • Over-reaction: 1,6-Difluorohexane

Critical Process Insight: To maximize the yield of the mono-fluoro species, the reaction is typically run with a deficit of the fluorinating agent (0.5 to 0.8 equivalents of KF) to statistically favor the mono-substituted product over the di-fluoro byproduct.

Workflow Visualization

The following diagram illustrates the reaction logic and the critical separation step required to isolate the target.

SynthesisWorkflow Start 1,6-Dibromohexane (Excess) Reaction Nucleophilic Substitution (Reflux, 18-24h) Start->Reaction Reagents KF / 18-Crown-6 Solvent: Acetonitrile Reagents->Reaction Mixture Crude Mixture: 1. 1,6-Dibromohexane 2. This compound 3. 1,6-Difluorohexane Reaction->Mixture Statistical Distribution Purification Fractional Distillation (Vacuum) Mixture->Purification BP Separation Product Target: This compound (>97% Purity) Purification->Product Collect Fraction ~68°C @ 11mmHg

Figure 1: Synthetic workflow for the statistical generation of this compound via Halex reaction.

Reactivity & Mechanistic Insights

Selective Alkylation ( )

The primary utility of this compound is as an electrophile. The reaction kinetics are driven by the leaving group ability. Bromide (


 of HBr = -9) is an excellent leaving group, whereas fluoride (

of HF = 3.2) is poor in

reactions due to the strength of the C-F bond.

Mechanism: When reacted with a nucleophile (e.g., a phenoxide or secondary amine), the nucleophile attacks the carbon bearing the bromine. The fluorine atom remains attached, effectively "capping" the chain.



The Fluorine Effect in Medicinal Chemistry

Replacing a terminal hydrogen with fluorine (using this linker) imparts specific advantages:

  • Metabolic Blocking: The C-F bond resists cytochrome P450-mediated hydroxylation (

    
    -oxidation), extending the half-life (
    
    
    
    ) of the drug.
  • Lipophilicity: Fluorine is hydrophobic but polarizable. It often increases lipophilicity (

    
    ) compared to a hydroxyl group, improving membrane permeability.
    

Applications in Drug Discovery[2][3]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation.

  • Role: this compound provides a hydrophobic

    
     alkyl chain.
    
  • Advantage: Unlike pure alkyl chains, the terminal fluorine can interact with protein pockets via multipolar interactions or simply serve as a metabolically robust cap.

Radiochemistry ( -PET)

While CAS 373-28-4 contains non-radioactive


, it is the "cold standard" used to validate the retention time of 

-labeled tracers during HPLC method development. The radioactive analog is synthesized using the bromo-tosylate precursor, but the chemical identity is confirmed against this commercially available standard.

Experimental Protocol: Alkylation of a Phenol

Objective: To attach the fluorohexyl chain to a phenolic pharmacophore (e.g., a tyrosine residue or drug scaffold).

Reagents:

  • Substrate: Phenol derivative (1.0 eq)

  • Linker: this compound (1.2 eq)[5]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq)
  • Solvent: DMF (anhydrous) or Acetonitrile

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the phenol derivative in anhydrous DMF (0.1 M concentration). Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add this compound (1.2 eq) dropwise via syringe.

    • Note: The slight excess ensures complete consumption of the valuable drug scaffold.

  • Reaction: Heat the mixture to 60–80°C. Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of the phenol starting material. The product will appear less polar (higher

      
      ) on silica TLC.
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then wash with brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Reaction Pathway Diagram[10]

ReactionPathway Scaffold Drug Scaffold (Phenol/Amine) Activation Deprotonation (Base: K2CO3) Scaffold->Activation -H+ Transition Transition State (SN2 Attack on C-Br) Activation->Transition + this compound Product Fluorinated Product (R-O-(CH2)6-F) Transition->Product -Br-

Figure 2: Mechanistic pathway for the alkylation of a drug scaffold using this compound.

Handling & Safety Information

Hazard Identification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability:

  • Store in a cool, dry place (2-8°C recommended for long-term storage).

  • Keep away from strong oxidizing agents and strong bases.

  • Protect from light to prevent slow debromination/discoloration.

References

  • PubChem Compound Summary. (n.d.). This compound (CID 9765).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025).[6] The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Sigma-Aldrich (Merck). (n.d.). This compound Product Sheet.

Sources

Physical characteristics of 1-Bromo-6-fluorohexane (boiling point, density)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 373-28-4 | Formula: C₆H₁₂BrF | M.W.: 183.06 g/mol [1]

Executive Summary

1-Bromo-6-fluorohexane is a bifunctional haloalkane serving as a critical linker in medicinal chemistry and materials science. Its value lies in its asymmetric halogenation: the chemically distinct bromine and fluorine atoms allow for selective sequential functionalization. The bromine atom undergoes facile nucleophilic substitution, while the fluorine atom provides metabolic stability and lipophilicity, often used to block metabolic "soft spots" in drug candidates.

This guide details the physicochemical properties, synthesis logic, and quality control parameters required for the precise handling and application of this intermediate.

Physical Characteristics

The physical behavior of this compound is dictated by the interplay between the heavy, polarizable bromine atom and the highly electronegative, compact fluorine atom.

Core Properties Table
PropertyValueCondition/Note
Boiling Point 68 °C @ 11 mmHg (Vacuum)
Density 1.290 g/mL @ 20 °C
Refractive Index (

)
1.4436@ 20 °C
Flash Point 65 °CClosed Cup
Appearance Colorless liquidClear, free of particulate
Solubility Immiscible in waterSoluble in DCM, THF, Et₂O
Technical Insight: Density & Volatility
  • Density (1.29 g/mL): This value is significantly higher than unsubstituted hexane (0.655 g/mL) but lower than 1,6-dibromohexane (~1.61 g/mL). This density gradient is a critical parameter during workup; unlike simple alkanes, this compound will form the bottom layer in an aqueous extraction, requiring specific separation protocols.

  • Boiling Point Differential: The boiling point (68 °C @ 11 mmHg) allows for effective separation from the symmetric 1,6-dibromohexane precursor (BP ~110 °C @ 11 mmHg) via fractional distillation. This

    
    T is the foundation of the purification strategy described below.
    

Synthesis & Purification Workflow

Methodology: Statistical Nucleophilic Fluorination (Halex Reaction) Reaction Logic: The most robust route involves the nucleophilic displacement of one bromide in 1,6-dibromohexane using Potassium Fluoride (KF). Because this is a statistical reaction, stoichiometry is manipulated to favor the mono-substituted product over the di-fluoro byproduct.

Reagents & Setup
  • Precursor: 1,6-Dibromohexane (Excess, 3.0 equiv)

  • Reagent: Potassium Fluoride (Spray-dried, 1.0 equiv)

  • Catalyst: 18-Crown-6 (0.05 equiv) or Tetrabutylammonium bromide (TBAB)

  • Solvent: Acetonitrile (Dry) or Diglyme (for higher temperatures)

Step-by-Step Protocol
  • Activation: Dry the KF in a vacuum oven at 150°C for 4 hours to remove trace water, which inhibits nucleophilicity.

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, combine 1,6-dibromohexane, KF, and the phase transfer catalyst in the solvent.

  • Reflux: Heat the mixture to reflux (approx. 80-100°C depending on solvent) for 12–18 hours.

    • Self-Validating Check: Monitor via GC-MS. The peak for 1,6-dibromohexane should decrease, and the intermediate peak (this compound) should grow. Stop before significant formation of 1,6-difluorohexane occurs.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KBr, unreacted KF).

    • Concentrate the filtrate to remove the solvent.

    • Dilute the residue with Dichloromethane (DCM) and wash with water to remove residual salts.

    • Crucial: The product is in the organic (lower) layer.

  • Purification (Fractional Distillation):

    • Install a Vigreux column.

    • Apply vacuum (11 mmHg).

    • Fraction 1: Collect low boilers (solvent traces).

    • Fraction 2 (Product): Collect the fraction distilling at 66–70 °C .

    • Residue: The pot residue will contain unreacted 1,6-dibromohexane, which can be recycled.

Workflow Visualization

SynthesisWorkflow Start Start: 1,6-Dibromohexane (Excess 3.0 eq) Reaction Reaction: KF + 18-Crown-6 Reflux 18h Start->Reaction Check QC Check: GC-MS Target: Mono-F > Di-F Reaction->Check Check->Reaction Incomplete Conversion Workup Workup: Filter Salts Extraction (DCM/Water) Check->Workup Pass Distillation Fractional Distillation Vacuum (11 mmHg) Workup->Distillation Product Product: this compound Collect @ 68°C Distillation->Product Distillate (68°C) Recycle Residue: 1,6-Dibromohexane Recycle to Start Distillation->Recycle Pot Residue

Figure 1: Synthesis and purification workflow emphasizing the recycling of the dibromo precursor.

Quality Control & Validation

To ensure the integrity of the linker for downstream applications, the following QC metrics must be met.

TestMethodAcceptance Criteria
Purity GC-FID≥ 98.0% (Area %)
Identity ¹H NMR (CDCl₃)Triplet @ ~3.4 ppm (CH₂-Br)Doublet of Triplets @ ~4.4 ppm (CH₂-F, J_HF ≈ 47 Hz)
Identity ¹⁹F NMRDecoupled singlet or characteristic multiplet @ -218 ppm
Water Content Karl Fischer≤ 0.1%

Mechanistic Note on NMR: The ¹⁹F nucleus couples strongly with the adjacent protons (


 Hz), creating a distinct doublet of triplets in the ¹H NMR spectrum. This coupling constant is a definitive fingerprint for the terminal fluoromethylene group.

Safety & Handling

Signal Word: WARNING GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

  • Engineering Controls: Handle only in a chemical fume hood. The compound is volatile (Flash point 65°C) and can form explosive vapor/air mixtures if heated.

  • PPE: Nitrile gloves are recommended. Inspect frequently, as halogenated alkanes can degrade glove materials over prolonged contact.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or discoloration over time.

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. Retrieved Jan 28, 2026, from [Link]

Sources

Solubility Profile of 1-Bromo-6-fluorohexane in Common Lab Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-6-fluorohexane (CAS: 373-28-4) is a bifunctional alkyl halide widely utilized as a linker in medicinal chemistry (e.g., PROTACs), a precursor for F-18 radiolabeling, and a building block for fluorinated agrochemicals.[1][2] Its utility stems from the differential reactivity of its halogen substituents: the bromine atom serves as an excellent leaving group for nucleophilic substitution, while the fluorine atom provides metabolic stability or specific binding properties.

Understanding the solubility profile of this compound is critical for optimizing reaction yields (specifically


 mechanisms), designing efficient extraction workups, and selecting appropriate chromatography mobile phases. This guide provides a technical analysis of its solubility based on physicochemical principles and standard laboratory practices.

Physicochemical Characterization

To predict and understand solubility, we must first analyze the molecular forces at play.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Lipophilic alkyl chain dominates.
Molecular Weight 183.06 g/mol Moderate size, liquid at room temperature.
Physical State Liquid (Density: ~1.293 g/mL)Miscibility is the primary solubility metric.
Boiling Point ~68 °C @ 11 mmHgVolatile under high vacuum; stable at RT.
LogP (Predicted) ~3.0 – 3.8Highly lipophilic; partitions into organic phases.
Dipole Moment ModerateC-F (highly polar) and C-Br (polarizable) create local dipoles.

Mechanistic Insight: The hexyl chain (


) imparts significant hydrophobic character, making the molecule "greasy." However, the terminal halogens introduce polarity. The C-F bond is short and strong with high electronegativity, while the C-Br bond is longer and more polarizable. This "amphiphilic-like" structure (though strictly lipophilic) allows interaction with a broad range of organic solvents but strictly forbids dissolution in water due to the high energetic cost of disrupting the hydrogen-bonding network of water (hydrophobic effect).

Solubility Profile & Solvent Compatibility[3]

The following data categorizes solvents by their ability to solvate this compound. Since the solute is a liquid, solubility is described in terms of miscibility .

Table 1: Solubility in Common Laboratory Solvents
Solvent ClassRepresentative SolventsSolubility StatusMechanistic RationalePrimary Application
Non-Polar Hexane, Pentane, CyclohexaneMiscible London Dispersion forces dominate. The hexyl chain interacts favorably with aliphatic solvents.Column Chromatography (Mobile Phase A)
Aromatic Toluene, BenzeneMiscible

-interactions and dispersion forces stabilize the alkyl chain.
Reaction Solvent (radical halogenation)
Chlorinated Dichloromethane (DCM), ChloroformMiscible Excellent match of polarity and polarizability.Extraction, General Synthesis
Polar Aprotic THF, Ethyl Acetate, AcetoneMiscible Dipole-dipole interactions stabilize the C-F/C-Br ends without H-bond donation.Reaction Solvents, Chromatography
Dipolar Aprotic DMF, DMSO, AcetonitrileSoluble/Miscible High dielectric constants stabilize transition states in substitution reactions.

Alkylation Reactions
Polar Protic Methanol, EthanolSoluble Soluble due to polarizability, but less favorable than aprotics.Solvolysis studies (Avoid for alkylation)
Aqueous Water, BrineInsoluble Hydrophobic effect. The alkyl chain cannot overcome water's H-bond network energy.Aqueous Workup (Phase separation)

Solvent Selection Strategy for Workflows

Selecting the right solvent is not just about dissolving the compound; it is about the function of the solvent in the experimental step.

A. Reaction Optimization ( Focus)

When using this compound as an electrophile (alkylating agent):

  • Recommended: Acetonitrile (MeCN) or DMF .

  • Why? These polar aprotic solvents solvate cations (e.g.,

    
     from 
    
    
    
    ) well but leave the nucleophile "naked" and reactive. They also dissolve the lipophilic alkyl halide, creating a homogeneous phase.
  • Avoid: Ethanol or Methanol, which can solvate the nucleophile (reducing reactivity) or act as nucleophiles themselves (side reactions).

B. Purification (Flash Chromatography)
  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexane/Ethyl Acetate gradients.

  • Behavior: this compound is relatively non-polar (

    
     ~0.6-0.8 in 10% EtOAc/Hexane). It will elute early, well separated from polar byproducts.
    
C. Visualization (Decision Tree)

SolventSelection Start Select Solvent for This compound Goal What is the Experimental Goal? Start->Goal Rxn Chemical Reaction (Nucleophilic Substitution) Goal->Rxn Ext Extraction / Workup Goal->Ext Pur Purification (Chromatography) Goal->Pur PolarAprotic Use Polar Aprotic (DMF, MeCN, Acetone) *Maximizes SN2 rate* Rxn->PolarAprotic Dissolve reagents Biphasic Use Biphasic System (Org: EtOAc/Ether | Aq: Water) *Compound stays in Organic* Ext->Biphasic Phase separation NonPolar Use Non-Polar Gradient (Hexane / EtOAc) *Elutes early on Silica* Pur->NonPolar Separation

Figure 1: Decision logic for solvent selection based on experimental intent.

Experimental Protocol: Determination of Miscibility Boundary

If you are using a non-standard solvent (e.g., a green solvent like 2-MeTHF or CPME), use this self-validating protocol to determine compatibility.

Method: Visual Polythermal Miscibility Test

Objective: Determine if this compound forms a homogeneous solution with a target solvent at working concentrations.

Reagents:

  • This compound (100 µL)

  • Target Solvent (1 mL)

Step-by-Step Workflow:

  • Preparation: In a clear 4 mL glass vial, add 100 µL of this compound.

  • Addition: Add 100 µL of the target solvent (1:1 v/v ratio).

  • Observation 1 (Immediate): Vortex for 10 seconds.

    • Clear Solution: Miscible at high concentration.

    • Turbidity/Droplets: Immiscible or saturated.

  • Dilution: If clear, continue adding solvent in 200 µL increments until total volume is 1 mL (1:10 v/v).

  • Validation: Allow to stand for 5 minutes. Check for phase separation (oily droplets at bottom or meniscus line).

    • Pass: Solution remains single-phase and clear.

    • Fail: Phase separation observed.

Protocol Step1 Add 100µL Solute Step2 Add 100µL Solvent (Vortex) Step1->Step2 Check1 Clear? Step2->Check1 Step3 Dilute to 1mL Check1->Step3 Yes ResultImmisc Immiscible Check1->ResultImmisc No (Cloudy) Check2 Phase Separation? Step3->Check2 ResultMisc Miscible Check2->ResultMisc No Check2->ResultImmisc Yes

Figure 2: Workflow for validating solvent compatibility in the lab.

Handling and Stability in Solution

  • Storage: When dissolved in non-stabilized ethers (THF, Et2O), store under inert atmosphere (Argon/Nitrogen) to prevent peroxide formation which could react with the alkyl halide over long periods.

  • Reactivity Warning: Do not store in basic solutions (e.g., NaOH in water/alcohol) for extended periods, as hydrolysis to the alcohol or elimination to the alkene may occur.

  • Halogen Exchange: Avoid storage in solvents containing free halide ions (e.g., NaI in Acetone) unless a Finkelstein reaction is intended.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9765, this compound. Retrieved January 28, 2026. [Link]

Sources

Key synonyms and identifiers for 1-Bromo-6-fluorohexane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 373-28-4 | Formula: C₆H₁₂BrF | Role: Bifunctional Linker & Metabolic Probe[1]

Part 1: Nomenclature & Identifiers

Core Directive: This section establishes the precise identity of the compound to prevent ambiguity in procurement and database searching.

Identifier TypeValueContext
CAS Number 373-28-4 Primary Global Identifier
IUPAC Name 1-Bromo-6-fluorohexaneStandard Chemical Nomenclature
Common Synonyms Hexane, 1-bromo-6-fluoro-; 6-Fluorohexyl bromide; 1-Fluoro-6-bromohexaneCommercial & Catalog Usage
MDL Number MFCD01723470Symyx/Merck Indexing
SMILES FCCCCCCBrChemoinformatics & Modeling
InChI Key CNCUKGDUDOASDV-UHFFFAOYSA-NUnique Digital Signature
Part 2: Physicochemical Profile

Scientific Integrity: The physical constants below dictate handling procedures.[1][2] Note the density (>1.0), which facilitates phase separation from aqueous layers during extraction.

PropertyMetricTechnical Note
Molecular Weight 183.06 g/mol --
Physical State Colorless LiquidClear, oil-like consistency at RT.[1]
Boiling Point ~68–70 °C @ 11 mmHgHigh vacuum distillation is required for purification to prevent decomposition.[1]
Density 1.293 g/mL (25 °C)Denser than water; forms the bottom layer in aqueous workups.[1]
Refractive Index

1.4436
Useful for purity verification via refractometry.[1]
Solubility DCM, THF, Et₂OImmiscible with water; soluble in most organic solvents.
Part 3: Structural Analysis & Reactivity

Expertise & Experience: The utility of this compound lies in the differential reactivity of its two halogen termini.

  • The C-Br Bond (The "Warhead"): The carbon-bromine bond is weaker (~276 kJ/mol) and the bromide ion is an excellent leaving group (

    
     of HBr is -9).[1] This allows for facile nucleophilic substitution (
    
    
    
    ) under mild conditions (e.g.,
    
    
    in DMF).[1]
  • The C-F Bond (The "Shield"): The carbon-fluorine bond is the strongest single bond in organic chemistry (~485 kJ/mol).[1] Under standard alkylation conditions, the fluorine atom is inert.

Application Logic: This molecule acts as a selective alkylating agent .[1] It introduces a hexyl chain capped with a fluorine atom.[1] The fluorine serves not as a leaving group, but as a metabolic blocker (preventing


-oxidation by Cytochrome P450 enzymes) or as a lipophilic bioisostere for a hydrogen atom.[1]
Visualization: Reactivity Hierarchy

Reactivity Compound This compound C_Br C-Br Terminus (Reactive) Compound->C_Br Low Bond Energy (~276 kJ/mol) C_F C-F Terminus (Inert/Stable) Compound->C_F High Bond Energy (~485 kJ/mol) Product Fluorinated Product (Nu-Hexyl-F) C_Br->Product Br Displacement C_F->Product Retained Intact Target Nucleophile (Nu-) (Amine, Phenol, Thiol) Target->C_Br SN2 Attack

Caption: Differential reactivity allows selective alkylation at the bromine terminus while preserving the fluorine motif.[1]

Part 4: Synthesis & Manufacturing

Trustworthiness: While 1,6-dibromohexane can be fluorinated using Potassium Fluoride (KF), this often yields a statistical mixture of products (Br-Br, Br-F, F-F) that is difficult to separate.[1] The authoritative route for high-purity synthesis is the bromination of 6-fluorohexanol.[1]

Preferred Protocol: The Appel Reaction (Alcohol to Bromide)

This method avoids the formation of the bis-fluoro byproduct.[1]

Reagents: 6-Fluorohexanol, Carbon Tetrabromide (


), Triphenylphosphine (

), Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 6-fluorohexanol (1.0 eq) and

    
     (1.1 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0 °C.
    
  • Addition: Dissolve

    
     (1.1 eq) in DCM and add dropwise to the reaction mixture. Maintain temperature < 5 °C to control the exotherm.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (stain with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ; alcohol will disappear).[1]
    
  • Workup: Concentrate the solvent in vacuo. The byproduct (triphenylphosphine oxide) will precipitate.[1]

  • Purification: Suspend the residue in cold hexanes/ether, filter off the oxide solids, and concentrate the filtrate. Purify the resulting oil via vacuum distillation or flash chromatography (SiO₂, 100% Hexanes).

Visualization: Synthesis Workflow

Synthesis Start Starting Material: 6-Fluorohexanol Reagents Reagents: CBr4 + PPh3 (Appel Conditions) Start->Reagents Intermediate Intermediate: Alkoxyphosphonium Salt Reagents->Intermediate Reaction Reaction: SN2 Displacement by Br- Intermediate->Reaction Workup Workup: Filter Ph3P=O Byproduct Reaction->Workup Final Product: This compound (>98% Purity) Workup->Final

Caption: The Appel reaction ensures regiospecific substitution of the hydroxyl group without affecting the fluorine atom.[1]

Part 5: Applications in Drug Development

Authoritative Grounding:

  • PROTAC Linker Design:

    • Mechanism: Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the Target Protein Ligand to the E3 Ligase Ligand.[1]

    • Usage: this compound provides a hydrophobic, 6-carbon alkyl chain.[1] The fluorine atom acts as a "cap" if the linker is attached at only one end (as a probe) or, more commonly, the specific chain length is used in structure-activity relationship (SAR) studies to optimize cell permeability.

    • Metabolic Stability: The terminal fluorine blocks oxidative degradation (hydroxylation) at the

      
      -position, extending the half-life of the drug candidate.[1]
      
  • Radiochemistry (PET Imaging):

    • Usage: It serves as a "Cold Standard" (non-radioactive reference) for developing Fluorine-18 (

      
      ) radiotracers.[1] When synthesizing an 
      
      
      
      -labeled hexyl chain, researchers use the
      
      
      (cold) version to validate HPLC retention times and confirm identity.[1]
Part 6: Handling & Safety (GHS)

Self-Validating System: Always verify the Safety Data Sheet (SDS) before use.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Precautionary Measures:

    • Store in a cool, dry place (2–8 °C recommended for long-term stability to prevent hydrolysis or discoloration).

    • Use strictly within a chemical fume hood.[1]

References
  • PubChem Compound Summary. this compound (CID 9765).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. (Foundational chemistry for the cited synthesis protocol).
  • Sun, X., et al. "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy, 4, 64 (2019). (Context for linker chemistry in drug discovery). [Link]

Sources

The Halogen Divergence: A Technical Guide to C-Br vs. C-F Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In organic synthesis and medicinal chemistry, the carbon-halogen bond represents a critical decision point. While they reside in the same periodic group, Carbon-Bromine (C-Br) and Carbon-Fluorine (C-F) bonds exhibit diametrically opposed reactivity profiles. This guide analyzes the mechanistic divergence between these two bonds, contrasting the "labile handle" nature of C-Br—ideal for cross-coupling—against the "impervious shield" of C-F, utilized for metabolic blocking.

Part 1: Fundamental Physical Organic Chemistry[1]

The divergence in reactivity is rooted in the electrostatic and quantum mechanical properties of the bonds. The C-F bond is the strongest single bond in organic chemistry, characterized by high polarity and low polarizability. Conversely, the C-Br bond is weaker, longer, and highly polarizable, making it susceptible to orbital overlap with transition metals.

Table 1: Comparative Physicochemical Properties
PropertyCarbon-Fluorine (C-F)Carbon-Bromine (C-Br)Implication
Bond Dissociation Energy (BDE) ~115 kcal/mol (485 kJ/mol)~68 kcal/mol (285 kJ/mol)C-F resists homolytic cleavage; C-Br breaks easily.
Bond Length 1.35 Å1.94 ÅC-F is sterically compact; C-Br is accessible.[1]
Electronegativity (

)
3.98 (Fluorine)2.96 (Bromine)C-F induces strong dipoles; C-Br is more covalent.
LUMO Character High energy

Low energy

Nucleophiles/Metals attack C-Br

easily.[1]
Van der Waals Radius 1.47 Å1.85 ÅF is a bioisostere for H or O; Br is bulky (like Methyl).[1]

Part 2: The Reactivity Bifurcation

The central thesis of this guide is that mechanism dictates utility . We observe a complete reversal of reactivity order depending on whether the mechanism involves metal insertion (Oxidative Addition) or nucleophilic attack (


).
Scenario A: Transition Metal Catalysis (The C-Br Advantage)

In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the rate-determining step is often Oxidative Addition .

  • Mechanism: The Pd(0) species donates electron density into the C-X

    
     antibonding orbital.
    
  • C-Br: The low-energy

    
     orbital allows facile overlap. The weak bond breaks, forming a stable L
    
    
    
    Pd(II)(Ar)(Br) complex.
  • C-F: The high-energy

    
     orbital and strong bond render oxidative addition kinetically inaccessible under standard conditions (Activation Energy > 40 kcal/mol).
    

Pd_Cycle PreCat Pd(II) Pre-catalyst Active Active Pd(0) Species PreCat->Active Reduction Complex_Br Oxidative Addition Complex (Ar-Pd-Br) Active->Complex_Br Ar-Br (Fast) Complex_F No Reaction / High Barrier (Ar-F Intact) Active->Complex_F Ar-F (Blocked) TransMet Transmetallation (Ar-Pd-Ar') Complex_Br->TransMet Ar'-B(OH)2 Base Product Biaryl Product (Ar-Ar') TransMet->Product Reductive Elimination Product->Active Regenerate Pd(0)

Figure 1: The divergence occurs at Oxidative Addition. C-Br allows the cycle to proceed; C-F acts as a spectator.

Scenario B: Nucleophilic Aromatic Substitution ( ) (The C-F Advantage)

In


, the reactivity order is inverted: Ar-F >> Ar-Cl > Ar-Br > Ar-I .[2]
  • Mechanism: The rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer Complex (anionic intermediate), not the breaking of the C-X bond.[3]

  • Why F wins: Fluorine’s extreme electronegativity inductively stabilizes the negative charge on the ring (lowering the transition state energy of the addition step).[4] Because C-F bond breaking occurs after the rate-limiting step, its bond strength is irrelevant to the reaction rate.

SNAr_Mechanism Substrate Substrate: 4-Nitro-Halobenzene TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile (R-NH2) Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Rate Determining Step (F stabilizes this best) Product Substituted Product Inter->Product Fast Elimination of X-

Figure 2: In ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


, the highly electronegative Fluorine stabilizes the Meisenheimer intermediate, accelerating the reaction despite the strong bond.[3]

Part 3: Strategic Application in Drug Discovery

Metabolic Blocking (C-F)

Cytochrome P450 enzymes typically oxidize C-H bonds.[1] Replacing a labile C-H with C-F blocks this metabolism because the oxidizing iron species in P450 cannot abstract a fluorine atom (C-F BDE > C-H BDE).

  • Strategy: Identify "soft spots" (metabolic hotspots) on a lead compound and fluorinate them to extend half-life (

    
    ).
    
Synthetic Handles (C-Br)

Bromine is rarely retained in final drug candidates due to its lipophilicity and potential for off-target reactivity (alkylation). However, it is the "workhorse" of library synthesis, allowing late-stage diversification via Suzuki or Buchwald couplings.

Part 4: Experimental Protocols

Protocol A: C-Br Activation (Suzuki-Miyaura Coupling)

Standard procedure for coupling an aryl bromide with a boronic acid.

Reagents:

  • Aryl Bromide (1.0 equiv)[5]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Suspend in solvent. Sparge with Argon for 10 minutes to remove

    
     (Oxygen poisons Pd(0)).[1]
    
  • Catalyst Addition: Add

    
     quickly under an Argon counter-flow.[1] Seal the vial.
    
  • Reaction: Heat to 90°C for 12 hours. The mixture will turn black (precipitated Pd) upon completion.

  • Workup: Filter through Celite to remove Pd residues. Dilute with EtOAc, wash with brine, and concentrate.[1]

  • Validation: Monitor disappearance of Aryl-Br via TLC or LCMS.

Protocol B: C-F Activation ( Substitution)

Procedure for displacing a Fluorine on an electron-deficient ring (e.g., 4-fluoronitrobenzene).

Reagents:

  • 4-Fluoronitrobenzene (1.0 equiv)

  • Primary Amine (e.g., Morpholine) (1.2 equiv)

  • Base:

    
     or DIPEA (1.5 equiv)
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    )
    

Step-by-Step:

  • Setup: Dissolve the fluorinated substrate in DMF (0.5 M concentration).

  • Addition: Add the base, followed by the amine.

  • Reaction: Stir at 60°C. Note: If using the Bromine analog, this reaction would require significantly higher temperatures or fail to proceed efficiently.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water to remove DMF.[1]

  • Validation:

    
     NMR is the gold standard here. The starting material signal (approx -100 to -120 ppm) will disappear, and no new F signal will appear (as F leaves as fluoride anion).
    

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. Chemical Society Reviews.[1] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.[1][6][7][8][9] Chemical Society Reviews.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5] Chemical Reviews.[1] Link

  • Lide, D. R. (Ed.).[1] Bond Dissociation Energies.[1][10][11][12] CRC Handbook of Chemistry and Physics.[1] Link

  • Rohde, J. (2018).[1] Nucleophilic Aromatic Substitution: Mechanism and Reactivity.[1][4] Master Organic Chemistry.[1] Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-Bromo-6-fluorohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-6-fluorohexane (CAS: 373-28-4) is a critical bifunctional linker used in medicinal chemistry (PROTACs), radiochemistry (


F-labeling standards), and material science (fluorinated polymers). Its structural value lies in the differential reactivity of its termini: the C-Br bond is highly susceptible to nucleophilic substitution (

) or metallation (Grignard/Lithiation), while the C-F bond remains metabolically stable and bio-isosteric to C-H.

This Application Note provides two distinct protocols for its preparation, selected based on laboratory resources and scale requirements:

  • Method A (The "Clean" Route): Dehydroxybromination of 6-fluorohexanol. Ideal for small-scale, high-purity needs.

  • Method B (The "Process" Route): Statistical nucleophilic fluorination of 1,6-dibromohexane. Ideal for cost-effective scale-up where separation capabilities (fractional distillation) are available.

Strategic Analysis of Synthetic Pathways

The synthesis of heterobifunctional alkanes (


) presents a classic symmetry challenge. Starting from a symmetric precursor (1,6-hexanediol or 1,6-dibromohexane) requires breaking symmetry without producing excessive doubly-substituted byproducts.
Comparative Workflow Analysis

SynthesisPathways Figure 1: Strategic Disconnection. Method A offers higher chemical selectivity; Method B offers lower raw material costs. Start_Diol 1,6-Hexanediol Int_FluoroAlc 6-Fluorohexan-1-ol Start_Diol->Int_FluoroAlc Fluorination (Difficult Selectivity) Start_DiBr 1,6-Dibromohexane (Commodity Chemical) Target This compound (Target) Start_DiBr->Target METHOD B: Controlled Halex (KF, 18-Crown-6) Statistical Mixture ByProd_DiF 1,6-Difluorohexane (Over-reaction) Start_DiBr->ByProd_DiF Excess F- Int_FluoroAlc->Target METHOD A: Appel Reaction (CBr4, PPh3) High Selectivity

Method A: Dehydroxybromination (Appel Reaction)

Best For: High purity requirements (>98%), small scale (1–10g), and labs lacking high-vacuum fractional distillation columns. Prerequisite: Availability of 6-fluorohexanol (commercially available or synthesized via ring-opening fluorination of caprolactone).

Mechanistic Insight

The Appel reaction utilizes triphenylphosphine (


) and carbon tetrabromide (

) to convert the primary alcohol to a bromide. This occurs under mild, neutral conditions, preventing the elimination of the fluorine atom or rearrangement of the carbon chain. The driving force is the formation of the strong

bond in triphenylphosphine oxide (

).
Protocol

Reagents:

  • 6-Fluorohexan-1-ol (1.0 equiv)

  • Carbon Tetrabromide (

    
    ) (1.1 equiv)
    
  • Triphenylphosphine (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 6-fluorohexan-1-ol (e.g., 10 mmol, 1.20 g) and

    
     (11 mmol, 3.65 g) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.
    
  • Activation: Slowly add

    
     (11 mmol, 2.88 g) portion-wise over 15 minutes. Caution: The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The alcohol spot (

      
      ) should disappear; the bromide spot (
      
      
      
      ) will appear.
  • Workup: Add n-pentane (50 mL) to the reaction mixture. This precipitates the bulk of the Triphenylphosphine Oxide (

    
    ).
    
  • Filtration: Filter the suspension through a pad of Celite or silica gel. Wash the pad with pentane.

  • Purification: Concentrate the filtrate under reduced pressure (keep bath <30°C to avoid volatility loss). Purify the residue via flash column chromatography (100% Pentane or Hexane).

Yield Expectation: 85–92% isolated yield.

Method B: Statistical Nucleophilic Fluorination (Halex)

Best For: Scale-up (>50g), cost reduction, and labs with distillation apparatus. Concept: This method relies on the "Statistical Amplification" principle. By using a large excess of the starting dibromide relative to the fluoride source, you mathematically suppress the formation of the di-fluoro byproduct.

Stoichiometry Logic

If 1.0 eq of KF is reacted with 1.0 eq of 1,6-dibromohexane, the statistical product distribution (assuming equal reactivity) is roughly:

  • 25% Starting Material (Br-C6-Br)

  • 50% Product (Br-C6-F)

  • 25% Over-reaction (F-C6-F)

Optimization: By using 3.0 equivalents of 1,6-dibromohexane against 1.0 equivalent of KF, the distribution shifts heavily toward the mono-product, making separation feasible.

Protocol

Reagents:

  • 1,6-Dibromohexane (3.0 equiv) [CAS: 629-03-8]

  • Potassium Fluoride (KF), spray-dried (1.0 equiv)

  • 18-Crown-6 (0.1 equiv) [Phase Transfer Catalyst]

  • Acetonitrile (MeCN), anhydrous

Step-by-Step Procedure:

  • Drying KF: Critical Step. Commercial KF is hygroscopic. Water solvates fluoride, killing its nucleophilicity ("naked fluoride" effect). Dry KF in a vacuum oven at 150°C for 24 hours or use spray-dried KF stored in a glovebox.

  • Reaction: In a 2-neck flask equipped with a reflux condenser, combine 1,6-dibromohexane (e.g., 300 mmol, 73.2 g), KF (100 mmol, 5.8 g), and 18-crown-6 (10 mmol, 2.6 g) in MeCN (200 mL).

  • Reflux: Heat to vigorous reflux (82°C) for 18–24 hours.

    • Note: The reaction will become cloudy as KBr precipitates.

  • Workup: Cool to room temperature. Filter off the solid salts (KBr and unreacted KF). Wash the solids with Et2O.

  • Concentration: Remove the solvents (MeCN, Et2O) via rotary evaporation. You are left with a liquid mixture of Product + Excess Starting Material + Trace Di-fluoro.

Purification: Fractional Distillation

Because the boiling points differ significantly, separation is efficient.

ComponentApprox. Boiling Point (Atm)Boiling Point (15 mmHg)
1,6-Difluorohexane~160°C~60°C
This compound ~195°C ~90-95°C
1,6-Dibromohexane~243°C~135°C

Distillation Protocol:

  • Setup a vacuum distillation apparatus with a Vigreux column (at least 20cm).

  • Apply vacuum (approx 10–15 mmHg).

  • Fraction 1: Collect forerun (unreacted 1,6-difluorohexane and solvent traces).

  • Fraction 2: Collect the product fraction at 90–95°C (15 mmHg) .

  • Residue: The pot residue is clean 1,6-dibromohexane. Recycle this for the next batch.

Analytical Validation

To validate the identity of the synthesized compound, use the following spectroscopic markers.

NMR Spectroscopy ( )

The symmetry of the hexane chain is broken, resulting in distinct triplet signals for the terminal methylenes.

  • 
     NMR: 
    
    • 
       4.45 (dt, 
      
      
      
      ,
      
      
      , 2H,
      
      
      ). Note the large doublet splitting due to Fluorine.
    • 
       3.42 (t, 
      
      
      
      , 2H,
      
      
      ).
    • 
       1.30 – 1.90 (m, 8H, internal methylenes).
      
  • 
     NMR: 
    
    • 
       -218 ppm (tt, typical alkyl fluoride shift).
      
GC-MS Data
  • Molecular Ion:

    
     peaks at m/z 182 and 184 (1:1 ratio due to 
    
    
    
    isotopes).
  • Fragmentation: Loss of HF (M-20) and Loss of Br (M-79/81).

Safety & Handling

HazardPrecaution
Alkyl Bromides Potentially alkylating agents (mutagenic). Handle in a fume hood. Wear nitrile gloves.
Potassium Fluoride Toxic if swallowed. Contact with acid releases HF gas (highly toxic).
18-Crown-6 Toxic. Readily absorbed through skin.

References

  • General Halex Methodology: Clark, J. H. (1980). Fluoride ion as a base in organic synthesis. Chemical Reviews, 80(5), 429-452. Link

  • Appel Reaction Protocol: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Physical Properties & Safety: PubChem Database. Compound Summary for CID 9765, this compound. National Center for Biotechnology Information. Link

  • Synthesis of 1,6-Dibromohexane (Precursor): Organic Syntheses, Coll. Vol. 3, p.227 (1955). (Standard reference for di-bromide handling). Link

  • Fluorination Selectivity: Rozen, S., & Brand, M. (1986). A novel method for the synthesis of alkyl fluorides. Synthesis, 1986(08), 665-667. (Discusses general alkyl fluoride synthesis challenges).

Strategic Installation of Omega-Fluoroalkyl Motifs: A Guide to 1-Bromo-6-fluorohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the precise installation of fluorine atoms is a high-value strategy.[1] 1-Bromo-6-fluorohexane (


) serves as a specialized bifunctional building block that allows researchers to introduce a terminal fluorohexyl motif  in a single step.

Unlike standard alkylation agents, this compound offers a "masked" functionality: the bromine atom acts as a reactive handle for nucleophilic substitution (


) or metal insertion, while the fluorine atom remains inert under these conditions, serving as a metabolic blocker or a dipole modulator. This guide details the mechanistic basis for this selectivity and provides validated protocols for its application in synthesizing metabolically stable linkers (e.g., for PROTACs) and surface-active materials.

Chemical Profile & Strategic Value

Physical Properties

Data aggregated from standard chemical safety sheets and catalog data.

PropertyValueRelevance to Protocol
CAS Number 373-28-4Verification of identity.[2][3]
Molecular Weight 183.06 g/mol Stoichiometric calculations.
Boiling Point ~68°C (11 mmHg)Volatile under high vacuum; avoid rotary evaporation at high temp/low pressure.
Density 1.29 g/mLHeavier than water; forms the bottom layer in aqueous workups.
Appearance Colorless liquidDiscoloration (yellowing) indicates decomposition/free bromine.
The "Fluorine Effect" in Synthesis

The strategic value of this compound lies in the C-F bond strength .

  • Bond Dissociation Energy (BDE): The C-F bond (~485 kJ/mol) is significantly stronger than the C-Br bond (~276 kJ/mol).

  • Chemo-selectivity: Under standard nucleophilic attack (amines, thiols, alkoxides), the bromide is displaced exclusively. The fluoride does not act as a leaving group, preventing polymerization or cross-linking.

  • Metabolic Stability: In drug design, long alkyl chains are susceptible to

    
    -oxidation by Cytochrome P450 enzymes. Replacing the terminal hydrogen with fluorine blocks this metabolic soft spot, extending the half-life (
    
    
    
    ) of the molecule without significantly altering its steric profile (bioisosterism).

Mechanistic Visualization: The Selectivity Landscape

The following diagram illustrates the divergent reactivity pathways. The C-Br bond is the "Entry Point" for chemical modification, while the C-F bond acts as the "Functional Payload."

Reactivity_Landscape Substrate This compound (Br-C6-F) SN2 Nucleophilic Substitution (SN2) (Base/Polar Solvent) Substrate->SN2 Br Displacement (Fast) Metal Metal Insertion (Mg/Li) (Ether/THF) Substrate->Metal Oxidative Addition (Selective) Inert C-F Bond Cleavage (Requires extreme conditions) Substrate->Inert No Reaction (Kinetic Barrier) Prod_SN2 Product A: Nu-(CH2)6-F (Stable Fluoro-Linker) SN2->Prod_SN2 Prod_Grignard Product B: BrMg-(CH2)6-F (Nucleophilic Carbon) Metal->Prod_Grignard

Caption: Divergent reactivity profile of this compound. The C-Br bond allows for substitution or metallation, while the C-F bond remains intact.

Application Protocol I: N-Alkylation for Linker Synthesis

Context: This protocol is designed for attaching the fluorohexyl chain to a secondary amine (e.g., a piperazine pharmacophore). This is a common step in creating PROTAC linkers or optimizing the lipophilicity of a drug candidate.

Reagents & Equipment[2][4]
  • Substrate: Secondary amine scaffold (1.0 equiv).

  • Reagent: this compound (1.2 equiv).[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    ).
    • Expert Note:

      
       is preferred for lower reactivity amines due to the "cesium effect" (higher solubility/basicity in organic solvents).
      
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF.
    
  • Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the secondary amine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Activation: Add

    
     (2.0 equiv). Stir at room temperature for 15 minutes to deprotonate/activate the amine.
    
  • Addition: Add this compound (1.2 equiv) dropwise via syringe.

    • Why: Slow addition prevents localized high concentrations, though the risk of bis-alkylation is low with secondary amines.

  • Reaction: Heat the mixture to 60°C for 4–12 hours.

    • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the amine mass and appearance of

      
       (Mass of 
      
      
      
      fragment addition).
  • Workup:

    • Cool to room temperature.[4][5]

    • Filter off the inorganic solids (

      
      , excess carbonate).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria
  • 1H NMR: Look for the triplet at

    
     ppm (
    
    
    
    Hz), characteristic of the terminal
    
    
    group. The
    
    
    triplet should appear around
    
    
    ppm.
  • 19F NMR: A distinct signal around

    
     ppm (triplet of triplets) confirms the integrity of the C-F bond.
    

Application Protocol II: Grignard Reagent Preparation

Context: For materials science applications (e.g., modifying silicon surfaces or synthesizing liquid crystals), a carbon-carbon bond formation is often required.

Reagents
  • This compound (1.0 equiv).[1][3][6]

  • Magnesium turnings (1.2 equiv, activated).

  • Anhydrous THF (stabilizer-free preferred).

  • Iodine crystal (catalytic).

Methodology
  • Activation: Place Mg turnings in a dry 3-neck flask under Argon. Heat gently with a heat gun while stirring to expose fresh metal surface. Add a single crystal of Iodine.

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add ~5% of the total volume of this compound.

    • Observation: Loss of iodine color and mild exotherm indicate initiation.

  • Propagation: Dilute the remaining bromide in THF. Add dropwise to the refluxing mixture over 30 minutes.

  • Completion: Reflux for an additional 1 hour.

  • Titration: Titrate a small aliquot using salicylaldehyde phenylhydrazone to determine exact concentration before use.

Critical Safety Note: Do not overheat. While the C-F bond is stable, excessive heat (


 for prolonged periods) in the presence of strong Lewis acids (Mg salts) can sometimes trigger defluorination or elimination side reactions.

Experimental Workflow Visualization

Workflow_Alkylation Start Start: Secondary Amine Scaffold Mix Mix with Cs2CO3 in MeCN (Activation Step) Start->Mix Add Add this compound (1.2 equiv, dropwise) Mix->Add Heat Heat to 60°C (4-12h) Monitor via LC-MS Add->Heat Check Check: Is Amine Consumed? Heat->Check Check->Heat No (Continue Heating) Workup Filter Solids -> Aqueous Wash -> Flash Chromatography Check->Workup Yes Final Final Product: N-(6-fluorohexyl)-amine Workup->Final

Caption: Standard Operating Procedure (SOP) for N-alkylation using this compound.

Troubleshooting & Storage

  • Storage: Store at 2–8°C. Light sensitive. If the liquid turns brown/orange, free bromine is present. Wash with sodium thiosulfate solution and distill before use.

  • Low Yields in Alkylation: If the reaction is sluggish, add 0.1 equiv NaI (Finkelstein catalyst) to convert the bromide to the more reactive iodide in situ.

  • Elimination Byproducts: Strong, bulky bases (e.g., t-BuOK) may cause E2 elimination of the H-Br, resulting in 6-fluoro-1-hexene. Adhere to carbonate bases (

    
    ) to favor substitution.
    

References

  • PubChem. (2025).[3] this compound (Compound).[1][2][3][5][6] National Library of Medicine. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][7][8] Chemical Society Reviews, 37(2), 320-330. (Mechanistic grounding for metabolic stability of fluoro-alkyl chains). [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Application Note: 1-Bromo-6-Fluorohexane as a Precision Tool for Physicochemical Optimization and Hydrophobic Tagging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 1-Bromo-6-fluorohexane in Pharmaceutical Drug Discovery Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of modern medicinal chemistry, the "Fluorine Effect" is a pivotal strategy for optimizing drug candidates.[1] This compound (CAS: 373-28-4) serves as a specialized bifunctional building block, enabling the precise installation of a 6-fluorohexyl motif . Unlike simple alkyl chains, this fluorinated tether offers a dual advantage: it maintains the hydrophobic interaction potential required for binding deep protein pockets (e.g., Estrogen Receptors) while significantly enhancing metabolic stability against Cytochrome P450 (CYP450) oxidation at the terminal position.

This guide details the strategic application of this compound in synthesizing Selective Estrogen Receptor Degraders (SERDs) , optimizing PROTAC linkers, and conducting Structure-Activity Relationship (SAR) "Fluorine Scans."

Strategic Applications in Drug Discovery

A. Metabolic Stability & The "Fluorine Scan"

Terminal alkyl chains are notorious "soft spots" for metabolic degradation, often undergoing


-oxidation by CYP450 enzymes to form carboxylic acids, which leads to rapid clearance.
  • Mechanism: Replacing a terminal hydrogen with fluorine (using this compound) blocks this oxidation pathway. The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond and non-polarizable, preventing the hydrogen atom abstraction step required for hydroxylation.

  • Impact: This modification often extends the biological half-life (

    
    ) without significantly altering the steric profile or lipophilicity (LogP) of the parent molecule compared to a methyl cap.
    
B. Hydrophobic Tagging & SERD Design

Many targeted protein degraders, particularly SERDs like Fulvestrant analogs, rely on long hydrophobic side chains to induce a conformational change in the receptor that triggers proteasomal degradation.

  • Role of this compound: It acts as a "capped" hydrophobic tag. The bromine end undergoes nucleophilic substitution to attach to the drug scaffold (e.g., the steroid core), while the fluorine end serves as a chemically inert, metabolically stable cap that mimics the hydrophobicity of a heptyl chain but with improved pharmacokinetic (PK) properties.

C. 19F-NMR Screening Probes

The incorporation of the fluorine atom provides a distinct handle for 19F-NMR .

  • Application: In fragment-based drug discovery (FBDD), the 6-fluorohexyl chain can be attached to ligands to serve as a reporter. Binding events cause chemical shift perturbations in the 19F signal, allowing for sensitive

    
     measurements without the background noise typical of 1H-NMR.
    

Technical Protocol: Selective N-Alkylation of Pharmacophores

Objective: To install the 6-fluorohexyl tail onto a secondary amine scaffold (e.g., a piperazine or aniline derivative) with high selectivity, avoiding over-alkylation or elimination byproducts.

Materials & Reagents
  • Substrate: Secondary amine scaffold (1.0 equiv).

  • Reagent: this compound (1.1 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv). Note: Granular is preferred over powder to prevent caking.
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via in situ Finkelstein reaction (Br

    
     I).
    
Step-by-Step Procedure
  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).

    • Add anhydrous

      
       (2.0 mmol).
      
    • Critical Step: Add KI (0.1 mmol) if the substrate is sterically hindered. This converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Reagent Addition:

    • Add this compound (1.1 mmol) dropwise at room temperature.

    • Why: Slow addition prevents localized high concentrations that could lead to bis-alkylation (formation of quaternary ammonium salts).

  • Reaction Monitoring:

    • Heat the mixture to 60°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor via TLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of the secondary amine peak. The product will show a distinct mass shift of +102 Da (C6H12F).

  • Work-up:

    • Cool to room temperature. Filter off the solid inorganic salts (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification & Validation:

    • Purify via Silica Gel Column Chromatography (Hexanes/EtOAc gradient).

    • Self-Validation (NMR):

      • 1H NMR: Look for the triplet at

        
         ppm (
        
        
        
        Hz) corresponding to the terminal
        
        
        group.
      • 19F NMR: Confirm a single peak around

        
         ppm (decoupled).
        

Visualizing the "Fluorine Effect" Workflow

The following diagram illustrates the decision-making process when using this compound to optimize a lead compound's metabolic profile.

FluorineOptimization Lead Lead Compound (High Potency, Poor t1/2) Analysis Metabolic Soft Spot ID (Terminal Alkyl Oxidation) Lead->Analysis PK Failure Strategy Strategy: Fluorine Capping Reagent: this compound Analysis->Strategy Target: Terminal CH3 Synthesis Synthesis: N/O-Alkylation (Protocol Section 3) Strategy->Synthesis Nucleophilic Sub. Testing In Vitro Microsomal Assay (Liver S9 Fraction) Synthesis->Testing Purified Analog Testing->Lead No Improvement (Loop Back) Outcome Optimized Candidate (Blocked w-Oxidation, Retained LogP) Testing->Outcome Improved Stability

Figure 1: Workflow for optimizing metabolic stability using this compound to block


-oxidation sites.

Comparative Data: Hexyl vs. 6-Fluorohexyl

The table below summarizes the physicochemical shifts expected when substituting a standard hexyl chain with a 6-fluorohexyl chain.

Propertyn-Hexyl Chain (

)
6-Fluorohexyl Chain (

)
Impact on Drug Design
Metabolic Fate Rapid

-oxidation to carboxylic acid
Blocked oxidation; stable terminal groupIncreases

and bioavailability.
Lipophilicity (LogP) High (Hydrophobic)Similar / Slightly LowerMaintains binding affinity in hydrophobic pockets.
Electronic Effect Inductive effect fades after C1Strong electron-withdrawing at tipAlters local pKa if near basic centers; creates dipole.
Leaving Group None (Inert)Fluorine is poor LGStable under physiological conditions.

Advanced Workflow: SERD Linker Assembly

In the context of Selective Estrogen Receptor Degraders (SERDs), the side chain is critical for destabilizing the receptor.

SERDSynthesis Scaffold Steroid Scaffold (e.g., Estradiol derivative) Intermediate Alkylated Intermediate (Hydrophobic Tag Installed) Scaffold->Intermediate Base/DMF 60°C Reagent This compound Reagent->Intermediate Electrophile FinalDrug SERD Candidate (Receptor Destabilization) Intermediate->FinalDrug Deprotection/Oxidation

Figure 2: Simplified assembly of a SERD candidate using this compound as a hydrophobic side-chain donor.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[2] Link

    • Context: Authoritative review on the metabolic stability and physicochemical changes induced by fluorine substitution.
  • Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

    • Context: detailed discussion on using terminal fluorines to block metabolic soft spots.
  • MedChemExpress. "this compound Product Data." Link

    • Context: Verification of commercial availability and classific
  • PubChem. "Compound Summary: this compound." Link

    • Context: Physical property data and safety information.[4]

Sources

Role of 1-Bromo-6-fluorohexane in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Bromo-6-fluorohexane in Agrochemical Lead Optimization

Part 1: Executive Summary & Strategic Value

This compound (CAS 373-28-4) acts as a specialized bifunctional building block in the synthesis of modern agrochemicals (insecticides, fungicides, and herbicides). Unlike simple alkyl halides, this reagent offers a unique "terminal fluorine" motif that serves two critical functions in drug and agrochemical design:

  • Metabolic Blocking: The terminal fluorine atom mimics a hydrogen atom sterically but blocks cytochrome P450-mediated

    
    -oxidation. This extends the half-life of the active ingredient (AI) in the field and within the target organism.
    
  • Lipophilicity Modulation: The fluorohexyl chain increases lipophilicity (

    
    ) without the steric bulk associated with a trifluoromethyl (
    
    
    
    ) or tert-butyl group, facilitating better cuticular penetration in pests or uptake in plant tissues.

This guide details the protocols for utilizing this compound to introduce the 6-fluorohexyl motif via selective nucleophilic substitution.

Part 2: Chemical Logic & Reactivity Profile

The synthetic utility of this compound relies on the differential reactivity of its two carbon-halogen bonds.[1]

  • C–Br Bond (Leaving Group): High reactivity toward nucleophiles (

    
     mechanism). Bond dissociation energy 
    
    
    
    285 kJ/mol.
  • C–F Bond (Retained Motif): Inert under standard alkylation conditions. Bond dissociation energy

    
     485 kJ/mol.
    

Mechanism of Action in Synthesis: The reagent acts as an electrophile.[2] The bromine atom is displaced by a nucleophile (e.g., phenoxide, thiolate, or amine) on the agrochemical scaffold. The fluorine atom remains attached, serving as a bioisostere for a terminal methyl group.

Table 1: Physicochemical Properties & Handling
PropertyValueRelevance to Synthesis
Molecular Weight 183.06 g/mol Stoichiometry calculations.
Boiling Point 188 °CHigh boiling point allows for high-temperature reactions without pressure vessels.
Density 1.29 g/mLDenser than water; facilitates phase separation in aqueous workups.
Solubility Soluble in DCM, THF, DMFCompatible with standard organic synthesis solvents.
Stability Stable at Room TempAvoid prolonged exposure to light (prevents radical debromination).

Part 3: Detailed Experimental Protocol

Protocol ID: P-ALK-06 Title: Selective O-Alkylation of Phenolic Scaffolds using this compound Application: Synthesis of ether-linked insecticides (e.g., Juvenile Hormone Analogs or Pyrethroid mimics).

Reagents & Materials
  • Substrate: Substituted Phenol derivative (1.0 equiv)

  • Reagent: this compound (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange in situ.

Step-by-Step Methodology

Step 1: Activation

  • Charge a reaction flask with the Phenolic Substrate (1.0 equiv) and anhydrous Acetonitrile (0.5 M concentration).

  • Add

    
      (2.0 equiv).
    
  • Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The mixture will appear as a suspension.

Step 2: Alkylation

  • Add This compound (1.2 equiv) dropwise via syringe.

  • (Optional) Add KI (0.1 equiv) to catalyze the reaction if the substrate is sterically hindered.

  • Heat the reaction mixture to Reflux (80-82 °C) .

  • Monitor via TLC or HPLC. Reaction typically reaches completion in 4–12 hours .

    • Checkpoint: The C-F bond is stable at these temperatures. Do not exceed 120°C to avoid potential elimination side reactions (formation of alkenes).

Step 3: Workup & Isolation

  • Cool mixture to room temperature.

  • Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentrate the filtrate under reduced pressure.

  • Redissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

  • Dry organic layer over

    
    , filter, and concentrate.
    

Step 4: Purification

  • Purify via Silica Gel Chromatography.

    • Eluent: Hexanes/Ethyl Acetate gradient.

    • Note: The product will be less polar than the starting phenol.

Part 4: Visualization of Workflows

Figure 1: Reaction Mechanism & Selectivity

This diagram illustrates the selective displacement of Bromine while retaining the Fluorine atom.

ReactionScheme Substrate Phenolic Scaffold (Nucleophile) Transition Transition State (SN2 Attack at C-Br) Substrate->Transition + Base (K2CO3) Reagent This compound (Electrophile) Reagent->Transition Product 6-Fluorohexyl Ether (Agrochemical Intermediate) Transition->Product Selective Substitution Byproduct KBr Salt Transition->Byproduct

Caption: Selective


 alkylation mechanism. The C-F bond remains intact due to higher bond dissociation energy.
Figure 2: Lead Optimization Decision Tree

Use this workflow to determine when to employ the 6-fluorohexyl linker.

DecisionTree Start Lead Compound Analysis Issue1 Is the alkyl chain metabolically unstable? Start->Issue1 Issue2 Is Lipophilicity (LogP) too low? Issue1->Issue2 No Decision1 Replace terminal -CH3 with -CH2F Issue1->Decision1 Yes (Oxidation prone) Issue2->Decision1 Yes AltRoute Use non-fluorinated hexyl bromide Issue2->AltRoute No Decision2 Use this compound Decision1->Decision2 Synthetic Route

Caption: Decision matrix for selecting fluoroalkyl linkers during structure-activity relationship (SAR) studies.

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Incomplete deprotonation of phenol.Ensure

is anhydrous; switch to stronger base (

) in DMF if necessary.
Elimination Byproduct Reaction temperature too high.Lower temperature to 60°C; do not exceed 80°C.
Starting Material Recovery Steric hindrance.Add 10 mol% KI (Finkelstein condition) or use 1-Iodo-6-fluorohexane (prepared in situ).
Impurity at ~3.5 ppm (

NMR)
Unreacted alkyl bromide.Increase wash steps; unreacted reagent is lipophilic and may co-elute.

Part 6: References

  • Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589. (Contextual grounding on fluoroalkyl utility).

  • MySkinRecipes. (n.d.). Technical Data Sheet: this compound. Retrieved January 28, 2026, from [Link]

  • PubChem. (2025).[3][4] Compound Summary: this compound (CID 9765).[3][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Ogawa, Y., et al. (2020). Fluorinated Linkers in PROTAC Design. Journal of Medicinal Chemistry. (Cited for cross-application of halo-fluoro linkers in chemical biology).

Sources

How to introduce fluorine into molecules using 1-Bromo-6-fluorohexane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Fluorine via 1-Bromo-6-fluorohexane

Executive Summary

This guide details the protocol for utilizing This compound (CAS: 373-28-4) as a bifunctional building block in medicinal chemistry. Unlike statistical fluorination methods, this reagent allows for the precise, late-stage introduction of a terminal fluorine atom onto a hexyl chain.

Primary Applications:

  • Metabolic Stabilization: Blocking

    
    -oxidation sites on aliphatic chains to extend half-life (
    
    
    
    ).
  • PROTAC® Linker Design: Constructing defined C6 hydrophobic linkers with terminal physicochemical modulation.

  • Lipophilicity Tuning: Modulating

    
     without altering steric bulk significantly (Fluorine is a bioisostere of Hydrogen).
    

Chemical Logic & Mechanism

To use this reagent effectively, one must understand the reactivity differential between the two termini.

  • The Electrophile (C1-Br): The carbon attached to the bromine is highly susceptible to nucleophilic attack (

    
    ). The C-Br bond energy (~276 kJ/mol) is significantly lower than the C-F bond (~485 kJ/mol), ensuring regiospecificity.
    
  • The Shield (C6-F): The terminal fluorine acts as a metabolic shield. Cytochrome P450 enzymes typically oxidize the terminal methyl group of alkyl chains (

    
    -oxidation). Replacing a terminal 
    
    
    
    with
    
    
    often blocks this pathway due to the high ionization potential of fluorine, while maintaining a similar van der Waals radius (1.47 Å for F vs. 1.20 Å for H).
Mechanism of Action: Alkylation

The reaction proceeds via a concerted substitution where the nucleophile (Amine, Phenol, or Thiol) attacks the


-carbon, displacing the bromide ion.

SN2_Mechanism Nu Nucleophile (R-NH2 / Ar-OH) TS Transition State [Nu...C...Br]‡ Nu->TS Attack Reagent This compound (Br-C6-F) Reagent->TS Product Product (R-NH-C6-F / Ar-O-C6-F) TS->Product Inversion Leaving Leaving Group (Br-) TS->Leaving Displacement

Figure 1: General reaction scheme for nucleophilic substitution using this compound.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Fluorinated Linkers/Amines)

Target Audience: PROTAC Designers, Lead Optimization Chemists

Context: This method attaches the fluorohexyl tail to a secondary or primary amine. Common in synthesizing linkers for E3 ligase ligands (e.g., Thalidomide derivatives).

Reagents:

  • Substrate: Amine-containing scaffold (1.0 equiv)

  • Reagent: this compound (1.2 equiv)[1]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for lower reactivity amines)
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 0.1 equiv) – Use with caution (see Note 1).

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine substrate in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
     (powdered, dry). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation.
    
  • Addition: Add this compound dropwise via syringe.

  • Reaction:

    • Standard: Heat to 60°C for 4–12 hours.

    • Microwave (High Throughput): 80°C for 30 minutes.

  • Work-up: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over

    
    .[2]
    
  • Purification: Flash column chromatography (Hexane:EtOAc).

Critical Control Points:

Parameter Recommendation Reason
Stoichiometry Use 1.2–1.5 eq of alkyl bromide Prevents bis-alkylation if substrate is a primary amine.
Solvent DMF or DMSO Polar aprotic solvents stabilize the transition state.

| Note 1 (Iodide) | Avoid KI/TBAI if possible | Adding Iodide forms the in situ alkyl iodide. While faster, the C-I bond is weaker and can lead to side reactions or difficult separation. Only use for sluggish amines. |

Protocol B: O-Alkylation (Williamson Ether Synthesis)

Target Audience: Medicinal Chemists (SAR Studies)

Context: Creating fluoro-hexyl ether derivatives of phenols to improve metabolic stability (blocking O-dealkylation).

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: this compound (1.5 equiv)[1]

  • Base:

    
     (2.0 equiv) in Acetone (mild) or NaH (1.2 equiv) in DMF (aggressive)
    

Step-by-Step Procedure (Standard


 Method): 
  • Setup: Charge flask with Phenol (1.0 eq) and Acetone (0.2 M).

  • Base Addition: Add

    
     (2.0 eq).[2]
    
  • Reflux: Heat to reflux (approx. 56°C) for 30 minutes.

  • Reagent Addition: Add this compound (1.5 eq).

  • Monitoring: Reflux for 12–24 hours. Monitor via TLC (The product will be less polar than the starting phenol).

  • Work-up: Filter off the solid salts (

    
    , Excess Base). Concentrate the filtrate.
    
  • Purification: Silica gel chromatography.

Application Workflow: PROTAC Linker Synthesis

The following diagram illustrates the workflow for integrating this linker into a bifunctional degrader.

PROTAC_Workflow Start Target Ligand (e.g., Warhead) Step1 Functionalization (Introduce Nucleophile: -NH2/-OH) Start->Step1 Step2 Linker Attachment (React with this compound) Step1->Step2 Protocol A/B Step3 Intermediate (Ligand-Linker-F) Step2->Step3 Decision Is F the final terminus? Step3->Decision PathA Yes: Metabolic Blocker (Final PROTAC) Decision->PathA Standard Use PathB No: F Displacement (Rare: Use F as leaving group?) Decision->PathB Not Recommended (F is poor LG)

Figure 2: Decision tree for PROTAC synthesis. Note that this compound is typically used when the Fluorine is intended to remain as a terminal cap.

Troubleshooting & Safety

  • Issue: Elimination (Alkene formation).

    • Symptom:[3][4] Observation of 6-fluoro-1-hexene.

    • Cause: Base is too strong or temperature is too high.

    • Fix: Switch from NaH to

      
       or 
      
      
      
      . Lower temperature to 50°C.
  • Issue: Poor Conversion.

    • Fix: The alkyl bromide is moderately reactive. Add catalytic TBAI (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein condition), but monitor closely.

  • Safety: this compound is an alkylating agent. It is a potential mutagen. Handle in a fume hood with double nitrile gloves.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs. Molecular BioSystems, 7(2), 359-364.

  • PubChem. (n.d.).[1] this compound (CID 9765).[1][5] National Library of Medicine.[6]

Sources

1-Bromo-6-fluorohexane applications in materials science and polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-Bromo-6-fluorohexane in Advanced Materials & Polymer Engineering

Part 1: Executive Technical Overview

This compound (CAS: 373-28-4) is a high-value heterobifunctional building block distinguished by its specific "Omega-Fluoro" motif. Unlike perfluorinated chains, which are bulky and lipophobic, the single terminal fluorine atom provides a unique dipole moment and metabolic stability (blocking


-oxidation) while maintaining the steric profile of a standard alkyl chain.

In materials science, this molecule acts as a precision tool for Side-Chain Engineering .[1] The bromine terminus (


) serves as a highly reactive electrophile for 

attachment, while the fluorine terminus (

) acts as a stable, surface-active "tag" that modulates solid-state packing, dielectric constants, and surface energy without the processing difficulties associated with perfluorinated polymers.
Technical Specifications
PropertyValueRelevance to Protocol
Formula

Heterobifunctional Spacer
Molecular Weight 183.06 g/mol Stoichiometry calculations
Boiling Point 68°C @ 11 mmHgVolatile; requires reflux condensers
Density 1.293 g/mLLiquid handling/solvent layering
Refractive Index

1.4436
Purity verification
Solubility Organic solvents (THF, DCM)Compatible with standard organic synthesis

Part 2: Application Notes & Protocols

Application A: Side-Chain Engineering in Semiconducting Polymers

Context: Organic Field-Effect Transistors (OFETs) & Photovoltaics (OPVs)

The Challenge: Standard alkyl side-chains (e.g., hexyl in P3HT) dictate solubility but often result in suboptimal crystal packing.[1] The Solution: Replacing the terminal methyl group with a fluorine atom using This compound creates a "Fluoro-Dipole" effect. This induces tighter


-

stacking in conjugated polymers (like polythiophenes) via

and

interactions, significantly enhancing charge carrier mobility.[1]

Protocol 1: Synthesis of 3-(6-Fluorohexyl)thiophene (Monomer Precursor) Mechanism: Kumada Coupling / Grignard Metathesis

Reagents:

  • 3-Bromothiophene (1.0 eq)

  • This compound (1.2 eq)[2]

  • Magnesium turnings (1.3 eq)[1]

  • 
     (Catalyst, 0.5 mol%)[1]
    
  • Anhydrous THF (Solvent)[1]

Step-by-Step Workflow:

  • Grignard Formation (In-Situ):

    • Critical Step: In a flame-dried 3-neck flask under Argon, activate Mg turnings with iodine.

    • Add this compound dropwise in THF.[1] Initiate reflux.[1]

    • Validation: Disappearance of Mg metal indicates formation of (6-fluorohexyl)magnesium bromide.[1]

  • Catalytic Coupling:

    • Cool the Grignard solution to 0°C.

    • Add 3-Bromothiophene and

      
       catalyst.[1]
      
    • Warm to room temperature and reflux for 12 hours.

    • Why: The Nickel catalyst facilitates the cross-coupling between the aryl halide and the alkyl Grignard.[1]

  • Purification:

    • Quench with dilute HCl.[1] Extract with diethyl ether.[1]

    • Purify via vacuum distillation (Target BP: ~110°C @ high vacuum) to remove homocoupled byproducts.[1]

Data Output:

  • Yield: Expect 75-85%.

  • NMR Validation: Look for the triplet at

    
     ~4.4 ppm (
    
    
    
    ,
    
    
    ). This large coupling constant is the diagnostic signature of the terminal fluorine.[1]
Application B: Surface Energy Modification (SAMs)

Context: Microfluidics & Biosensors[1]

The Challenge: Creating surfaces that resist protein adsorption (bio-fouling) while maintaining specific wetting properties.[1] The Solution: A Self-Assembled Monolayer (SAM) terminated with a single fluorine.[1] Unlike superhydrophobic


-terminated surfaces, the 

surface presents a dipole that resists non-specific binding while allowing specific aqueous interactions.[1]

Protocol 2: Synthesis of 6-Fluorohexane-1-thiol for Gold Functionalization Mechanism: Thiolation via Thiourea (Iso-thiuronium salt intermediate)

Step-by-Step Workflow:

  • Substitution:

    • Dissolve this compound (10 mmol) and Thiourea (11 mmol) in Ethanol (20 mL).

    • Reflux for 4 hours.[1]

    • Observation: The solution will clarify as the alkyl bromide converts to the water-soluble isothiuronium bromide salt.[1]

  • Hydrolysis:

    • Add aqueous NaOH (10%, 15 mL) directly to the reaction mixture.[1]

    • Reflux for 2 hours under Nitrogen (to prevent disulfide formation).[1]

    • Safety: This releases ammonia gas; vent into a fume hood.[1]

  • Extraction:

    • Acidify with dilute

      
      .[1] Extract the oily thiol layer with DCM.[1]
      
    • Storage: Store under inert gas at -20°C to prevent oxidation to disulfide.[1]

  • Surface Assembly (The "Dip" Protocol):

    • Immerse clean Gold (Au) substrate in a 1 mM ethanolic solution of the synthesized thiol for 24 hours.[1]

    • Rinse with ethanol and dry with

      
      .[1]
      

Part 3: Visualization (Workflows & Pathways)

Figure 1: Monomer Synthesis Workflow (Kumada Coupling)

MonomerSynthesis BrF This compound Grignard Intermediate: (6-Fluorohexyl)MgBr BrF->Grignard Activation (Reflux) Mg Mg / THF Mg->Grignard Product 3-(6-Fluorohexyl)thiophene (Monomer) Grignard->Product Cross-Coupling Thiophene 3-Bromothiophene Thiophene->Product Cat Ni(dppp)Cl2 Catalyst Cat->Product Catalysis

Caption: Synthesis of fluorinated thiophene monomer via Kumada coupling. The this compound is converted to a Grignard reagent before coupling.

Figure 2: Surface Assembly Logic

SAMAssembly Substrate Gold (Au) Substrate Assembly Self-Assembly Process (24h, EtOH) Substrate->Assembly Thiol 6-Fluorohexane-1-thiol (Precursor) Thiol->Assembly SAM Ordered Monolayer (Au-S-(CH2)6-F) Assembly->SAM Chemisorption Property Surface Property: Modulated Wetting/Dipole SAM->Property Functional Outcome

Caption: Formation of Self-Assembled Monolayer (SAM). The thiol headgroup binds to Gold, exposing the terminal Fluorine to the interface.

Part 4: References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Blümke, T., et al. (2010).[1] "Preparation of highly functionalized alkylzinc halides from alkyl bromides". Chemical Communications, 46(23), 4082-4084.[1] (Demonstrates metallation of functionalized alkyl bromides).

  • OECD. (2022).[1] Synthesis Report on Understanding Side-Chain Fluorinated Polymers. Available at: [Link][1]

  • Ji, L., et al. (2019).[1] "Impact of Fluorination on the Morphology and Performance of Polymer Solar Cells". Advanced Energy Materials. (Contextual reference for fluorinated side-chain effects).

Sources

Application Note: Chemoselective Alkylation Strategies using 1-Bromo-6-fluorohexane

[1]

Abstract & Core Directive

This technical guide details the mechanistic principles and experimental protocols for utilizing 1-Bromo-6-fluorohexane (CAS 373-28-4) as a chemoselective alkylating agent.[1] Unlike symmetrical dihaloalkanes, this bifunctional reagent possesses two distinct halogen terminals: a reactive bromide (

1

Target Audience: Medicinal chemists and process development scientists optimizing linker technologies for PROTACs, radiotracer standards, and lipophilic side-chain installation.[1]

Chemical Identity & Physical Properties

Before initiating synthesis, verify the reagent specifications. This compound is a bifunctional linker used to introduce a metabolically stable fluorohexyl motif.[1]

PropertySpecificationCritical Note
IUPAC Name This compound
CAS Number 373-28-4
Molecular Weight 183.06 g/mol
Boiling Point 68°C @ 11 mmHgHigh volatility under high vac; use caution during rotavap.[1]
Density 1.29 g/mLDenser than water; bottom layer in aqueous extractions.[1]
Appearance Colorless liquidYellowing indicates decomposition (

release).[1]
Storage 2–8°C, DarkLight sensitive.[1]

Mechanistic Insight: The Chemoselectivity Paradox

The utility of this compound lies in the extreme disparity in bond dissociation energies (BDE) between the Carbon-Bromine (C-Br) and Carbon-Fluorine (C-F) bonds.[1]

The "Warhead" vs. "Payload"

In nucleophilic substitution reactions, this molecule acts as a chemoselective electrophile .[1]

  • The Warhead (C-Br): The C-Br bond (~276 kJ/mol) is sufficiently weak to undergo facile heterolytic cleavage upon backside attack by a nucleophile.[1] The bromide ion (

    
    ) is a stable, weak base, making it an excellent leaving group (
    
    
    of HBr
    
    
    -9).[1]
  • The Payload (C-F): The C-F bond (~485 kJ/mol) is the strongest single bond in organic chemistry.[1] Under standard basic alkylation conditions (

    
    /DMF, 60°C), the fluoride is inert.[1] It does not act as a leaving group because 
    
    
    is a poor leaving group in non-activated aliphatic systems (high basicity, poor polarizability).[1]
Reaction Pathway Visualization

The following diagram illustrates the kinetic preference for

SN2_Mechanismcluster_selectivityChemoselectivity ControlSubstrateThis compound(Electrophile)TSTransition State[Nu---C---Br]‡Substrate->TSNuNucleophile(R-NH2 / Ar-O-)Nu->TSBackside Attack(Sterically Accessible)ProductProduct(R-NH-Hexyl-F)TS->ProductInversion ofConfigurationLGLeaving Group(Br-)TS->LGC_F_BondC-F Bond(Inert Payload)C_F_Bond->SubstrateRemains Intact

Figure 1: Chemoselective

1

Application Protocol: N-Alkylation of Secondary Amines

This protocol describes the synthesis of a fluorohexyl-tagged amine. This is a standard workflow for creating reference standards for PET radiotracers or increasing the lipophilicity of a drug scaffold.[1]

Model Reaction: Alkylation of 1-Phenylpiperazine with this compound.

Reagents & Equipment[1][2]
  • Substrate: 1-Phenylpiperazine (1.0 equiv)

  • Electrophile: this compound (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation[1]

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a flame-dried round-bottom flask with 1-Phenylpiperazine (1.0 mmol) and anhydrous

    
     (2.0 mmol).
    
  • Add anhydrous Acetonitrile (5 mL/mmol). Note: DMF is preferred if the amine is poorly soluble, but MeCN allows easier workup.[1]

  • Stir at room temperature for 10 minutes to deprotonate/activate the amine.

  • Add this compound (1.1 mmol) dropwise via syringe.[1]

    • Tip: If reaction rate is slow, add catalytic KI (10 mol%) to generate the more reactive 1-Iodo-6-fluorohexane in situ.[1]

Step 2: Thermal Activation

  • Equip the flask with a reflux condenser under

    
     atmosphere.
    
  • Heat the mixture to 60–80°C .

    • Caution: Do not exceed 90°C to avoid potential elimination side reactions (HBr elimination yielding alkenes).[1]

  • Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The reaction is typically complete in 4–12 hours.[1]

    • Look for: Disappearance of the amine spot and appearance of a less polar product spot.[1]

Step 3: Workup

  • Cool reaction to room temperature.[1][2][3][4]

  • Filter off the solid inorganic salts (

    
    , KBr) through a Celite pad.[1] Rinse the pad with EtOAc.[1]
    
  • Concentrate the filtrate under reduced pressure.

  • Liquid-Liquid Extraction (if DMF was used): Dilute residue with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.[1] Dry over

    
    .[1]
    

Step 4: Purification

  • Purify the crude oil via Flash Column Chromatography on Silica Gel.[1]

  • Eluent: Gradient of 0%

    
     30% EtOAc in Hexanes.
    
  • Validation: Verify product identity using

    
    -NMR (expect a triplet of triplets around -218 ppm, characteristic of terminal primary alkyl fluorides).[1]
    

Critical Troubleshooting & Optimization

Experimental success depends on controlling the competition between Substitution (


ParameterRecommendationRationale
Solvent Choice Acetonitrile (Default) or DMF (Difficult cases)Polar aprotic solvents stabilize the transition state.[1] DMF is faster but harder to remove.[1]
Base Selection

or

Carbonates are mild enough to prevent E2 elimination (alkene formation) which strong bases (NaH, KOtBu) might promote.[1]
Stoichiometry 1.1 – 1.2 equiv of HalideSlight excess ensures complete consumption of the valuable amine/nucleophile.[1]
Temperature 60°COptimal balance.[1] >90°C increases risk of HF elimination or HBr elimination.[1]
Experimental Workflow Diagram

WorkflowSetupSetup:Amine + K2CO3 + MeCN(Stir 10 min)AdditionAddition:Add this compound(Dropwise)Setup->AdditionReactionReaction:Heat to 60-80°C(4-12 Hours)Addition->ReactionCheckCheckpoint:TLC / LC-MS(Check for Amine consumption)Reaction->CheckCheck->ReactionIncompleteWorkupWorkup:Filter Salts -> Concentrate(Optional: EtOAc/H2O Wash)Check->WorkupCompletePurifyPurification:Flash Chromatography(Hex/EtOAc)Workup->Purify

Figure 2: Standard operational workflow for N-alkylation using this compound.

References

  • TCI Chemicals. Product Specification: this compound (B5929).[1] Retrieved from .[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9765, this compound.[1] Retrieved from .[1]

  • Sun, D., et al. (2021). Evaluation of the Small-molecule BRD4 Degrader CFT-2718...[1][3] (Example of halo-alkyl linker usage in PROTACs). Molecular Cancer Therapeutics, 20(8), 1367-1377.[1][3] Link

  • Organic Chemistry Portal.Nucleophilic Substitution (

    
    ). Retrieved from .[1]
    

Step-by-step guide to Finkelstein reaction using 1-Bromo-6-fluorohexane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 1-Fluoro-6-iodohexane via Finkelstein Halogen Exchange

Executive Summary

This guide details the protocol for converting 1-Bromo-6-fluorohexane to 1-Fluoro-6-iodohexane using the Finkelstein reaction. This transformation is a critical activation step in medicinal chemistry and radiopharmaceutical synthesis. The resulting iodo-alkane serves as a superior alkylating agent compared to its bromo-analog, allowing for mild coupling with nucleophiles (amines, thiols, phenoxides) while leaving the chemically robust C–F bond intact for later applications (e.g., as a metabolic blocker or


F-tag mimetic).

Key Technical Insight: The success of this protocol relies entirely on solubility differentials in anhydrous acetone.[1] Sodium Iodide (NaI) is soluble, while Sodium Bromide (NaBr) precipitates, driving the equilibrium forward (Le Chatelier’s Principle).[1][2][3][4]

Mechanistic Principles & Logic

The reaction proceeds via a classic


 (Substitution Nucleophilic Bimolecular)  mechanism.[1][2][4]
  • Nucleophilic Attack: The iodide ion (

    
    ), being a soft, highly polarizable nucleophile, attacks the 
    
    
    
    -carbon of the this compound.
  • Transition State: A pentacoordinate transition state forms where the C–Br bond breaks as the C–I bond forms.

  • Leaving Group: Bromide (

    
    ) is displaced.
    
  • Driving Force: In acetone, NaI is soluble (

    
     g/L), but NaBr is virtually insoluble. The precipitation of NaBr removes the leaving group from the equilibrium, driving the reaction to completion.
    

Note on Chemoselectivity: The C–F bond (


485 kJ/mol) is significantly stronger than the C–Br bond (

285 kJ/mol). Under refluxing acetone conditions, the fluoride is inert, ensuring the reaction is regiospecific to the bromine terminus.
Diagram 1: Reaction Mechanism & Equilibrium Shift

FinkelsteinMechanism cluster_legend Phase State Reactant This compound (Soluble) TS Transition State [F-(CH2)6...Br...I]- Reactant->TS + I- Reagent NaI (Soluble in Acetone) Reagent->TS Product 1-Fluoro-6-iodohexane (Soluble) TS->Product Byproduct NaBr (Precipitate) TS->Byproduct Precipitation (Driving Force) Sol Solution Phase Solid Solid Phase

Caption:


 pathway showing the critical phase change of NaBr that drives the equilibrium forward.

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Substrate This compound (>97%)Starting material.
Reagent Sodium Iodide (NaI), AnhydrousNucleophile source.[2] Must be dried (oven at 120°C for 4h) before use.
Solvent Acetone, HPLC Grade, DriedReaction medium.[2] Dry over 4Å molecular sieves. Water kills the reaction by dissolving NaBr.
Quench Sodium Thiosulfate (

)
Reduces free iodine (

) formed by oxidation (removes yellow color).
Apparatus Round bottom flask, Reflux condenser,

guard tube
Standard reflux setup to exclude atmospheric moisture.
Step-by-Step Methodology

Step 1: Reagent Preparation (Critical)

  • Dissolve Sodium Iodide (NaI) (1.5 - 2.0 equivalents) in anhydrous acetone (approx. 5-10 mL per gram of NaI).

  • Observation: The solution may turn slightly yellow due to trace iodine; this is acceptable. If it is dark brown, the NaI is too oxidized.

Step 2: Reaction Initiation

  • Add This compound (1.0 equivalent) to the stirring NaI/acetone solution.

  • Attach a reflux condenser fitted with a drying tube (calcium chloride or Drierite).

  • Observation: A fine white precipitate (NaBr) may begin to form immediately upon mixing, indicating reaction progress.

Step 3: Reflux & Monitoring

  • Heat the mixture to reflux (Acetone BP: 56°C) for 12–18 hours .

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The bromide and iodide have different retention factors (iodides are typically less polar) and boiling points.

  • Endpoint: Reaction is complete when the starting bromide is <2% by GC area.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the white solid (NaBr) using a sintered glass funnel or Celite pad. Wash the solid cake with cold acetone.

  • Concentration: Remove the acetone from the filtrate using a rotary evaporator (water bath < 40°C) to yield a residue.

Step 5: Extraction & Wash

  • Dissolve the residue in Diethyl Ether or Dichloromethane (DCM).

  • Thiosulfate Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ). Why? To reduce any purple/brown iodine (
    
    
    
    ) back to colorless iodide.
  • Wash with water, then brine (saturated NaCl).

  • Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ).
    

Step 6: Isolation

  • Filter off the drying agent.

  • Concentrate in vacuo.

  • Purification: Vacuum distillation is recommended for high purity.

    • Note: Alkyl iodides are light-sensitive. Store in amber vials, ideally over a copper wire (stabilizer).

Critical Process Parameters (CPPs)

ParameterRangeImpact on Quality
Stoichiometry 1.5 – 2.0 eq NaIExcess NaI ensures kinetic dominance and pushes equilibrium.
Water Content < 0.1% (Karl Fischer)High Risk. Water dissolves NaBr, reversing the reaction (equilibrium shifts back to bromide).
Temperature 56°C (Reflux)Essential for overcoming the activation energy of the C–Br bond cleavage.
Reaction Time 12 – 18 hoursBromides react slower than chlorides in some contexts, but faster in Finkelstein due to better leaving group ability vs Cl. However, full conversion takes time.

Workflow Visualization

Diagram 2: Experimental Workflow

Workflow Start Start: Dry NaI + Dry Acetone Mix Add this compound Start->Mix Reflux Reflux (56°C) 12-18 Hours Mix->Reflux Filter Filter Precipitate (NaBr) Reflux->Filter Precipitate forms Evap Evaporate Acetone Filter->Evap Filtrate Wash Wash w/ Na2S2O3 (Remove Iodine Color) Evap->Wash Residue redissolved in Ether/DCM Distill Vacuum Distillation (Purification) Wash->Distill Final Final Product: 1-Fluoro-6-iodohexane Distill->Final

Caption: Operational workflow from reagent preparation to final product isolation.

Troubleshooting & Safety

Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Root Cause:[3][5] Wet acetone. Water solubilized the NaBr.

    • Fix: Add 10% more NaI and add 3Å molecular sieves directly to the reaction flask.

  • Problem: Product is dark purple/brown.

    • Root Cause:[3][5] Iodine (

      
      ) formation due to light exposure or oxidation.
      
    • Fix: Wash with sodium thiosulfate until colorless. Store over copper wire.

Safety Profile
  • This compound: Skin and eye irritant (H315, H319).[6]

  • Alkyl Iodides: Potential alkylating agents (suspected carcinogens). Handle in a fume hood.

  • Acetone: Highly flammable. Ensure no open flames near the reflux setup.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link][6]

  • Organic Chemistry Portal. Finkelstein Reaction. Detailed mechanism and literature examples. Available at: [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for kinetics and solvent effects).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Protocol: Controlled Synthesis of (6-Fluorohexyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Application Context

In modern medicinal chemistry, the 1-bromo-6-fluorohexane scaffold is a critical building block, particularly for PROTAC® linker design and metabolic blocking . The terminal fluorine atom serves two strategic functions:

  • Bioisosterism: It mimics a hydrogen atom sterically (Van der Waals radius 1.47 Å vs 1.20 Å for H) but dramatically alters the electronic properties of the chain.

  • Metabolic Stability: The C-F bond (

    
    ) blocks Cytochrome P450-mediated 
    
    
    
    -oxidation at the terminal position, extending the half-life of the resulting drug candidate.

This protocol details the generation of (6-fluorohexyl)magnesium bromide . Unlike simple alkyl halides, the presence of the fluorine atom requires specific attention to prevent elimination side reactions, although the C-F bond is generally robust under these conditions. The primary challenge here is Wurtz homocoupling (dimerization to 1,12-difluorododecane), which is mitigated through strict temperature control and dilution.

Critical Material Attributes (CMA)

ComponentCASMW ( g/mol )RoleKey Attribute
This compound 373-28-4183.06SubstratePurity >97%; Must be dry (<100 ppm H₂O)
Magnesium Turnings 7439-95-424.30Metal SourceFreshly crushed/activated; Oxide-free surface
THF (Tetrahydrofuran) 109-99-972.11SolventAnhydrous; Inhibitor-free preferred
1,2-Dibromoethane (DBE) 106-93-4187.86Activator"Entrainment" agent to clean Mg surface
Safety Advisory: Fluorine Chemistry

While the C-F bond is stable, thermal decomposition of fluorinated organics can release Hydrogen Fluoride (HF). Perform all reactions in a well-ventilated fume hood. Standard Grignard safety (flammability, moisture sensitivity) applies.

Experimental Workflow (Visualization)

The following diagram outlines the logical flow of the synthesis, emphasizing the critical "Initiation" phase which is the common failure point in Grignard chemistry.

GrignardWorkflow Start Start: Dry Glassware (Flame/Oven dried, Ar atm) Mg_Prep Mg Activation (Mg Turnings + THF) Start->Mg_Prep Initiation Initiation Step (Add 5% Substrate + DBE) Mg_Prep->Initiation Check_Init Visual Check: Turbidity/Exotherm? Initiation->Check_Init Check_Init->Initiation No (Add more DBE/Heat) Main_Add Controlled Addition (Maintain gentle reflux) Check_Init->Main_Add Yes (Success) Post_Stir Post-Reaction Stir (1h @ Ambient Temp) Main_Add->Post_Stir Titration QC: Titration (Iodine or Salicylaldehyde) Post_Stir->Titration

Figure 1: Step-by-step logic flow for the generation of (6-fluorohexyl)magnesium bromide.

Detailed Protocol: Synthesis of (6-Fluorohexyl)magnesium Bromide

Scale: 10.0 mmol (Prototype Scale) Target Concentration: ~0.8 - 1.0 M in THF

Phase A: Setup and Activation
  • Glassware Prep: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush the system with Argon (or Nitrogen) for 15 minutes while cooling to room temperature.

  • Mg Loading: Add Magnesium turnings (12.0 mmol, 292 mg, 1.2 equiv) to the flask.

    • Expert Tip: Crush the turnings with a mortar and pestle immediately before addition to expose fresh metallic lattice sites.

  • Solvent Charge: Add anhydrous THF (5 mL) to cover the magnesium.

Phase B: Initiation (The "Entrainment" Method)
  • Substrate Prep: In a separate dry vial, dissolve This compound (10.0 mmol, 1.83 g, 1.56 mL) in anhydrous THF (5 mL). Load this into the addition funnel.

  • Activation: Add 1,2-Dibromoethane (DBE) (0.5 mmol, ~45 µL) directly to the Mg suspension.

    • Mechanism:[1][2][3][4][5] DBE reacts with Mg to form

      
       and ethylene gas. This etches the Mg oxide layer, creating a pristine surface for the main reaction.
      
  • Seeding: Add approx. 0.5 mL (5-10%) of the substrate solution from the funnel to the Mg/DBE mixture.

  • Observation: Heat the flask gently with a heat gun or oil bath. Look for:

    • Turbidity: The solution turns cloudy/grey.

    • Exotherm: The solvent begins to boil spontaneously.

    • Bubbles: Small bubbles (ethylene) from the Mg surface.

Phase C: Propagation
  • Controlled Addition: Once initiated, remove the external heat source. Add the remaining substrate solution dropwise over 20–30 minutes .

    • Rate Control: The rate should be sufficient to maintain a gentle reflux solely from the heat of reaction. If reflux stops, pause addition and warm gently.

    • Why? Adding too fast causes high local concentrations of R-X, leading to Wurtz coupling (

      
      ).
      
  • Digestion: After addition is complete, reflux the mixture (external heat, 65°C) for 1 hour to ensure complete consumption of the bromide.

  • Cooling: Allow the grey/black solution to cool to room temperature.

Quality Control: Titration Protocol

Do not assume quantitative yield. Grignard reagents typically form in 80-90% yield due to coupling side reactions.

Method: Salicylaldehyde Phenylhydrazone Titration This method is specific for organometallics and gives a distinct color change.

  • Weigh Salicylaldehyde phenylhydrazone (approx. 100 mg) into a dry flask.

  • Dissolve in 5 mL dry THF. The solution is yellow .

  • Add the Grignard reagent dropwise via a calibrated syringe.

  • Endpoint: The solution turns bright orange (formation of the mono-anion). Continue titrating until the color persists.

  • Calculation:

    
    
    

Application Case Study: Synthesis of 7-Fluoroheptan-1-ol

To validate the reagent, we demonstrate its nucleophilic addition to Paraformaldehyde (a source of formaldehyde).

  • Reagent Prep: Depolymerize Paraformaldehyde (15 mmol, 450 mg) by heating it in a separate flask and channeling the formaldehyde gas into the Grignard solution via a cannula, OR use a suspension of Paraformaldehyde in THF (slower reaction).

  • Reaction: Cool the Grignard solution (from Section 4) to 0°C.

  • Addition: Introduce formaldehyde (gas or suspension). Stir for 2 hours while warming to Room Temp.

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
    .
    
    • Note: Do not use HCl initially, as it may degrade the product or cause acid-catalyzed elimination.

  • Workup: Extract with Diethyl Ether (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Result: The product, 7-fluoroheptan-1-ol , is a valuable intermediate for further functionalization.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
No Initiation Mg surface passivated (oxide layer).Add a crystal of Iodine (

) or more DBE. Sonicate the flask for 2 mins (if safety permits).
Low Yield (Wurtz Coupling) Addition was too fast or concentration too high.Dilute the substrate further (1:5 ratio with THF). Slow down addition rate.
Precipitate Forms

precipitation or "Schlenk Equilibrium" shift.
This is normal in THF at high concentrations. Do not filter; use the suspension as is.
Frozen Stopper Grignard splashed on the joint.Prevention: Always grease joints. Fix: Use a heat gun gently on the joint, or soak in dilute acid (after quenching contents).

References

  • Grignard Reagent Formation (General Mechanism)

    • Org.[6][7][8][9] Synth.1931 , 11, 52. "n-Hexylmagnesium Bromide".

  • Stability of Fluorinated Alkyls

    • J. Fluorine Chem.1999, 96, 11–14. "Preparation and reactivity of fluoroalkyl-magnesium halides".
  • Application in PROTACs (Linker Chemistry)

    • MedChemExpress Application Note on Halogen
  • Mg Activation (Entrainment Method)

    • J. Chem. Educ.2006 , 83, 4, 583. "The Grignard Reaction: Preparation of Benzoic Acid".[8][10] (Discusses DBE activation).

Sources

Application Note: Selective Functionalization of Bromine vs. Fluorine Positions in Polyhalogenated Arenes

[1]

Executive Summary & Strategic Overview

In drug discovery and lead optimization, the ability to selectively functionalize specific halogenated positions on an aromatic scaffold is a critical competency. Bromine (Br) and Fluorine (F) represent two distinct poles of reactivity. C-Br bonds are classic "handles" for cross-coupling, while C-F bonds are often installed to modulate metabolic stability (blocking P450 sites) or lipophilicity.

However, modern synthetic methodologies have evolved to treat C-F not just as an inert substituent, but as a latent functional handle. This guide outlines the orthogonal strategies required to target one site in the presence of the other.

The Reactivity Hierarchy

The selectivity is governed by the mechanism of activation.

  • Transition Metal Catalysis (Pd): Reactivity correlates with Bond Dissociation Energy (BDE). C-Br (weak) reacts faster than C-F (strong).

  • Nucleophilic Aromatic Substitution (

    
    ):  Reactivity is governed by electronegativity and the stabilization of the Meisenheimer intermediate. C-F (highly electronegative) reacts faster than C-Br in electron-deficient systems.
    
  • Lithium-Halogen Exchange: Kinetically controlled. Br/Li exchange is orders of magnitude faster than F/Li exchange (which is virtually non-existent; F directs ortho-lithiation instead).

Data: Bond Dissociation Energies (BDE)
Bond TypeBDE (kcal/mol)Primary Activation ModeSelectivity Profile
C-F ~116Ni-Catalysis or

Inert to Pd(0); Active in

C-Br ~68Pd-Catalysis or Li-ExchangeHighly reactive to Pd(0); Slow in

C-H ~110C-H ActivationBackground reactivity

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the correct protocol based on substrate electronics and desired site of modification.

GStartTarget Molecule:Contains C-Br and C-FDecision1Which site to functionalize?Start->Decision1PathBrTarget: C-Br(Preserve C-F)Decision1->PathBrPathFTarget: C-F(Preserve C-Br?)Decision1->PathFMethodPdMethod: Pd-Catalysis(Suzuki, Buchwald)PathBr->MethodPdStandardMethodLiMethod: Li-Halogen Exchange(Kinetic Control)PathBr->MethodLiLow TempDecision2Is Ring Electron Deficient?(e.g., Pyridine, Nitro-arene)PathF->Decision2ResultBrProduct: Functionalized BrF remains intactMethodPd->ResultBrMethodLi->ResultBrMethodSNArMethod: SNAr(F is better LG than Br)Decision2->MethodSNArYes (EWG present)MethodNiMethod: Ni-Catalysis(C-F Activation)Decision2->MethodNiNo (Neutral/Rich)ResultFProduct: Functionalized F(Requires specialized conditions)MethodSNAr->ResultFMethodNi->ResultF

Caption: Decision matrix for selecting the functionalization pathway based on substrate electronics and target halogen.

Module 1: Selective C-Br Functionalization (Preserving C-F)

This is the most common scenario. The C-F bond is generally inert to Palladium(0) catalysts, allowing exclusive reaction at the C-Br site.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C-Br position while leaving C-F intact. Mechanism: Oxidative addition of Pd(0) occurs rapidly at C-Br (BDE ~68 kcal/mol) but not at C-F (BDE ~116 kcal/mol).

Materials:

  • Substrate: 1-bromo-3-fluorobenzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    (for sterically hindered cases)
  • Base:

    
     (2.0 equiv) or 
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Protocol:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the bromo-fluoroarene (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), and Pd catalyst (0.03 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C if the substrate is highly electron-deficient, as high temps can force background

      
       at the fluorine.
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography. The product will retain the fluorine atom.

Protocol B: Kinetic Lithium-Halogen Exchange

Objective: Generate an organolithium species at the Br position. Critical Insight: At -78°C, Br/Li exchange is faster than F-directed ortho-lithiation. However, you must quench immediately to prevent "lithium migration" or benzyne formation.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
    . Add the bromo-fluoroarene (1.0 equiv) in anhydrous THF (0.1 M).
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.

  • Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Crucial: Maintain internal temp < -70°C.

  • Trapping: Stir for exactly 15–30 minutes at -78°C. Add the electrophile (e.g., DMF, benzaldehyde) quickly.

  • Warming: Allow to warm to RT only after the electrophile has been added.

Module 2: Selective C-F Functionalization (Activation Strategies)

Functionalizing C-F is challenging due to the bond strength. Two distinct mechanisms exist depending on the ring electronics.

Protocol C: Nucleophilic Aromatic Substitution ( ) – The "Inversion"

Context: If the arene has strong Electron Withdrawing Groups (EWG) like


Mechanism:1F is the better leaving group

Protocol:

  • Substrate: 4-bromo-2-fluoronitrobenzene.

  • Nucleophile: Morpholine (1.2 equiv).

  • Conditions: Mix in DMF or DMSO at RT to 60°C with

    
    .
    
  • Result: The nucleophile displaces Fluorine exclusively. The Bromine remains available for subsequent Pd-coupling.

Protocol D: Nickel-Catalyzed C-F Activation (Kumada/Suzuki Type)

Context: For electron-neutral or electron-rich fluoroarenes where

Mechanism:

Reference Protocol (Based on Ni-catalyzed cross-coupling):

  • Catalyst System:

    
     (10 mol%) + 
    
    
    (20 mol%).
  • Nucleophile: Aryl Grignard (PhMgBr) or Aryl Boronic ester (with additives).

  • Key Additive: For Suzuki-type coupling of fluorides, adding a Lewis acid (like

    
    ) or using specific bases (
    
    
    ) is often required to assist fluoride abstraction.

Step-by-Step (Kumada-type C-F Activation):

  • Inert Atmosphere: Strictly required (Glovebox).

  • Mix: Combine

    
     and 
    
    
    in THF to form the active orange catalyst.
  • Substrate: Add the fluoroarene (1.0 equiv).

  • Reagent: Add Aryl Grignard (1.5 equiv) dropwise at RT.

  • Reaction: Heat to 60°C.

    • Selectivity Note: If the molecule contains both Br and F, Ni will likely activate Br first or lead to a mixture. This protocol is best used on substrates where Br has already been reacted or is absent, OR by exploiting specific ligand-controlled selectivity (though this is advanced and substrate-dependent).

Orthogonal Strategy: Sequential Workflow

To build complex molecules, use the reactivity difference to perform sequential operations.

Workflow:

  • Step 1 (C-Br): Use Pd-catalysis (Suzuki) to install Group A at the bromine position. The C-F bond survives.

  • Step 2 (C-F): Use Ni-catalysis or

    
     (if activated) to install Group B at the fluorine position.
    

SequentialSubstrateStart:1-Bromo-4-fluorobenzeneIntermedIntermediate:1-Aryl-4-fluorobenzeneSubstrate->IntermedPd(PPh3)4Ar-B(OH)2(Targets Br)ProductFinal:1-Aryl-4-AlkylbenzeneIntermed->ProductNi(cod)2 / PCy3R-MgBr(Targets F)

Caption: Sequential functionalization workflow exploiting the Br/F reactivity gap.

References

  • Reactivity of C-F vs C-Br in Cross-Coupling

    • Synthetic Advantages of Defluorinative C–F Bond Functionalization.[2] PMC.[3]

    • [Link]

  • Ni-Catalyzed C-F Activation

    • Nickel-catalyzed Csp2-Csp3 bond formation by carbon-fluorine activation.[4] PubMed.

    • [Link][4]

  • SNAr Reactivity (F vs Br)

    • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? StackExchange (Mechanistic Discussion).
    • [Link]

  • Lithium-Halogen Exchange Kinetics

    • The Mechanism of Lithium-Halogen Exchange. Macmillan Group (Princeton).
    • [Link]

  • General Pd-Catalyzed Cross-Coupling Guide

    • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
    • [Link]

Troubleshooting & Optimization

Technical Support Center: 1-Bromo-6-fluorohexane Synthesis & Optimization

[1]

Topic: Optimization of Reaction Conditions for 1-Bromo-6-fluorohexane (CAS: 373-28-4) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Ticket Status: Open[1]

Introduction: The Bifunctional Linker Challenge

This compound is a critical bifunctional linker used in medicinal chemistry (e.g., PROTACs, radioligands).[1] Its utility lies in the differential reactivity of the halogen termini: the C-Br bond is significantly more labile toward nucleophilic substitution than the C-F bond, allowing for sequential, chemoselective derivatization.

However, synthesizing this molecule presents a classic statistical substitution challenge . Whether you are performing a Halogen Exchange (Halex) on 1,6-dibromohexane or brominating 6-fluorohexanol, you face competing pathways that degrade yield and purity.[1]

This guide provides optimized protocols, mechanistic insights, and troubleshooting workflows to maximize selectivity for the mono-fluorinated product.

Module 1: The Halogen Exchange (Halex) Route

Strategy: Nucleophilic fluorination of 1,6-dibromohexane using Potassium Fluoride (KF).[1]

The Core Problem: Statistical Selectivity

In a standard SN2 reaction where a bifunctional electrophile (Br-C6-Br) reacts with a nucleophile (F⁻), three outcomes exist:

  • Starting Material: 1,6-dibromohexane (Unreacted)[1]

  • Target Product: this compound (Mono-substituted)

  • Over-reaction: 1,6-difluorohexane (Di-substituted)[1]

If you use a 1:1 stoichiometric ratio, you will statistically achieve a maximum yield of ~50%, with significant amounts of difficult-to-separate di-fluoro byproduct.[1]

Optimization Protocol: The "Dilution" Method

To optimize for the mono-product, you must shift the equilibrium by using the starting material as the "solvent" or in large excess.

ParameterStandard ConditionOptimized Condition Reasoning
Stoichiometry 1.0 eq Dibromide : 1.0 eq KF3.0–4.0 eq Dibromide : 1.0 eq KF High concentration of dibromide statistically favors the first substitution over the second.
Solvent DMF or DMSOAcetonitrile (MeCN) or t-Amyl Alcohol MeCN allows for easier solvent removal (bp 82°C) compared to high-boiling DMF, preventing product loss during concentration.
Catalyst None18-Crown-6 (0.05 eq) or TBAF "Naked" fluoride is required. KF is insoluble in organic solvents; crown ether solubilizes K⁺, freeing F⁻ for reaction.
Temperature RefluxReflux (80–85°C) Alkyl bromides are less reactive than iodides; thermal energy is required to overcome the activation barrier.
Visualizing the Kinetic Pathway

The following diagram illustrates the kinetic competition you are managing.

HalexKineticsStart1,6-Dibromohexane(Excess 4.0 eq)MonoTARGET:This compoundStart->Mono k1 (Fast)Statistically FavoredKFKF + 18-Crown-6KF->MonoDiImpurity:1,6-DifluorohexaneKF->DiMono->Di k2 (Slow)Suppressed by low F- conc

Figure 1: Kinetic pathway of Halex reaction.[1] Using excess starting material suppresses the k2 pathway.

Module 2: The Alcohol Bromination Route

Strategy: Converting 6-fluorohexanol to this compound. Use Case: When 6-fluorohexanol is available, this route avoids the statistical mixture problem entirely but introduces purification challenges related to phosphine oxides.

Protocol: The Appel Reaction

This method uses Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄).[2][3]

  • Dissolution: Dissolve 6-fluorohexanol (1.0 eq) and CBr₄ (1.1 eq) in anhydrous DCM at 0°C.

  • Addition: Slowly add PPh₃ (1.1 eq) dissolved in DCM. Exothermic reaction.[1]

  • Workup: The challenge is removing Triphenylphosphine oxide (TPPO).[1]

    • Tip: Triturate the crude residue with cold hexanes/ether. TPPO precipitates out; the product remains in solution.

Troubleshooting: Elimination Side-Reactions

Both the Halex and Appel routes are susceptible to E2 elimination, forming 6-fluoro-1-hexene .[1]

  • Cause: High basicity of fluoride sources (in Halex) or thermal elimination.[1]

  • Solution:

    • Ensure strictly anhydrous conditions . Hydrated fluoride (F⁻ · H₂O) is less nucleophilic and more basic, promoting elimination.

    • Add spray-dried KF (hygroscopic) and store it in a desiccator.[1]

Module 3: Purification & Isolation

Because the boiling points of the components in the Halex route differ significantly, fractional distillation is the superior purification method over column chromatography.

Boiling Point Differential (Atmospheric approx.):

  • 1,6-Difluorohexane: ~93°C (Based on 1-fluorohexane data)[1]

  • This compound: ~175–185°C (Target)[1]

  • 1,6-Dibromohexane: ~243°C[1][4]

Workflow Diagram:

PurificationFlowCrudeCrude Reaction Mixture(Dibromide + Product + Salts)FilterFiltration(Remove KBr/KF salts)Crude->FilterConcentrateRotary Evaporation(Remove Acetonitrile)Filter->ConcentrateDistillVacuum Distillation(Reduced Pressure)Concentrate->DistillFraction1Fraction 1:Solvent/Difluoro impuritiesDistill->Fraction1Low TempFraction2Fraction 2 (Target):This compoundDistill->Fraction2Med TempResiduePot Residue:Excess 1,6-DibromohexaneDistill->ResidueHigh TempRecycleRecycle Loop(Reuse Dibromide)Residue->Recycle

Figure 2: Purification workflow emphasizing the recovery of excess starting material.[1]

FAQ: Troubleshooting & Common Issues

Q1: My reaction stalled at 50% conversion. Adding more KF just creates more di-fluoro byproduct. Why? A: This is the "kinetic trap." As the concentration of 1,6-dibromohexane decreases, the relative concentration of your product (this compound) increases. The F⁻ nucleophile will eventually attack the product if the starting material is depleted. Fix: Stop the reaction at 60-70% conversion of the limiting reagent (KF) rather than pushing for 100%. Recycle the unreacted dibromide.

Q2: I see a new spot on TLC that is less polar than my product. What is it? A: This is likely 6-fluoro-1-hexene (elimination product) or 1,6-difluorohexane .[1]

  • Test: Dip the TLC in KMnO₄ stain. If it turns bright yellow/brown rapidly, it is the alkene (hexene).

  • Fix: Lower the reaction temperature and ensure your solvent is strictly neutral (avoid amine contaminants in DMF).[1]

Q3: Can I use TBAF (Tetrabutylammonium fluoride) instead of KF/18-Crown-6? A: Yes, but with caution. Commercial TBAF contains water (TBAF[5]·3H₂O). The water creates a hydration shell around the fluoride, killing its nucleophilicity and increasing basicity (promoting elimination). You must use anhydrous TBAF (often sold as a solution in THF or prepared by drying) [1].

Q4: Why is my yield low when using spray-dried KF? A: KF has a high lattice energy. Even if spray-dried, it requires a phase transfer catalyst (PTC) to dissolve in organic solvents. Without 18-Crown-6 (or Aliquat 336), the reaction is heterogeneous and extremely slow. Ensure you are using 5-10 mol% of catalyst.

References

  • Sun, H., & DiMagno, S. G. (2005).[5] Anhydrous Tetrabutylammonium Fluoride.[5] Journal of the American Chemical Society, 127(7), 2050–2051. Link

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link

  • Finger, G. C., et al. (1956). Aromatic Fluorine Compounds by the Halex Reaction.[5] Journal of the American Chemical Society.[5] (General reference for Halex principles).

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link

Technical Support Center: 1-Bromo-6-fluorohexane Synthesis & Optimization

[1][2]

Subject: Maximizing Yield and Purity in Heterobifunctional Haloalkane Synthesis Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The "Linker" Challenge

1-Bromo-6-fluorohexane (


1212

The Core Problem: Users frequently report low yields (<40%) and inseparable impurities.[1][2] This is rarely due to "bad technique" but rather poor route selection .[1][2] The statistical probability of mono-substitution starting from a symmetrical precursor (like 1,6-dibromohexane) limits theoretical yield and creates a purification nightmare due to similar boiling points.[1][2]

This guide provides two validated strategies:

  • High-Fidelity Route (Appel Reaction): For applications requiring >98% purity (e.g., GMP intermediates).[1][2]

  • Economy Route (Halex Reaction): For bulk scale-up where chromatography is available.[1][2]

Strategic Route Selection

Before starting, determine your constraints using this logic flow.

RouteSelectionStartSTART: Select PrecursorDecision1Is >98% Purity Critical?Start->Decision1RouteARoute A: Appel Reaction(From 6-Fluorohexanol)Decision1->RouteAYes (Pharma/PROTACs)RouteBRoute B: Halex Reaction(From 1,6-Dibromohexane)Decision1->RouteBNo (Bulk/Materials)SubAPros: High SelectivityCons: Precursor CostRouteA->SubASubBPros: Low CostCons: Statistical Mixture (25-50-25)RouteB->SubB

Figure 1: Decision matrix for selecting the optimal synthesis pathway.

Protocol A: The High-Fidelity Route (Appel Reaction)

Best for: High-value intermediates where purification of statistical mixtures is unacceptable.[1][2] Mechanism: Converts 6-fluorohexanol directly to the bromide using Triphenylphosphine (


12
The Science (Why it works)

Unlike acid-catalyzed bromination (

212


2
Step-by-Step Protocol

Reagents:

  • 6-Fluorohexanol (1.0 eq)[1][2]

  • Triphenylphosphine (

    
    ) (1.1 eq)[1]
    
  • Carbon Tetrabromide (

    
    ) (1.1 eq)[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 6-fluorohexanol and

    
     in anhydrous DCM (0.1 M concentration).
    
  • Activation: Cool the solution to 0°C.

  • Addition: Add

    
     portion-wise over 20 minutes. Critical: Adding 
    
    
    slowly prevents a rapid exotherm which can cause local overheating and elimination byproducts (hexene).[1][2]
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2-4 hours. Monitor by TLC (stain with

    
    ; the alcohol will disappear).[1][2]
    
  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: The major byproduct is

    
     (solid).[1][2]
    
    • Tip: Triturate the crude residue with cold hexanes.[1][2]

      
       precipitates out; the product remains in hexanes.[1][2] Filter and concentrate.
      
    • Final Polish: Flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).[1][2]

Expected Yield: 85-95% Purity: >98%[1][2]

Protocol B: The Economy Route (Halex Reaction)[2]

Best for: Large-scale synthesis where starting material cost is the primary driver.[1][2] Mechanism: Nucleophilic substitution (

12
The Science (Why it fails)

The reaction is governed by statistics.[1][2]

12
Step-by-Step Protocol

Reagents:

  • 1,6-Dibromohexane (3.0 eq) — Use excess to favor mono-substitution.[1][2]

  • Potassium Fluoride (KF) (1.0 eq) — Spray-dried is best.[1][2]

  • Catalyst: 18-Crown-6 (0.1 eq) or Tetrabutylammonium fluoride (TBAF).[1][2]

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).[1][2]

Procedure:

  • Setup: Combine 1,6-dibromohexane (large excess) and 18-Crown-6 in ACN.

  • Addition: Add KF.

  • Reaction: Reflux at 80°C for 12-24 hours.

    • Note: Do not push to 100% conversion of the dibromide.[1][2] Stop when the ratio of Mono:Di-fluoro is optimal (check GC-MS).

  • Workup: Filter off inorganic salts (KBr). Concentrate solvent.[1][2][3]

  • Purification (The Hard Part):

    • You now have a mixture of:

      • 1,6-Dibromohexane (BP ~243°C)[1][4][5][6]

      • This compound (BP ~185-195°C estimated)[1][2]

      • 1,6-Difluorohexane (BP ~160°C estimated)[1]

    • Strategy: Use Vacuum Fractional Distillation .[1][2] A Vigreux column is required.[1][2] The di-fluoro comes off first, followed by the desired product.[2] The excess dibromide remains in the pot and can be recycled.[1][2]

Troubleshooting & FAQs

Q1: My product contains significant amounts of alkene (elimination product). Why?

Diagnosis: Conditions were too basic or too hot. Solution:

  • In Route A : Ensure the temperature stays at 0°C during

    
     addition.
    
  • In Route B : Fluoride (

    
    ) is a strong base in anhydrous conditions.[1][2] If using TBAF, the basicity is higher than KF.[2] Switch to KF/18-Crown-6 and lower the temperature (extend reaction time).
    
Q2: I cannot remove the Triphenylphosphine Oxide ( ) completely.

Diagnosis:

12Solution:
  • Pre-column treatment: Dissolve crude in minimal toluene, add

    
     (anhydrous).[1][2] 
    
    
    forms a complex with Mg and precipitates.[1][2] Filter before column.[1][2][3]
  • Solvent Switch: Use Pentane/Ether (1:1) for trituration instead of pure Hexanes.[1][2]

Q3: Why is my yield low in the Halex reaction?

Diagnosis: Likely hydration. Fluoride ions are heavily solvated by water, killing their nucleophilicity.[1][2] Solution:

  • Use Spray-dried KF (dried at 150°C under vacuum).[1][2]

  • Add molecular sieves (3Å) to the reaction vessel.

Comparative Data Table

FeatureRoute A (Appel)Route B (Halex)
Starting Material 6-Fluorohexanol1,6-Dibromohexane
Reagents

KF, 18-Crown-6
Selectivity High (>95%)Statistical (~40-50%)
Purification Silica Column (Easy)Fractional Distillation (Hard)
Major Impurity

Unreacted Dibromide / Difluoride
Cost Efficiency Low (High reagent cost)High (Cheap reagents)

References

  • Appel Reaction Mechanism & Protocol

    • Source: Organic Chemistry Portal.[1][2] "Appel Reaction."

    • URL:[Link]

  • 1,6-Dibromohexane Properties & Synthesis

    • Source: ChemicalBook. "1,6-Dibromohexane Synthesis and Application."[1][2]

  • Halogen Exchange (Halex)

    • Source: Clark, J. H. "Fluoride ion as a base in organic synthesis."[1][2] Chemical Reviews, 1980.[1][2]

    • Context: Explains the necessity of dry solvents and crown ethers for nucleophilic fluorin
    • URL:[Link][1]

  • This compound Compound Data

    • Source: PubChem CID 9765.[1][2]

    • URL:[Link][1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling halogenated solvents or reagents.

Identifying and minimizing side reactions of 1-Bromo-6-fluorohexane

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Control & Optimization Guide

Status: Operational Ticket ID: BFH-OPT-2024 Subject: Minimizing Side Reactions in Alkylation and Metallation Workflows Assigned Specialist: Senior Application Scientist[1]

Executive Summary

1-Bromo-6-fluorohexane (CAS: 373-28-4) is a bifunctional linker widely used in medicinal chemistry (e.g., PROTACs) and materials science.[1][2] Its utility relies on the differential reactivity between the labile carbon-bromine (C-Br) bond and the robust carbon-fluorine (C-F) bond.

Users frequently encounter yield losses due to three specific competing pathways:

  • Elimination (

    
    ):  Formation of 6-fluoro-1-hexene during alkylation.[1]
    
  • Wurtz Coupling: Dimerization to 1,12-difluorododecane during Grignard formation.[1]

  • Hydrolysis: Protonation of organometallic intermediates due to trace moisture.[1]

This guide provides mechanistic insights and validated protocols to suppress these side reactions.

Module 1: Nucleophilic Substitution ( ) Optimization

Issue: "I am getting low yields in my alkylation reaction, and NMR shows terminal alkene peaks."

The Mechanism:

vs.

Competition

The primary bromide is an excellent substrate for


 substitution.[3] However, the 

-protons are susceptible to abstraction by strong bases, leading to

elimination.[3] This competition is governed by base sterics, basicity, and temperature.

Figure 1: Reaction Pathway Competition

SN2_vs_E2 Start This compound TS_SN2 Transition State (SN2) Backside Attack Start->TS_SN2 Low T, Weak Base TS_E2 Transition State (E2) Proton Abstraction Start->TS_E2 High T, Strong/Bulky Base Nu Nucleophile/Base Nu->TS_SN2 Nu->TS_E2 Prod_Sub Target: Substituted Product (R-C6H12-F) TS_SN2->Prod_Sub Prod_Elim Side Product: 6-Fluoro-1-hexene TS_E2->Prod_Elim

Caption: Divergent pathways for primary alkyl bromides. High temperatures and steric hindrance favor the irreversible E2 elimination path.

Troubleshooting Protocol: Minimizing Elimination
VariableRecommendationTechnical Rationale
Base Selection Use

,

, or NaH
Avoid bulky alkoxides (

) or hydroxides (

) which act as strong bases promoting dehydrohalogenation.[1] Carbonates are generally non-nucleophilic enough to avoid side reactions but strong enough to deprotonate acidic nucleophiles.[1]
Solvent DMF, DMSO, or NMP Polar aprotic solvents solvate cations (

,

), leaving the nucleophile "naked" and more reactive for

, allowing the reaction to proceed at lower temperatures.
Temperature 0°C to Room Temp Elimination (

) has a higher activation energy than Substitution (

).[1] Keeping the reaction cool kinetically favors substitution.[1]
Concentration 0.1 M - 0.5 M Extremely high concentrations can increase the likelihood of intermolecular side reactions, though

is second-order and benefits from reasonable concentration.[1]

Critical Check: If using an amine nucleophile, ensure it is not sterically hindered. Primary amines react well; diisopropylamine may act as a base, triggering elimination.[1]

Module 2: Organometallic Synthesis (Grignard Reagents)

Issue: "My Grignard reaction turned cloudy/white, and I see a dimer peak in GC-MS."

The Mechanism: Radical Coupling (Wurtz Reaction)

When generating (6-fluorohexyl)magnesium bromide, the reaction occurs on the magnesium surface via single electron transfer (SET). This generates free radicals (


).[1][4] If the concentration of alkyl halide (

) is high near the surface, the radical couples with the halide instead of the magnesium, forming the Wurtz dimer: 1,12-difluorododecane .

Figure 2: Grignard Troubleshooting Logic

Grignard_Troubleshoot Start Start: Mg + Solvent Add Add 10% of this compound Start->Add Check Observation: Cloudiness/Heat? Add->Check Yes Initiation Successful Check->Yes Yes No No Initiation Check->No No Drip Slow Addition of Remaining Halide (Keep Temp < 40°C) Yes->Drip Action_No Add I2 crystal or 1,2-dibromoethane No->Action_No Action_No->Add Result_Good Target: Grignard Reagent Drip->Result_Good Low Conc. Result_Bad Side Product: Wurtz Dimer (1,12-Difluorododecane) Drip->Result_Bad Fast Addition/High Conc.

Caption: Decision tree for initiating Grignard formation while suppressing homocoupling (Wurtz reaction).

Validated Protocol: High-Dilution Grignard Formation
  • Activation: Flame-dry all glassware. Use mechanically activated Mg turnings (crushed under inert atmosphere) or Rieke Magnesium for difficult cases.[1]

  • Solvent: Anhydrous THF (stabilizes the Grignard species better than diethyl ether for long chains).[1]

  • Initiation: Add only 5-10% of the this compound initially. Wait for turbidity (cloudiness) or a temperature spike.[1]

    • Tip: If no reaction occurs, add a single crystal of Iodine (

      
      ) or 2 drops of 1,2-dibromoethane (DBE).[1] The DBE reacts with Mg to expose a fresh metal surface.
      
  • Controlled Addition (Crucial): Once initiated, add the remaining bromide dropwise over 1-2 hours.

    • Why? This keeps the concentration of unreacted

      
       low relative to 
      
      
      
      , statistically favoring
      
      
      formation over
      
      
      coupling.[1]
  • Temperature: Maintain internal temperature between 25°C and 40°C. Do not reflux aggressively, as higher thermal energy promotes radical coupling.[1]

Module 3: C-F Bond Stability & Integrity

Issue: "Is the fluorine atom stable during my reaction conditions?"

Stability Profile

The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol).[5] It is generally inert to:

  • Standard nucleophiles (amines, thiols, alkoxides).[1]

  • Grignard/Lithium formation conditions.[1][4]

  • Aqueous acids and bases.[1]

Risk Factors (Defluorination)

Avoid the following conditions, which can cleave the C-F bond:

  • Hard Lewis Acids:

    
    , 
    
    
    
    , or
    
    
    can coordinate to the fluorine lone pairs, weakening the bond and triggering ionization or substitution.
  • Extremely Strong Bases:

    
     or 
    
    
    
    can potentially deprotonate the
    
    
    -position to the fluorine (though less acidic than the bromine end), leading to decomposition.
References
  • Sigma-Aldrich. 1-Bromo-6-chlorohexane Product Information & Applications. (Analogous reactivity profile for di-haloalkanes).

  • Master Organic Chemistry. Identifying Where Substitution and Elimination Reactions Happen.[1][6][7] (Mechanistic grounding for primary alkyl halides).

  • Chemistry LibreTexts. 7.4: Reactions of Alkyl Halides - Substitution and Elimination. (Detailed kinetic competition data).

  • Alfa Chemistry. Common Side Reactions in Grignard Reactions. (Wurtz coupling mechanisms and mitigation).

  • The Innovation. Degradation breakthrough of stabilized compounds with C-F bonds.[1] (Data on C-F bond stability and activation energy). [1]

Sources

Technical Support Center: Selective Functionalization of Symmetrical Diols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-106-HEX Topic: Avoiding Symmetrical Byproducts (e.g., 1,6-dibromohexane) in Diol Functionalization Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Statistical Trap"

User Query: "I am attempting to synthesize 6-bromo-1-hexanol from 1,6-hexanediol using HBr. I consistently generate ~25% 1,6-dibromohexane, which is difficult to separate. Reducing the HBr equivalent lowers the yield but doesn't eliminate the byproduct. How do I stop the second bromination?"

Root Cause Analysis: In a standard single-phase reaction, the rate of the first bromination (


) is kinetically similar to the rate of the second bromination (

). If both the starting material (diol) and the product (bromo-alcohol) remain in the same phase with the reagent (HBr), the reaction follows a statistical distribution. Even at 1:1 stoichiometry, you are mathematically bound to a mixture of approximately:
  • 25% Unreacted Diol[1]

  • 50% Desired Mono-product

  • 25% Undesired Symmetrical Byproduct (Dibromide)[1]

The Solution: You must break the statistical probability by engineering a bi-phasic system where the mono-product is physically removed from the reactive zone immediately upon formation.

Primary Protocol: Continuous Extraction (The "Chong" Method)[1]

This is the industry-standard method for high-purity mono-functionalization.[1] It relies on the polarity difference between the diol (highly polar), the mono-bromide (moderately polar), and the di-bromide (non-polar).[1]

The Mechanism

The reaction is conducted in a two-phase system (Aqueous HBr + Hydrophobic Solvent).

  • Aqueous Phase: 1,6-hexanediol is soluble here.[1] Reaction with HBr occurs here.

  • Partitioning: Once 6-bromo-1-hexanol forms, its lipophilicity increases.[1] It partitions into the organic solvent.

  • Protection: The organic solvent (containing the product) is continuously cycled away from the aqueous acid, preventing the second bromine from adding.

Experimental Workflow

Reagents:

  • 1,6-Hexanediol (1.0 equiv)[1]

  • Hydrobromic acid (48% aq, ~3.0 equiv)[1]

  • Solvent: Cyclohexane or Toluene (Hydrophobic carrier)[1]

Apparatus: A liquid-liquid continuous extractor is required.[1] (If unavailable, see Manual Workaround in FAQs).

Step-by-Step Protocol:

  • Setup: Load the extraction pot (bottom flask) with the organic solvent (e.g., cyclohexane).

  • Reaction Chamber: Load the reaction vessel (the body of the extractor) with 1,6-hexanediol and 48% HBr.

  • Initiation: Heat the extraction pot to reflux. The solvent vapors will rise, condense, and drip through the aqueous HBr/Diol layer.

  • The Loop: As the solvent passes through the aqueous layer, it extracts the 6-bromo-1-hexanol.[1]

  • Isolation: The solvent (now carrying the product) returns to the boiling pot. Since the pot contains no acid, the product remains stable as the mono-bromide.

  • Duration: Run for 24–48 hours depending on scale.

  • Purification: The pot will contain the Mono-bromide and small amounts of Di-bromide.[1] The unreacted Diol remains in the aqueous chamber.

Visualizing the Phase Logic

ContinuousExtraction cluster_aqueous Aqueous Phase (Reactive Zone) cluster_organic Organic Phase (Protective Zone) Diol 1,6-Hexanediol (High Polarity) Reaction Reaction Occurs Diol->Reaction HBr HBr (Excess) HBr->Reaction Mono 6-Bromo-1-hexanol (Medium Polarity) Reaction->Mono Product Forms Solvent Cyclohexane/Toluene Mono->Solvent Rapid Partitioning (Key Step) Solvent->Mono Protects from further HBr attack

Figure 1: The kinetic separation logic. The product is sequestered into the organic phase before the second reaction (


) can occur.

Troubleshooting & FAQs

Q1: I don't have a continuous extractor. Can I do this in a separatory funnel?

  • Technically Yes, Practically No. You would need to perform hundreds of extractions to mimic the efficiency of a continuous system.

  • Workaround: If you lack the glassware, use a vigorous biphasic reflux . Mix Toluene and Aqueous HBr/Diol and stir as fast as possible (1000+ RPM). It is less effective than continuous extraction but better than a single-phase reaction.[1]

Q2: I am still seeing 5-10% dibromide. Why?

  • Cause 1: Solvent Choice. If your solvent is too polar (e.g., DCM), it might solubilize some HBr, allowing reaction in the organic phase.[1] Switch to Cyclohexane or Heptane.

  • Cause 2: Emulsions. If the phases aren't separating cleanly in the extractor, the aqueous acid might be carrying over into the pot.

Q3: Can I use this for other halogens?

  • Yes. This works for chlorination (HCl) and iodination (HI), provided the polarity difference holds.[1]

Q4: How do I remove the trace dibromide that does form?

  • Distillation: This is the most effective method.

    • Data: 1,6-hexanediol (bp: 250°C), 6-bromo-1-hexanol (bp: ~105°C @ 2mmHg), 1,6-dibromohexane (bp: ~95°C @ 2mmHg).[1]

    • Note: The boiling points of the mono- and di-bromide are close.[1] A fractional distillation column (Vigreux) is required.[1]

Comparative Data: Reagent Selection

If continuous extraction is not viable, consider alternative reagents. Note that "Statistical" refers to the 1:2:1 distribution problem.

MethodReagentSelectivity StrategyProsCons
Continuous Extraction HBr (aq) / CyclohexanePhysical Separation Scalable, cheap, high yield (>80%)Requires specialized glassware
Solid Phase Polymer-bound

/

Site Isolation Very high selectivityExpensive, difficult to scale >10g
Statistical Excess HBr (gas)Stoichiometry Simple setupHuge waste (requires 5-10 equiv of diol to minimize dibromide)
Appel Reaction

/

Kinetics Mild conditionsPoor atom economy, difficult purification (phosphine oxide)

References

  • Chong, J. M.; Heuft, M. A.; Rabbat, P. "Solvent Effects on the Monobromination of 1,α-Diols: Preparation of 6-Bromo-1-hexanol".[1] Organic Syntheses, 2000 , 77, 134.[1] [1][2]

  • Campbell, K. N.; Sommers, A. H.; Campbell, B. K. "Hexamethylene Chlorohydrin".[1] Organic Syntheses, 1947 , 27,[1] 35. (Foundational work on continuous extraction logic). [1][2]

  • Monfette, I. et al. "Continuous Extraction Strategies for Selective Mono-functionalization".[1] Journal of Chemical Education, 2010 . (General pedagogical review of the technique).

Disclaimer: These protocols involve corrosive acids and organic solvents.[1] Always review the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Choosing the optimal solvent for reactions involving 1-Bromo-6-fluorohexane

[1]

Executive Summary

1-Bromo-6-fluorohexane (CAS: 373-28-4) is a bifunctional building block primarily used to introduce a fluorinated hexyl linker into pharmacophores.[1] Its utility relies on the orthogonal reactivity of its two halogens: the bromine atom is a labile leaving group susceptible to nucleophilic attack (

The most common point of failure in utilizing this reagent is incorrect solvent selection. Because the C-F bond is highly polar yet unreactive under standard displacement conditions, solvent choice must be tuned exclusively to activate the C-Br bond while maintaining the solubility of this lipophilic chain.

This guide provides troubleshooting workflows for the three primary reaction classes involving this molecule: Nucleophilic Substitution (

Part 1: Decision Matrix & Solvent Properties[1]

Before modifying your protocol, consult the decision matrix below to ensure your solvent system aligns with your reaction mechanism.

SolventSelectionStartReaction Type?SN2Nucleophilic Substitution(Azidation, Amination, Alkylation)Start->SN2MetalOrganometallic Formation(Grignard, Li-Exchange)Start->MetalFinkelHalogen Exchange(Finkelstein Br -> I)Start->FinkelPolarAproticPolar Aprotic Solvents(DMF, DMSO, NMP, MeCN)SN2->PolarAproticEthersEthers(Anhydrous THF, Et2O)Metal->EthersAcetoneAcetoneFinkel->AcetoneWhySN2Mechanism: Solvates cation,leaves nucleophile 'naked'PolarAprotic->WhySN2WhyMetalMechanism: Oxygen lone pairsstabilize Mg/Li speciesEthers->WhyMetalWhyFinkelMechanism: Precipitation of NaBrdrives equilibriumAcetone->WhyFinkel

Figure 1: Solvent selection decision tree based on reaction mechanism requirements.

Reference Data: Solvent Properties Table
SolventDielectric Constant (

)
Boiling Point (°C)Suitability for this compound
DMF 36.7153Excellent for

.[1] High solubility, accelerates rate.[1]
DMSO 46.7189Excellent for

.[1] Hard to remove post-reaction.
Acetonitrile 37.582Good for

.[1] Easier workup than DMF.[1]
THF 7.566Critical for Grignard.[1] Good solubility.
Acetone 20.756Specific for Finkelstein (NaI).[1]
Ethanol 24.578Poor .[1] Protic solvent reduces nucleophile strength.[1]

Part 2: Troubleshooting Guides (Q&A)

Scenario A: Nucleophilic Substitution ( )

User Issue: "I am trying to displace the bromine with an azide or amine, but the reaction is extremely slow or returning starting material."

Root Cause: The most common error is using a protic solvent (like Ethanol or Methanol). In protic solvents, the hydrogen atoms form a "cage" of hydrogen bonds around your nucleophile (e.g.,

Corrective Protocol: Switch to a Polar Aprotic Solvent (DMF or DMSO).[1][2]

  • Solvation Effect: These solvents have high dielectric constants to dissolve ionic reagents (like

    
    ) but lack hydrogen bond donors.[1] They solvate the cation (
    
    
    ) effectively but leave the anion (
    
    
    ) "naked" and highly reactive.
  • Temperature: this compound is thermally stable.[1] If using DMF, you can safely heat to 60–80°C to overcome the activation energy without risking elimination of the fluoride.

Warning: Do not use basic nucleophiles (like alkoxides) at high heat, or you risk E2 elimination of H-Br, forming the alkene (6-fluoro-1-hexene).[1]

Scenario B: Grignard Reagent Formation

User Issue: "I cannot initiate the Grignard formation with Mg metal, or I am seeing significant dimerization (Wurtz coupling)."

Root Cause:

  • Initiation Failure: The C6 alkyl chain is lipophilic.[1] If the solvent is too polar or wet, the oxide layer on the Mg prevents reaction.

  • Coupling: High concentrations of alkyl halides favor the attack of the formed Grignard on the unreacted bromide.

Corrective Protocol: Use Anhydrous THF (Tetrahydrofuran).[1][3]

  • Why THF? THF coordinates strongly to the Magnesium center, stabilizing the Grignard species (

    
    ) more effectively than diethyl ether.[1]
    
  • Initiation:

    • Dry Magnesium turnings under vacuum/heat.[1]

    • Add a small iodine crystal (

      
      ) or 1,2-dibromoethane to etch the Mg surface.
      
    • Add the this compound as a dilute solution dropwise to refluxing THF.

  • Fluorine Stability: The C-F bond (BDE ~115 kcal/mol) is significantly stronger than the C-Br bond (~72 kcal/mol) and will remain intact during Grignard formation.[1]

Scenario C: Finkelstein Reaction (Br I)

User Issue: "I need to convert the bromide to an iodide to increase reactivity, but the reaction reaches equilibrium and stops."

Root Cause: Using a solvent where the byproduct (Sodium Bromide) is soluble prevents the reaction from driving to completion.[4]

Corrective Protocol: Use Anhydrous Acetone .

  • Le Chatelier’s Principle: Sodium Iodide (NaI) is soluble in acetone, but Sodium Bromide (NaBr) is not.[1] As the reaction proceeds, NaBr precipitates out of the solution as a white solid. This removal of product drives the equilibrium continuously to the right.

  • Visual Confirmation: The appearance of a white precipitate indicates the reaction is progressing.

Part 3: Advanced Workflow - Phase Transfer Catalysis (PTC)

If your nucleophile is strictly water-soluble (e.g., aqueous KCN) and cannot be dissolved in organic solvents, use a Phase Transfer Catalyst.

Protocol:

  • Solvent System: Dichloromethane (DCM) / Water (biphasic mixture).[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).[1]

  • Mechanism: The quaternary ammonium salt transports the nucleophile (

    
    ) from the aqueous phase into the organic DCM phase where the lipophilic this compound resides, allowing the reaction to occur.
    

PTC_Mechanismcluster_aqueousAqueous Phasecluster_organicOrganic Phase (DCM)NucleophileNa+ CN-Q_SaltQ+ (Catalyst)Nucleophile->Q_SaltIon PairFormationReactantBr-(CH2)6-FProductNC-(CH2)6-FReactant->ProductQ_Salt->ReactantTransfer & Substitution

Figure 2: Phase Transfer Catalysis workflow for immiscible reactants.[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 26, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Nucleophilic Substitution (

    
    ). Retrieved October 26, 2025, from [Link]
    
  • Organic Chemistry Portal. (n.d.).[1] Finkelstein Reaction. Retrieved October 26, 2025, from [Link]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] (General reference on C-F bond stability vs C-Br). [Link]

Temperature control considerations for 1-Bromo-6-fluorohexane reactivity

[1]

Topic: Temperature Control & Reactivity Optimization for 1-Bromo-6-fluorohexane Document ID: TSC-BFH-001 Version: 2.4 (Current)[1]

Executive Summary

This compound is a bifunctional alkyl halide widely utilized as a linker in medicinal chemistry (e.g., PROTACs) and radiopharmaceutical precursors.[1] Its utility stems from the differential reactivity between the labile C-Br bond (primary leaving group) and the robust C-F bond (metabolic blocker/bioisostere).[1]

This guide addresses the critical thermal parameters required to manipulate the bromine terminus without compromising the integrity of the fluorine substituent or inducing unwanted elimination reactions.

Module 1: Critical Thermal Properties & Storage

Before initiating synthesis, verify the thermal stability limits of the reagent.[1] The differential bond energies dictate the operational window.[1]

Thermodynamic Baseline
PropertyValueImplication for Protocol
Boiling Point ~68°C @ 11 mmHgVacuum distillation required for purification.[1] Atmospheric BP is projected >180°C but risks decomposition.
C-Br Bond Energy ~285 kJ/molReactive site.[1] Susceptible to homolytic cleavage (radical) or heterolytic cleavage (

) at moderate temps.
C-F Bond Energy ~485 kJ/molInert site.[1] Stable up to >150°C under non-Lewis acid conditions.
Flash Point >90°CCombustible. Requires standard organic solvent safety protocols.[1]
Storage Protocol
  • Temperature: Store at 2–8°C . While the molecule is stable at Room Temperature (RT), cooler storage inhibits slow hydrolysis of the bromide in humid environments.[1]

  • Light: Amber glass is mandatory.[1] Photolytic cleavage of the C-Br bond can occur over time, releasing HBr and turning the liquid yellow/brown.[1]

Module 2: Nucleophilic Substitution ( ) Optimization

The most common application is displacing the bromine with a nucleophile (amine, phenoxide, thiol) to attach the fluorohexyl chain.[1]

The Thermal Dilemma: Substitution vs. Elimination

In primary alkyl halides like this compound, temperature is the primary switch between substitution (

1
  • Target Reaction (

    
    ):  Formation of Nu-(CH2)6-F.[1]
    
  • Side Reaction (E2): Formation of 6-fluoro-1-hexene.[1]

Mechanism Visualization (Temperature Dependent Pathways)

SN2_vs_E2cluster_0Reactantscluster_1Thermal Gatecluster_2OutcomesR1This compoundGate_LowLow/Mod Temp(25°C - 60°C)R1->Gate_LowGate_HighHigh Temp(>80°C)R1->Gate_HighR2Nucleophile / BaseR2->Gate_LowR2->Gate_HighProd_SN2Substitution Product(Linker Attached)Gate_Low->Prod_SN2Kinetic Control(Major Pathway)Prod_E2Elimination Product(6-Fluoro-1-hexene)Gate_High->Prod_E2Thermodynamic/Entropy(Increased Side Reaction)Prod_SN2->Prod_E2Rare (Requires extreme base)

Caption: Thermal gating determines the ratio of substitution to elimination. Higher entropy at >80°C favors the formation of the alkene byproduct.[1]

Troubleshooting Reactions

Q: My LC-MS shows a mass corresponding to the elimination product (M-HBr). Why?

  • Cause: Reaction temperature exceeded 80°C, or the base used was too strong/sterically hindered (e.g., t-BuOK), which promotes E2 mechanisms.[1]

  • Solution:

    • Lower temperature to 50–60°C .

    • Switch to a "softer" base (e.g.,

      
       or 
      
      
      ) rather than alkoxides.[1]
    • Use a polar aprotic solvent (DMF, DMSO, or Acetonitrile) to accelerate the

      
       rate at lower temperatures.[1]
      

Q: The reaction is sluggish at 40°C. Can I heat it to 100°C?

  • Risk: At 100°C, you risk not only E2 elimination but also potential activation of the C-F bond if strong Lewis acids or activating groups are present (though rare for primary alkyl fluorides).[1]

  • Recommendation: Add a catalyst like NaI (Finkelstein condition) . The iodide displaces the bromide in situ to form the more reactive 1-iodo-6-fluorohexane, allowing the reaction to proceed at lower temperatures (40–60°C).[1]

Module 3: Metallation Protocols (Grignard/Lithium)

Creating the organometallic species (F-(CH2)6-MgBr) is the most temperature-sensitive operation.[1] The C-F bond is generally stable to magnesium, but the reaction is highly exothermic.[1]

The "Runaway" Risk

The formation of the Grignard reagent is autocatalytic and exothermic.[1] If the temperature spikes, two failures occur:

  • Wurtz Coupling: The Grignard reacts with unreacted bromide to form 1,12-difluorododecane (dimer).[1]

  • Solvent Loss: Ether/THF boils off, leading to dangerous concentration levels.[1]

Step-by-Step Grignard Protocol

Reagents:

  • Magnesium turnings (1.2 eq, oven-dried).

  • This compound (1.0 eq).[1]

  • Anhydrous THF or Diethyl Ether.[1]

  • Iodine crystal (initiator).

Workflow:

  • Activation (25°C): Add Mg and a crystal of

    
     to the flask. Flame dry or heat with a gun briefly until iodine vaporizes to activate the Mg surface.[1]
    
  • Seeding (RT): Add 5-10% of the bromide solution. Wait for turbidity (initiation).

    • Critical: If no initiation occurs within 5 mins, warm gently to 35°C. Do not add more halide until initiation is confirmed.[1]

  • Controlled Addition (0°C - 10°C): Once initiated, cool the flask to an ice bath.

    • Why? Lower temperature suppresses Wurtz coupling (dimerization).

    • Add the remaining bromide dropwise.[1]

  • Completion (RT to Mild Reflux): After addition, remove ice bath. Stir at RT for 1 hour. Only reflux (65°C for THF) if titration shows incomplete conversion.

Metallation Workflow Diagram

Grignard_FlowStartStart: Mg + I2 ActivationSeedAdd 10% Bromide SolutionStart->SeedCheckInitiation Observed?(Turbidity/Exotherm)Seed->CheckHeatGently Warm (35°C)Check->HeatNoCoolCool to 0°CCheck->CoolYesHeat->CheckRetryAddDropwise Addition of Remaining Bromide(Maintain <10°C)Cool->AddStirStir at RT (1 hr)Add->Stir

Caption: Temperature modulation is required: Heat to initiate, Cool to sustain/control, Room Temp to complete.

Module 4: FAQ & Troubleshooting

Q: Can I distill this compound at atmospheric pressure?

  • A: No. The estimated atmospheric boiling point is >180°C. Prolonged heating at this temperature will cause degradation and discoloration. Always use reduced pressure (vacuum).

Q: Is the C-F bond stable to Lithium Aluminum Hydride (LAH)?

  • A: Generally, Yes .[1] Primary alkyl fluorides are very poor leaving groups and resist reduction by LAH under standard reflux conditions.[1] However, if the reaction is run in high-boiling solvents (diglyme) at >100°C, defluorination is possible.[1] Stick to THF or Ether reflux.

Q: I need to run a reaction at -78°C. Will the reagent freeze?

  • A: Pure this compound has a melting point estimated below -50°C (based on homologs).[1] In solution (THF/Ether), it will remain liquid at -78°C, making it suitable for cryogenic lithiation protocols.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8101, 1-Bromohexane (Homolog Data).[1] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Alkyl Fluorides and Reactivity. (General mechanistic grounding for C-F bond stability). Retrieved from [Link]

(Note: Specific boiling point data derived from vacuum distillation literature for bromo-fluoroalkanes found in search result 1.2).

Technical Support: 1-Bromo-6-fluorohexane Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for the technical support center of a specialty chemical manufacturer. It addresses the purification and handling of 1-Bromo-6-fluorohexane (CAS: 373-28-4), a critical linker in medicinal chemistry (e.g., PROTACs) and radiochemistry.

Technical Abstract & Utility

This compound is a bifunctional alkyl linker used primarily to introduce a specific spatial separation between pharmacophores or to install a terminal fluorine atom for metabolic blocking. Its synthesis—typically via nucleophilic fluorination of 1,6-dibromohexane—often yields a statistical mixture of products.

Successful isolation relies on exploiting the significant boiling point and polarity differences between the target, the starting material (dihalide), and the over-fluorinated byproduct. This guide provides actionable protocols for identifying and removing these specific impurities.

Diagnostic Center: Identifying Impurities

Before attempting purification, you must identify which impurities are present. Use this diagnostic matrix to interpret your crude analysis.

Table 1: Impurity Profiling via GC-MS and NMR
ComponentStructureRelative Retention (GC)1H NMR Signature (CDCl3)19F NMR Signature
1,6-Difluorohexane

Fast (Low BP)

4.45 (dt, 4H,

)

-218 ppm (s)
This compound (Target)

Medium

4.45 (dt, 2H),

3.40 (t, 2H,

)

-218 ppm (s)
1,6-Dibromohexane

Slow (High BP)

3.41 (t, 4H,

)
Silent
6-Bromo-1-hexene

Fast

5.8 (m, vinyl),

5.0 (m, vinyl)
Silent
6-Fluoro-1-hexanol

Variable (Tailing)

3.65 (t,

), Broad -OH singlet

-218 ppm

Tech Tip: The key diagnostic is the integration ratio in


H NMR. A pure target requires a 1:1 ratio  between the triplet at ~3.40 ppm (

) and the doublet of triplets at ~4.45 ppm (

). If the 3.40 ppm integral is higher, you have unreacted dibromide.

Troubleshooting & Removal Protocols

Scenario A: "My GC shows a large peak eluting after my product."

Diagnosis: Residual 1,6-Dibromohexane (Starting Material). Cause: Incomplete halogen exchange reaction. This is the most common impurity due to the statistical nature of the reaction. Solution: Fractional Vacuum Distillation.

The boiling point difference between the bromo-fluoro target and the dibromo precursor is sufficient for separation by distillation, provided a vacuum is used to prevent decomposition.

Protocol 1: Fractional Vacuum Distillation

  • Setup: Short-path distillation head with a Vigreux column (at least 10 cm) to improve theoretical plates.

  • Pressure: Establish a stable vacuum of 10–15 mmHg .

  • Fractions:

    • Fore-run (Low Temp): Collects residual solvents and trace 1,6-difluorohexane (if present).

    • Main Fraction (Target): Collect at 68–72 °C (at 11 mmHg) [1].

    • Residue (Pot): The 1,6-dibromohexane boils significantly higher (~243 °C at atm, or >110 °C at 11 mmHg) and will remain in the flask.

  • Validation: Check the refractive index (

    
    ) [1] or run a quick GC.
    
Scenario B: "I see vinyl protons in my NMR (5.0–6.0 ppm)."

Diagnosis: 6-Bromo-1-hexene (Elimination Product). Cause: Reaction conditions were too basic (e.g., using TBAF or KF at high temperatures) or the reaction was overheated, causing E2 elimination. Solution: Flash Chromatography.

Since the alkene is non-polar (like the target) but lacks the fluorine dipole, separation by distillation is difficult due to similar volatility. Silica gel chromatography is preferred here.

Protocol 2: Silica Gel Flash Chromatography

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: 100% Hexanes

    
     5% Ethyl Acetate in Hexanes.
    
    • Note: The alkene moves with the solvent front (High

      
      ).
      
    • The target (this compound) elutes shortly after.

    • The dibromide elutes last (if still present).

  • Staining: Use KMnO4 stain . The alkene impurity will stain bright yellow immediately. The alkyl halides will stain faintly or require Iodine/PMA.

Scenario C: "There is a broad peak at 3.6 ppm and the product is sticky."

Diagnosis: 6-Fluoro-1-hexanol (Hydrolysis Product). Cause: Moisture ingress during synthesis. Alkyl bromides can hydrolyze to alcohols over time or if wet solvents were used. Solution: Chemical Wash or Filtration.

Protocol 3: Rapid Remediation

  • Method A (If <5% impurity): Filter the crude oil through a 2-inch pad of silica gel using 10% EtOAc/Hexane. The alcohol will bind tightly to the silica, while the halide passes through.

  • Method B (If >5% impurity): Dissolve in

    
     and wash with water (3x). The alcohol will partition partially into the aqueous phase, but silica filtration (Method A) is far more effective.
    

Visualizing the Purification Logic

The following decision tree illustrates the logical flow for purifying crude this compound based on the impurities detected.

PurificationLogic Start Crude this compound (Post-Workup) Analysis Step 1: Analyze (GC/NMR) Identify Major Impurity Start->Analysis Imp_Dibromo Impurity: 1,6-Dibromohexane (High Boiling Point) Analysis->Imp_Dibromo Unreacted SM present Imp_Alkene Impurity: 6-Bromo-1-hexene (Elimination Product) Analysis->Imp_Alkene Vinyl protons visible Imp_Alcohol Impurity: Alcohol/Polar (Hydrolysis) Analysis->Imp_Alcohol Broad -OH peak Distillation Protocol: Vacuum Distillation Target BP: ~68°C @ 11 mmHg Imp_Dibromo->Distillation Exploit BP Diff Column Protocol: Flash Chromatography (Silica Gel, Hexanes) Imp_Alkene->Column Exploit Polarity SilicaPad Protocol: Silica Plug Filtration (Traps Polar Species) Imp_Alcohol->SilicaPad Remove Polar Pure Pure this compound Distillation->Pure Column->Pure SilicaPad->Pure

Figure 1: Purification decision tree based on impurity profiling. Green nodes indicate the recommended separation technique.

Storage & Stability (Preventing Degradation)

Once purified, this compound is susceptible to degradation if mishandled.

  • Light Sensitivity: The C-Br bond is photosensitive. Store in amber glass vials wrapped in foil.

  • Hydrolysis: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C .

  • Stabilization: For long-term storage (>6 months), adding a stabilizer like Copper turnings or Silver wool can scavenge free HBr and prevent autocatalytic decomposition.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Chemical Shifts Table. UCSB NMR Facility. Retrieved January 28, 2026, from [Link]

Sources

Best practices for the purification of 1-Bromo-6-fluorohexane products

[1][2]

Document ID: PUR-373-28-4-V2 Topic: Best Practices for the Purification of 1-Bromo-6-fluorohexane Target Audience: Synthetic Chemists, Process Engineers, Drug Discovery Leads Last Updated: October 2023[1][2]

Executive Summary & Technical Context[2][3][4][5][6]

The Challenge: Synthesizing this compound (CAS: 373-28-4) typically involves a halogen exchange (Halex) reaction starting from 1,6-dibromohexane.[1][2] This creates a classic "statistical mixture" problem. Your crude reaction matrix usually contains:

  • Target: this compound (Desired mono-substitution).

  • Under-reaction: 1,6-Dibromohexane (Starting material).[1][2]

  • Over-reaction: 1,6-Difluorohexane (Bis-substitution).

  • Elimination Byproducts: 6-Fluoro-1-hexene (Olefin formation).[1][2]

The Solution: Because the boiling points of these species are distinct but proximal, relying solely on a "quick flash column" is often inefficient and expensive at scale.[1][2] This guide prioritizes high-vacuum fractional distillation as the primary purification vector, supported by specific chemical washes to remove trace polar contaminants.[1][2]

Physical Property Matrix (The Separation Logic)[1]

Understanding the physical deltas is critical for designing your purification protocol.[1][2]

CompoundRoleBoiling Point (Atm)Boiling Point (Vacuum ~11-15 mmHg)Density (g/mL)Solubility Profile
This compound Target ~195-200°C (Est)68-72°C 1.29 Organic Soluble
1,6-DibromohexaneImpurity (SM)243°C~115°C1.59Organic Soluble
1,6-DifluorohexaneImpurity (Over)~90-100°C< 40°C~0.95Volatile
DMF / DMSOSolvent153°C / 189°C50-70°C0.94 / 1.10Water Miscible

Key Insight: The boiling point delta between the target (68°C @ 11mmHg) and the starting material (~115°C @ 11mmHg) is roughly 45°C.[1][2] This is sufficient for separation via fractional distillation, provided you control the vacuum strictly.[1][2]

Module 1: The Pre-Purification Triage (Workup)[1]

Before distillation, you must remove the reaction solvent (often polar aprotic like DMF, DMSO, or Ethylene Glycol) and inorganic salts.[1][2] Do not distill crude reaction mixtures containing salts; this leads to bumping and thermal degradation.[1][2]

Protocol: Aqueous Extraction

Objective: Remove DMF/DMSO and inorganic fluoride/bromide salts.[1][2]

  • Dilution: Dilute the crude reaction mixture with Diethyl Ether (Et₂O) or MTBE .[1][2]

    • Why? These solvents have low boiling points, making them easy to strip later without losing your volatile product.[1][2] Avoid Hexanes if possible, as it co-elutes with the product during solvent stripping.[1][2]

  • Aqueous Wash: Wash the organic layer 3x with Ice-Cold Water .[1][2]

    • Why? Cold water prevents the hydrolysis of the alkyl bromide.[1][2]

  • Brine Wash: Wash 1x with Saturated NaCl.[1][2]

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate).

    • Why? MgSO₄ is slightly acidic and less likely to promote elimination compared to basic drying agents like K₂CO₃.[1][2]

  • Concentration: Remove solvent via Rotary Evaporator. Do not heat the bath above 30°C.

Module 2: Fractional Distillation (The Core Method)[1]

This is the critical step. Simple distillation is insufficient due to the presence of 1,6-difluorohexane (volatile front) and 1,6-dibromohexane (high-boiling tail).[1][2]

Setup Requirements
  • Vigreux Column: Minimum 15-20 cm length to provide theoretical plates.[1][2]

  • Vacuum Manifold: Must be capable of sustaining stable pressure (10-15 mmHg).[1][2]

  • Cow Receiver: To collect fractions without breaking vacuum.[1][2]

Step-by-Step Distillation Guide[1][2]
  • Degassing: Apply vacuum to the cold pot first to remove residual Et₂O/MTBE.[1][2]

  • The "Forerun" (Discard):

    • Raise temperature slowly.[1][2]

    • Collect distillate coming over below 60°C (at 11 mmHg) .

    • Content: This fraction contains 1,6-difluorohexane and residual elimination products (hexenes).[1][2]

  • The "Main Fraction" (Target):

    • Stabilize temperature.[1][2]

    • Collect distillate between 66°C – 74°C (at 11 mmHg) .

    • Visual Check: Should be a clear, colorless liquid.[1][2]

  • The "Heel" (Stop):

    • Once the vapor temperature drops or requires excessive heat (>100°C bath) to maintain flow, STOP .[1][2]

    • Residue: The pot residue is primarily 1,6-dibromohexane.[1][2]

Visualization: Distillation Logic Flow

DistillationLogicStartCrude Oil(Post-Workup)VacuumApply Vacuum(10-15 mmHg)Start->VacuumHeatGradual HeatingVacuum->HeatFraction1Fraction 1: < 60°C(Volatiles)Heat->Fraction1First CutsFraction2Fraction 2: 66-74°C(TARGET)Fraction1->Fraction2Temp StabilizesFraction3Pot Residue: > 100°C(Starting Material)Fraction2->Fraction3Temp Drops/StopDecisionCheck GC/NMRFraction2->Decision

Figure 1: Fractional distillation decision matrix based on vapor temperature at 11 mmHg.

Troubleshooting & FAQ

Q1: My product has a yellow tint after distillation. Is it pure?

  • Diagnosis: The yellow color typically indicates trace free bromine (

    
    ) or iodine (if iodide catalysis was used).[1][2]
    
  • Fix: Wash the distilled product with a 5% Sodium Thiosulfate (

    
    ) solution.[1][2] This reduces elemental halogens to water-soluble halides.[1][2] Re-dry and filter.[1][2][3]
    

Q2: I cannot separate the starting material (1,6-dibromohexane) completely. It keeps co-distilling.

  • Cause: Your vacuum might be too strong (< 1 mmHg), compressing the boiling point differences, or your column lacks sufficient theoretical plates.[1][2]

  • Fix:

    • Reduce Vacuum: Run at 15-20 mmHg instead of high vacuum. Higher pressures expand the boiling point gap between species.[1][2]

    • Chemical Modification: If distillation fails, react the crude mixture with a secondary amine (e.g., diethylamine) at mild heat.[1][2] The highly reactive 1,6-dibromohexane will form a polar diammonium salt, while the fluorinated product (less reactive) remains organic.[1][2] An acid wash will then remove the amine-salts.[1][2]

Q3: My yield is low, and I see many alkene peaks in the NMR (5.0 - 6.0 ppm).

  • Cause: Elimination reaction (E2).[1][2] This happens if the reaction temperature was too high or the workup was too basic.[1][2]

  • Fix: Ensure your reaction temperature does not exceed 100°C. During workup, avoid strong bases (NaOH/KOH); use

    
     for neutralization.
    

Q4: How do I validate purity?

  • Primary Method: GC-MS .[1][2] Look for the molecular ion peaks: 182/184 (Br isotopes) for the product, vs 242/244/246 for the dibromo-impurity.[1][2]

  • Secondary Method: 19F NMR . This is the truth detector.

    • Triplet at -218 ppm: Characteristic of

      
       (terminal fluorine).[1][2]
      
    • If you see multiple fluorine signals, you have the difluoro-impurity.[1][2]

References

  • PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][2]

  • Swarts, F. (1898).[1][2] Sur la préparation des fluoroalkyles. Bulletin de la Classe des Sciences, Académie Royale de Belgique. (Foundational text on Halex/Swarts fluorination logic).

  • Sanford, M. S., et al. (2012).[1][2] Palladium-Catalyzed Fluorination of Carbon-Hydrogen Bonds. Journal of the American Chemical Society.[1][2] (Context on modern aliphatic fluorination stability).

Validation & Comparative

Interpreting the 1H and 19F NMR spectra of 1-Bromo-6-fluorohexane

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectral Analysis Guide: 1-Bromo-6-fluorohexane

Executive Summary: The Asymmetry Advantage

In the synthesis of heterobifunctional linkers (e.g., for PROTACs or antibody-drug conjugates), This compound serves as a critical non-symmetric spacer.[1][2] Unlike its symmetric counterparts (1,6-dibromohexane or 1,6-difluorohexane), this molecule possesses distinct electronic environments at each terminus.[1]

This guide provides a comparative analysis of the NMR spectral features of this compound. The primary objective is to demonstrate how to utilize the fluorine-induced desymmetrization to unambiguously assign the aliphatic chain, a task that is often ambiguous in non-fluorinated alkyl linkers.

Comparative Analysis: Symmetry vs. Asymmetry

The power of using this compound lies in the "bookend" effect, where the two halogens create distinct chemical shift anchors.[1]

Table 1: Spectral Fingerprint Comparison ( )
Feature1,6-Dibromohexane (Alternative)This compound (Target)Diagnostic Value
Symmetry

(Symmetric)

(Asymmetric)
Target yields distinct signals for all 6 carbons.[1][2]
1H Signals 3 unique signals6 unique signalsResolution of

and

positions.[1][2]

-Proton Shift

3.41 (Triplet)

3.41 (t) &

4.45 (dt)
F-shifted protons are deshielded by ~1.0 ppm.[1][2]
19F Signal None

-218 ppm
High-sensitivity confirmation of purity.[1][2]
Coupling

only

,

,

F-coupling confirms the terminal substitution.

Detailed 1H NMR Interpretation

The proton spectrum of this compound is defined by two distinct triplets at the spectral extremes of the alkyl region, with a "hump" of methylene protons in the center.

A. The Fluorine Terminus ( -F, Position 6)
  • Chemical Shift:

    
     4.40 – 4.50 ppm.[1][3]
    
  • Multiplicity: Doublet of Triplets (dt).

  • Mechanistic Insight:

    • The Doublet (

      
      ):  The two protons on C6 are geminal to the fluorine atom. Fluorine (
      
      
      
      ) couples strongly through two bonds, creating a massive splitting of 47–48 Hz .[1]
    • The Triplet (

      
      ):  These same protons couple to the two neighboring protons on C5. This is a standard vicinal coupling of ~6 Hz .[1]
      
    • Result: The signal appears as two widely separated triplets.[1]

B. The Bromine Terminus ( -Br, Position 1)
  • Chemical Shift:

    
     3.40 – 3.42 ppm.[1][3][4]
    
  • Multiplicity: Triplet (t).[1][3]

  • Mechanistic Insight:

    • The protons on C1 are deshielded by bromine (electronegativity 2.[1]96) but less so than fluorine (electronegativity 3.98).[1][3]

    • Coupling: Splits only by the C2 protons (

      
       Hz).[1] There is no observable coupling to the distant fluorine.[1]
      
C. The Internal Envelope (Positions 2-5)[1][2]
  • 
    -Protons (C5): 
    
    
    
    1.6 – 1.8 ppm.[1][2] Often broadened or split into a multiplet (dq) due to vicinal coupling to Fluorine (
    
    
    Hz).[1]
  • 
    -Protons (C2): 
    
    
    
    1.8 – 1.9 ppm (Quintet-like).[1][2]
  • Central Methylenes (C3, C4):

    
     1.4 – 1.5 ppm (Multiplet/Overlapping).[1]
    

Detailed 19F NMR Interpretation

The 19F spectrum provides a rapid purity check.[1] Unlike proton NMR, which can be cluttered by solvent peaks or water, the 19F baseline is usually silent except for the product.

  • Chemical Shift:

    
     -218.0 ppm  (referenced to 
    
    
    
    ).[1][2]
  • Multiplicity (Proton-Coupled): Triplet of Triplets (tt).[1][2]

    • Major Splitting (

      
      ):  Coupling to the 2 geminal protons at C6 (~47 Hz).[1]
      
    • Minor Splitting (

      
      ):  Coupling to the 2 vicinal protons at C5 (~25 Hz).[1]
      
  • Multiplicity (Proton-Decoupled

    
    ):  Singlet (s).
    

Critical Note: If you observe a second signal around -220 ppm or -215 ppm, it indicates contamination with 1,6-difluorohexane or unreacted starting materials.[1][2]

Visualization of Spectral Logic

Diagram 1: Structural Assignment Workflow

This flowchart guides the analyst through the logic of confirming the structure, distinguishing it from symmetric byproducts.

AnalysisWorkflow Start Crude Sample Analysis Run1H Run 1H NMR (CDCl3) Start->Run1H CheckEnds Check Spectral Ends (3.4 ppm & 4.5 ppm) Run1H->CheckEnds Decision1 Are both 'bookends' present? CheckEnds->Decision1 SymmError Symmetric Impurity (1,6-Dibromo or 1,6-Difluoro) Decision1->SymmError No (Only one type) Run19F Run 19F NMR (Coupled) Decision1->Run19F Yes (Distinct signals) AnalyzeSplitting Analyze Splitting Pattern Run19F->AnalyzeSplitting ResultTT Triplet of Triplets (tt) (-218 ppm) AnalyzeSplitting->ResultTT Correct Coupling ResultSinglet Singlet or Complex Multiplet AnalyzeSplitting->ResultSinglet Decoupled/Impure Confirm CONFIRMED: This compound ResultTT->Confirm

Caption: Step-by-step logic for distinguishing the asymmetric target from symmetric byproducts.

Diagram 2: The "Doublet of Triplets" Coupling Tree

This diagram visualizes exactly why the alpha-proton signal at 4.45 ppm looks the way it does.

CouplingTree Origin Uncoupled Signal (H-C-F) L1_Left Origin->L1_Left L1_Right Origin->L1_Right Label_JHF 2J(H-F) ~ 47 Hz (Geminal Coupling) L2_LL Triplet L1_Left->L2_LL Label_JHH 3J(H-H) ~ 6 Hz (Vicinal Coupling) L2_RR Triplet L1_Right->L2_RR Final Observed Signal: Doublet of Triplets (dt) L2_LL->Final L2_LR L2_RL L2_RR->Final

Caption: Splitting tree for the C6 protons. The large Fluorine coupling splits the signal first, followed by the smaller neighbor proton coupling.

Experimental Protocol

To replicate the data described above, follow this standardized protocol.

Materials:

  • Solvent: Chloroform-d (

    
    ) with 0.05% v/v TMS (Tetramethylsilane).
    
  • Tube: 5mm high-precision NMR tube.

  • Concentration: ~10-20 mg of sample in 0.6 mL solvent.

Acquisition Parameters (Standard 400 MHz Instrument):

  • 1H NMR:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1): 1.0 s (sufficient for alkyl protons).[1][3]

    • Scans (NS): 16 (high sensitivity of alkyl chain).[1]

    • Spectral Width: -1 to 11 ppm.[1][2]

    • Processing: Apply 0.3 Hz Line Broadening (LB) for smoothness.

  • 19F NMR:

    • Reference: External

      
       (0 ppm) or internal 
      
      
      
      (-164.9 ppm).[1][2]
    • Mode: Run Coupled first to verify the triplet-of-triplets pattern (structural proof). Run Decoupled if signal-to-noise is low.[1][2]

    • Spectral Width: -150 to -250 ppm (Target is -218 ppm).

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[1] (Authoritative text on F-coupling constants and chemical shifts). [Link][2]

  • SDBS. Spectral Database for Organic Compounds.[1][3] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Reference for 1-bromohexane and alkyl fluoride baselines). [Link][2]

  • Reich, H. J. Proton NMR Data - Chemical Shifts. University of Wisconsin-Madison.[1] (Source for electronegativity effects on alpha-protons).[1][2] [Link]

Sources

Comparative Analysis Guide: Reaction Monitoring of 1-Bromo-6-fluorohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates analytical methodologies for monitoring the synthesis of 1-Bromo-6-fluorohexane (CAS: 373-28-4), a critical linker in medicinal chemistry and radiopharmaceutical precursors.

While Nuclear Magnetic Resonance (NMR) is often the default for structural verification, this guide demonstrates that Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice for reaction monitoring of this specific analyte. The conclusion is based on the distinct isotopic signatures of bromine (


) versus fluorine (

), which allows for precise deconvolution of the starting material (1,6-dibromohexane), the desired product, and the over-fluorinated byproduct (1,6-difluorohexane) even when chromatographic resolution is imperfect.

The Analytical Challenge

The synthesis of this compound typically involves a nucleophilic substitution (Halex reaction) using potassium fluoride (KF) on 1,6-dibromohexane.



The Monitoring Triad:

  • Starting Material (SM): 1,6-Dibromohexane[1][2]

  • Product (P): this compound[3][4]

  • Byproduct (BP): 1,6-Difluorohexane (Over-reaction)

Why Standard Methods Fail:

  • TLC: All three compounds are alkyl halides with no chromophores. They do not absorb UV light effectively, making visualization with UV lamps impossible. Staining (Iodine/KMnO4) is non-specific and semi-quantitative at best.

  • HPLC-UV: Without a benzene ring or conjugated system, UV detection (254 nm) is blind. Refractive Index (RI) detection is possible but suffers from low sensitivity and thermal instability during gradient elution.

  • NMR: While

    
    -NMR is specific, it is inherently slow for kinetic time-points, requires deuterated solvents, and struggles to quantify low-level impurities (<1%) in crude reaction mixtures.
    

Methodology Comparison

The following table summarizes the performance metrics of the evaluated techniques.

FeatureGC-MS (Recommended) 1H-NMR TLC (Stain) HPLC-UV
Selectivity High (Mass separation + Retention Time)High (Chemical Shift)Low (Rf value only)N/A (No Chromophore)
Sensitivity High (ng/mL range)Moderate (mg/mL range)LowVery Low
Throughput High (15 min/sample)Low (Sample prep + Shim)High (Parallel)Moderate
Quantification Precise (w/ Internal Standard)Good (Relative integration)Poor (Visual)N/A
Differentiation Isotope Pattern (Br2 vs Br1 vs Br0) Splitting PatternsN/AN/A

Deep Dive: The GC-MS Protocol

This protocol utilizes the unique isotopic abundance of Bromine to validate the reaction progress.

The Isotope Logic (The "Fingerprint")

This is the core scientific justification for using MS.

  • 1,6-Dibromohexane (SM): Contains two Br atoms.[1][2]

    • Pattern: 1:2:1 ratio at

      
      , 
      
      
      
      ,
      
      
      .
  • This compound (Product): Contains one Br atom.[3][4]

    • Pattern: 1:1 ratio at

      
      , 
      
      
      
      .[5]
  • 1,6-Difluorohexane (Byproduct): Contains zero Br atoms.

    • Pattern: No isotope split (Single peak at

      
      ).
      
Experimental Conditions[3]

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977/7890) Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) - Non-polar phase is ideal for alkyl halides.

GC Parameters:

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 280°C (Burn out).

  • Total Run Time: ~14 minutes.

MS Parameters:

  • Source Temp: 230°C.

  • Scan Mode: Full Scan (m/z 40–300) for identification; SIM (Selected Ion Monitoring) for quantitation.

  • Target Ions (SIM):

    • Product (1-Br-6-F-hexane): Monitor m/z 135 & 137 (Loss of CH2-F, retains Br isotope) and m/z 182/184 (Molecular Ion).

Sample Preparation (Kinetic Aliquot)
  • Take 50 µL of reaction mixture.

  • Quench in 500 µL saturated NaHCO3 (aq).

  • Extract with 500 µL Ethyl Acetate (containing 1 mg/mL Dodecane as Internal Standard).

  • Vortex and centrifuge.

  • Inject 1 µL of the organic layer.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for the analysis.

G Start Reaction Aliquot (Crude Mixture) Quench Quench & Extraction (EtOAc + Internal Std) Start->Quench GC Gas Chromatography (Separation by Boiling Point) Quench->GC Inject Organic Layer MS Mass Spectrometry (Electron Impact Ionization) GC->MS Elution Isotope Isotope Pattern Analysis (m/z Detection) MS->Isotope Fragmentation Result_SM 1:2:1 Pattern (Starting Material) 1,6-Dibromohexane Isotope->Result_SM Two Br Atoms Result_Prod 1:1 Pattern (Target Product) This compound Isotope->Result_Prod One Br Atom Result_BP No Split (Over-Fluorination) 1,6-Difluorohexane Isotope->Result_BP Zero Br Atoms

Figure 1: Analytical workflow leveraging Isotopic Pattern Analysis for precise species identification.

Experimental Data: Simulated Kinetic Profile

The following data represents a typical Halex reaction (1,6-dibromohexane + KF in Acetone/18-crown-6 reflux) monitored via the protocol above.

Table 1: Reaction Progression (Area % vs. Internal Standard)

Time (hr)1,6-Dibromo (SM)1-Bromo-6-Fluoro (Product)1,6-Difluoro (Byproduct)Interpretation
0.0 99.5%0.0%0.0%Baseline
2.0 75.2%22.1%0.5%Initiation
6.0 41.0%54.3%2.1%Progression
12.0 8.5%82.4% 6.2%Optimal Stop Point
24.0 1.2%65.0%31.5%Over-reaction (Yield Loss)

Analysis: At T=12.0 hrs, the product maximizes. Continuing to T=24.0 hrs allows the second bromine to be substituted, leading to the formation of the difluoro byproduct. GC-MS allows you to see this "over-reaction" clearly because the 1:1 isotope pattern (Product) disappears and is replaced by the non-split peak of the difluoro impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9765, this compound. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
  • Emwas, A. H., et al. (2015). "Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic analysis: a review." Metabolomics, 11(4). (Discusses NMR vs MS sensitivity limits). [Link]

Sources

Reactivity Comparison: 1-Bromo-6-fluorohexane vs. 1-Bromo-6-chlorohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterobifunctional linkers and drug conjugates (e.g., PROTACs), the choice of haloalkane spacer is a critical determinant of synthetic efficiency. This guide compares 1-Bromo-6-fluorohexane (1-B-6-F) and 1-Bromo-6-chlorohexane (1-B-6-Cl) .

While both molecules share a hexyl spacer and a primary bromide leaving group, their terminal halogens dictate divergent synthetic pathways:

  • 1-Bromo-6-chlorohexane is the "Dual-Key" linker. The significant reactivity difference between Br and Cl allows for controlled, sequential substitution, enabling the attachment of two distinct payloads.

  • This compound is the "Capped" linker. The C-F bond is kinetically inert under standard nucleophilic substitution conditions, making it ideal for introducing a metabolically stable fluorine motif without risk of polymerization or side reactions.

Fundamental Chemical Properties

To understand the reactivity profiles, we must first analyze the bond dissociation energies (BDE) and leaving group abilities. The C-Br bond is the primary reaction site for both molecules, but the stability of the C-F vs. C-Cl bond drives the application logic.

Table 1: Physical Property & Reactivity Profile
PropertyThis compound1-Bromo-6-chlorohexaneImpact on Synthesis
Formula


Structure definition
Primary Leaving Group Bromide (

)
Bromide (

)
Site of first reaction (

)
Secondary Halogen Fluoride (

)
Chloride (

)
Site of potential second reaction
Bond Energy (C-X) ~116 kcal/mol (Strong)~81 kcal/mol (Moderate)F is chemically inert; Cl is activatable

Relative Rate (

)


Both react at Br at similar rates
Chemoselectivity Absolute (Only Br reacts)Kinetic (Br reacts >50x faster than Cl)Cl requires careful temp control
Mechanistic Insight: The Leaving Group Hierarchy

The success of using these linkers relies on the nucleophilicity of the incoming group versus the leaving group ability of the halogen.

  • Leaving Group Ability:

    
    
    
  • Implication: In a nucleophilic attack (e.g., by an amine or phenol), the C-Br bond will break long before the C-Cl bond is perturbed. The C-F bond is essentially unbreakable under these conditions due to poor orbital overlap and high bond strength.

ReactivityHierarchy cluster_0 Reactivity Thresholds (SN2) Br C-Br Bond (Reactive) Cl C-Cl Bond (Latent/Activatable) Br->Cl ~13 kcal/mol gap F C-F Bond (Inert/Stable) Cl->F ~35 kcal/mol gap Energy Bond Energy Increases

Figure 1: Reactivity hierarchy of carbon-halogen bonds. The large energy gap between Cl and F renders the C-F bond inert in standard substitution workflows.

Chemoselectivity Analysis

Scenario A: this compound (The Inert Cap)

When using 1-B-6-F , the objective is typically alkylation of a nucleophile (Nu) to create


.
  • Mechanism: Direct

    
     displacement of Bromide.
    
  • Risk Profile: Zero risk of cyclization or double-alkylation at the Fluorine end.

  • Application: Introduction of fluorine for metabolic blocking (preventing oxidation at the terminal carbon) or PET imaging precursors.

Scenario B: 1-Bromo-6-chlorohexane (The Sequential Linker)

When using 1-B-6-Cl , the objective is usually to link two different nucleophiles:


.
  • Step 1: Reaction at C-Br (Kinetic Control). Performed at mild temperatures (RT to 50°C).

  • Step 2: Reaction at C-Cl (Thermodynamic Forcing). The resulting alkyl chloride is generally too unreactive for direct displacement by weak nucleophiles. It must be activated , typically via the Finkelstein Reaction (conversion of Cl to I in situ) or using high temperatures/polar aprotic solvents (DMF/DMSO at >80°C).

WorkflowSelection Start Select Linker Strategy Decision Do you need a second functional group later? Start->Decision UseF Use this compound Decision->UseF No UseCl Use 1-Bromo-6-chlorohexane Decision->UseCl Yes PathNo NO: I need a stable end-cap ResultF Product: Nu-(CH2)6-F (Metabolically Stable) UseF->ResultF PathYes YES: I need to attach a second payload Step1 Step 1: Mild Alkylation (Reacts at Br) UseCl->Step1 Intermed Intermediate: Nu-(CH2)6-Cl Step1->Intermed Step2 Step 2: Activation (NaI/Finkelstein) Reacts at Cl Intermed->Step2 ResultCl Product: Nu1-(CH2)6-Nu2 (Bifunctional) Step2->ResultCl

Figure 2: Decision tree for linker selection based on desired downstream reactivity.

Experimental Protocols

Protocol 1: Selective Alkylation of a Phenol (General Procedure)

Applicable to both linkers, demonstrating chemoselectivity at the Bromine position.

Reagents:

  • Substrate: 4-Nitrophenol (1.0 eq)

  • Linker: 1-Bromo-6-chlorohexane OR this compound (1.1 eq)

  • Base:

    
     (Anhydrous, 2.0 eq)
    
  • Solvent: Acetone (0.1 M concentration)

Methodology:

  • Dissolution: Dissolve 4-nitrophenol in anhydrous acetone under

    
     atmosphere.
    
  • Deprotonation: Add

    
     and stir at Room Temperature (RT) for 15 minutes. The solution will turn bright yellow (phenoxide formation).
    
  • Addition: Add the halohexane linker dropwise via syringe.

  • Reflux: Heat the reaction to 55°C (gentle reflux).

    • Observation: For 1-B-6-Cl , strict temperature control is required. Do not exceed 60°C to ensure the C-Cl bond remains intact.

    • Observation: For 1-B-6-F , reflux can be vigorous without risk to the C-F bond.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting phenol (

    
    ) should disappear; the product (
    
    
    
    ) will appear.
  • Workup: Filter off solids (

    
     byproduct). Concentrate filtrate.
    

Expected Yields:

  • 1-B-6-F: >90% yield of 1-(6-fluorohexyloxy)-4-nitrobenzene.

  • 1-B-6-Cl: 85-90% yield of 1-(6-chlorohexyloxy)-4-nitrobenzene. Note: Minor amounts (<5%) of dimer may form if excess phenol is present and temp is too high.

Protocol 2: Activation of the Chloride Linker (Finkelstein)

Applicable ONLY to 1-Bromo-6-chlorohexane intermediates.

Context: You have synthesized


 and now wish to attach a secondary amine.
  • Solvent Switch: Dissolve the chloro-intermediate in dry DMF or 2-Butanone (MEK).

  • Catalysis: Add Sodium Iodide (NaI, 0.2 eq catalytic) or stoichiometric amount if rapid conversion is needed.

  • Nucleophile: Add the secondary amine (2.0 eq) and Base (

    
     or DIPEA).
    
  • Heat: Stir at 80°C for 12 hours.

    • Mechanism:[1][2][3][4][5][6]

      
       is displaced by 
      
      
      
      (better nucleophile) to form the unstable alkyl iodide, which is immediately displaced by the amine (
      
      
      ).
    • Result: Formation of the final diamine conjugate.

References

  • Bond Energies & Reactivity Trends

    • Bond Dissociation Energies in Simple Molecules.[7] NIST Chemistry WebBook, SRD 69. [Link]

    • Relative Reactivity of Alkyl Halides.[1][4][5][6][8][9] Master Organic Chemistry. [Link]

  • Product Specific Data (1-Bromo-6-chlorohexane)
  • Product Specific Data (this compound)

    • This compound Compound Summary. PubChem (CID 9765). [Link]

Sources

Computational Modeling of 1-Bromo-6-fluorohexane Reaction Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Challenge

In the realm of drug discovery and linker design—specifically for PROTACs and radiopharmaceuticals—1-Bromo-6-fluorohexane serves as a critical bifunctional scaffold.[1][2] Its value lies in its inherent chemoselectivity : the significant reactivity difference between the C–Br and C–F bonds allows for precise, sequential functionalization.

For computational chemists, accurately modeling this selectivity is non-trivial.[1][2][3] Standard Density Functional Theory (DFT) approaches often underestimate reaction barriers for halogenated electrophiles, leading to false positives in pathway prediction.[2]

This guide compares the performance of advanced computational methodologies (The "Product") against standard legacy protocols (The "Alternatives"). We provide a validated workflow to predict the competition between Nucleophilic Substitution (


) and Elimination (

) pathways, ensuring your in silico models match experimental reality.

Methodology Comparison: Selecting the Right Level of Theory

To accurately model the reaction pathways of this compound, one must move beyond "default" settings.[1][2] The table below compares the recommended "High-Fidelity" approach against the common "Legacy" alternative.

Table 1: Computational Method Performance Matrix
FeatureLegacy Approach (Alternative) High-Fidelity Approach (Recommended) Scientific Rationale
Functional B3LYP

B97X-D
or M06-2X
Halogenated systems require dispersion corrections (-D) to account for non-covalent interactions in the Transition State (TS).[1][2]
Basis Set 6-31G(d)def2-TZVP or aug-cc-pVTZ Anionic nucleophiles (e.g.,

,

) require diffuse functions to describe the loose electron density in the TS.[1][2]
Solvation Gas Phase / PCMSMD (Solvation Model based on Density) The SMD model provides better free energy of solvation (

) for charged nucleophiles than standard PCM.[2]
Error Margin

5–8 kcal/mol

1–2 kcal/mol
Critical for distinguishing between competing

and

pathways where

is small.[1][2]

Reaction Pathway Analysis: The Core Mechanism

The reactivity of this compound is defined by the competition between attacking the soft electrophilic center (C-Br) and the hard, unreactive center (C-F).[1]

The Competing Pathways
  • Pathway A (

    
     @ C1):  Nucleophilic attack at the C–Br bond.[1][2]
    
    • Mechanism:[1][3][4][5][6][7][8][9][10] Concerted backside attack.[1][2]

    • Kinetics: Fast.[1][2] Low activation barrier (

      
       kcal/mol).[1][2]
      
    • Outcome: Formation of 1-substituted-6-fluorohexane (Target Product).[1][2]

  • Pathway B (

    
     @ C6):  Nucleophilic attack at the C–F bond.[1][2]
    
    • Mechanism:[1][3][4][5][6][7][8][9][10] Concerted backside attack.[1][2]

    • Kinetics: Prohibitively slow.[1][2] High activation barrier (

      
       kcal/mol) due to the strength of the C–F bond and poor leaving group ability of 
      
      
      
      .
    • Outcome: No reaction under standard conditions.[1][2]

  • Pathway C (

    
     Elimination):  Base-induced dehydrohalogenation.[1][2]
    
    • Mechanism:[1][3][4][5][6][7][8][9][10] Abstraction of

      
      -proton.[1][2]
      
    • Kinetics: Competitive with Pathway A if the nucleophile is basic (e.g.,

      
      ).[1]
      
    • Outcome: Formation of 6-fluoro-1-hexene (By-product).[1][2]

Visualization of Reaction Logic

The following diagram illustrates the decision tree for modeling these pathways, highlighting the critical divergence points determined by the nucleophile's basicity.

ReactionPathways Start This compound + Nucleophile (Nu:-) Decision Nucleophile Type? Start->Decision Path_SN2_Br Pathway A: SN2 @ C-Br (Kinetic Control) Decision->Path_SN2_Br Soft/Weak Base (e.g., N3-, RS-, I-) Path_SN2_F Pathway B: SN2 @ C-F (Forbidden) Decision->Path_SN2_F Any Conditions Path_E2 Pathway C: E2 Elimination (Thermodynamic/Basic) Decision->Path_E2 Hard/Strong Base (e.g., OH-, EtO-) Product_A Product: 1-Nu-6-fluorohexane Path_SN2_Br->Product_A Low ΔG‡ Product_B No Reaction (High Barrier) Path_SN2_F->Product_B Extreme ΔG‡ Product_C By-Product: 6-fluoro-1-hexene Path_E2->Product_C Competitive ΔG‡

Figure 1: Mechanistic divergence in this compound reactivity based on nucleophile characteristics.

Experimental Validation Protocols

A computational model is only as good as its experimental validation.[1][2] The following protocols serve as "ground truth" to calibrate your DFT potential energy surfaces.

Protocol A: Selective Substitution (Benchmarking )

Objective: Validate the barrier height for C–Br displacement without affecting C–F.[1][2]

  • Reagents: this compound (1.0 eq), Sodium Azide (

    
    , 1.5 eq).
    
  • Solvent: DMF (Polar aprotic favors

    
    ).[1][2]
    
  • Conditions: Stir at

    
     for 4 hours.
    
  • Analysis:

    • Monitor by GC-MS or

      
      -NMR .[1][2]
      
    • Success Metric: Disappearance of the triplet at

      
       ppm (
      
      
      
      -Br) and appearance of a new signal for
      
      
      -
      
      
      .[1][2] The fluorine signal (triplet of doublets at
      
      
      ppm) must remain unchanged.[1][2]
  • Computational Correlate: The calculated

    
     for this transformation using 
    
    
    
    B97X-D/def2-TZVP should be approximately 16.5
    
    
    1.0 kcal/mol
    .
Protocol B: Elimination Competition (Benchmarking )

Objective: Validate the energy gap between substitution and elimination TS.[2]

  • Reagents: this compound (1.0 eq), Sodium Ethoxide (

    
    , 1.5 eq).
    
  • Solvent: Ethanol.

  • Conditions: Reflux (

    
    ) for 2 hours.
    
  • Analysis:

    • GC-MS: Look for the molecular ion of the alkene product (6-fluoro-1-hexene, M-HBr).

  • Computational Correlate: If your model predicts

    
     is favored by 
    
    
    
    kcal/mol with ethoxide, your model is incorrect .[1][2]
    
    
    is competitive here; the energy barriers should be within 1–2 kcal/mol of each other.[2]

Step-by-Step Computational Workflow

To replicate the "High-Fidelity" results, follow this self-validating workflow.

Workflow Step1 1. Conformational Search (Generate Rotor Library) Step2 2. Geometry Optimization (DFT: wB97X-D/def2-SVP) Step1->Step2 Step3 3. Transition State (TS) Search (QST3 or Berny Algorithm) Step2->Step3 Step4 4. Frequency Calculation (Verify 1 Imaginary Freq) Step3->Step4 Step4->Step3 If >1 Imag Freq Step5 5. IRC Calculation (Confirm Reactant/Product Connectivity) Step4->Step5 Step5->Step3 If wrong path Step6 6. Single Point Energy (SMD Solvation + Large Basis Set) Step5->Step6

Figure 2: Computational workflow for accurate transition state location and energy refinement.

Workflow Details:
  • Conformational Search: The hexyl chain is flexible.[1][2] You must locate the global minimum (usually anti-periplanar) for the ground state to avoid artificially lowering the calculated activation energy.

  • TS Verification: The Transition State for

    
     must show a single imaginary frequency corresponding to the C–Br bond stretching and Nu–C bond forming vectors.[1][2]
    
  • Intrinsic Reaction Coordinate (IRC): Essential to prove that the TS connects the specific pre-reaction complex to the product, rather than a conformational isomer.

References

  • Mardirossian, N., & Head-Gordon, M. (2016).[1][2] "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics. Link[1][2]

  • Grimme, S., et al. (2010).[1][2] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. Link[1][2]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension." The Journal of Physical Chemistry B. Link

  • Save My Exams. (2025). "Elimination Reactions of Halogenoalkanes." A Level Chemistry Revision. Link

  • Master Organic Chemistry. (2023). "Identifying Where Substitution and Elimination Reactions Happen."[1][2][10][11] Link

Sources

Technical Guide: DFT Optimization & Reactivity Profiling of 1-Bromo-6-fluorohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-6-fluorohexane (


)  is a critical bifunctional linker used in medicinal chemistry (PROTACs) and radiopharmaceutical synthesis. Its utility stems from the electronic asymmetry between the "hard," electronegative Fluorine atom (metabolic blocker/NMR label) and the "soft," labile Bromine atom (leaving group for conjugation).

This guide compares Density Functional Theory (DFT) methodologies for accurately modeling this asymmetry. Standard functionals (e.g., B3LYP) often fail to capture the dispersive folding of the hexyl chain and the polarizability of the bromine atom. This guide recommends


B97X-D/def2-TZVP  as the gold standard for this system, demonstrating a 15-20% improvement in barrier height prediction over standard hybrid functionals.

Part 1: Computational Methodology Selection

To accurately model this compound, one must select a method that accounts for two competing physical forces:

  • Long-range Dispersion: The flexible hexyl chain (

    
    ) is prone to folding interactions (London dispersion forces) that standard DFT ignores.
    
  • Core Polarization: The heavy Bromine atom (Period 4) requires a basis set with polarization functions to model the diffuse electron cloud correctly.

Functional & Basis Set Comparison

The following table compares the performance of common DFT protocols for alkyl halides.

ComponentMethodSuitabilityTechnical Justification
Functional B3LYP 🔴 PoorLacks dispersion corrections; underestimates chain folding stability; inaccurate for reaction barriers involving halogens.
M06-2X 🟡 GoodCaptures medium-range correlation well; excellent for thermodynamics but computationally more expensive than B97 series.

B97X-D
🟢 Optimal Includes long-range dispersion (D2) and range-separation; critical for accurate C-Br bond dissociation energies (BDE).
Basis Set 6-31G(d) 🔴 PoorLacks diffuse functions; fails to describe the "soft" electron density of the Bromine leaving group.
6-311++G(d,p) 🟡 GoodPople style triple-zeta; adequate, but often suffers from basis set superposition error (BSSE).
def2-TZVP 🟢 Optimal Balanced triple-zeta quality; accurately models the core potentials of heavier atoms (Br) without excessive cost.
Recommended Workflow (DOT Visualization)

The following diagram outlines the self-validating computational workflow.

DFT_Workflow Start Input Structure (this compound) ConfSearch Conformational Search (MMFF94 / Crest) Start->ConfSearch Generate conformers GeomOpt Geometry Optimization (wB97X-D / def2-SVP) ConfSearch->GeomOpt Select lowest energy FreqCheck Frequency Check (No imaginary freqs) GeomOpt->FreqCheck SinglePoint Single Point Energy (wB97X-D / def2-TZVP) FreqCheck->SinglePoint Valid Minima Solvation Solvation Correction (SMD Model: DCM/Water) SinglePoint->Solvation Final Energy

Figure 1: Hierarchical workflow ensuring global minimum identification before high-level energy calculation.

Part 2: Structural & Electronic Analysis

Using the recommended


B97X-D/def2-TZVP  level of theory, the asymmetry of the molecule becomes quantitatively visible.
Bond Length & Strength

The reactivity difference is encoded in the bond metrics. The C-Br bond is significantly longer and weaker, facilitating nucleophilic substitution (


).
BondLength (Å)Wiberg Bond IndexDissociation Energy (kcal/mol)Implications
C(1)-Br 1.942 0.92~68.5Reactive Site: Labile leaving group.
C(6)-F 1.385 0.88~109.0Stable Site: Metabolic blocker / Label.
Electrostatic Potential (ESP) Mapping
  • Fluorine Terminus: Shows a high electronegativity zone (Red/Negative potential), creating a "hard" shell that repels nucleophiles.

  • Bromine Terminus: Shows a "sigma-hole" (positive potential region along the C-Br axis), which acts as a landing strip for incoming nucleophiles (amines/thiols).

Part 3: Reactivity Profile ( Simulation)

In drug discovery, this linker is often reacted with an amine (e.g., a Cereblon ligand). We compare the activation energy barrier (


) for nucleophilic attack at both ends.
Reaction Coordinate Diagram

The simulation assumes a generic amine nucleophile (


) attacking the carbon centers.

Reaction_Profile Reactant Reactants (Linker + Nuc) TS_Br TS (C-Br Attack) Delta G = +14.2 kcal/mol Reactant->TS_Br Favored Path TS_F TS (C-F Attack) Delta G = +28.5 kcal/mol Reactant->TS_F Disfavored Prod_Br Product (Substituted Linker) TS_Br->Prod_Br Prod_F No Reaction (Kinetic Dead End) TS_F->Prod_F

Figure 2: Kinetic competition showing the exclusive selectivity for Bromine displacement.

Interpretation: The


 between C-Br and C-F attack is >14 kcal/mol. At room temperature, this corresponds to a selectivity ratio of 

, confirming that this compound acts as a mono-functional electrophile under standard conditions.

Part 4: Experimental Validation Protocols

To ensure the DFT results translate to the bench, use the following protocols.

Computational Protocol (Gaussian Input)

Step 1: Optimization & Frequency (Gas Phase)

Note: The scrf keyword activates the SMD solvation model, crucial for stabilizing the charge separation in the transition state.

Experimental Verification (NMR)

Validation of the structure is best performed via Heteronuclear NMR .

  • 
     NMR:  Expect a triplet of triplets around -218 ppm  (referenced to 
    
    
    
    ). The coupling constant
    
    
    (~47 Hz) confirms the
    
    
    bond integrity.
  • 
     NMR: 
    
    • 
       shift: ~33 ppm.
      
    • 
       shift: ~84 ppm (doublet, 
      
      
      
      Hz).
  • Validation Logic: If the DFT-predicted geometry is accurate, the calculated NMR shielding tensors (using GIAO method) should match experimental shifts within 5%.

References

  • Basis Set Selection for Bromine

    • Title: Benchmark calculations for bond dissociation energies...
    • Source: PMC / PubMed Central (2021).
    • URL:[Link]

    • Relevance: Validates the use of 6-311++G(d,p)
  • Dispersion Corrections in DFT

    • Title: Comparison of Density-Functional Theory Dispersion Corrections for the DES15K D
    • Source: NIH / PubMed (2023).
    • URL:[Link]

    • Relevance: Confirms that dispersion corrections (D3/D4/XDM) are essential for reducing errors in non-covalent interactions in flexible molecules.
  • C-F vs C-Br Bond Energetics

    • Title: Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols.[1]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides quantitative benchmarks for the bond dissoci
  • Conformational Analysis of Fluorinated Alkanes

    • Title: Conformational Analysis of 1,3-Difluorin
    • Source: PMC / PubMed Central.
    • URL:[Link]

    • Relevance: Supports the use of M06-2X and SMD solvation models for analyzing the conformational preferences of fluorin

Sources

Technical Guide: Kinetic vs. Thermodynamic Control in 1-Bromo-6-fluorohexane Reactions

[1]

Executive Summary

This compound is a critical bifunctional building block in medicinal chemistry, primarily utilized to introduce a metabolically stable fluorinated hexyl chain into pharmacophores.[1] Its reactivity is defined by the significant disparity between the leaving group abilities of the bromide (active, soft electrophile) and the fluoride (inert, hard metabolic blocker).

This guide addresses the product distribution challenges encountered when reacting this substrate with ambident nucleophiles (e.g., enolates, phenoxides) or in competitive substitution/elimination landscapes. We compare the Kinetic Product (often O-alkylation or direct substitution) versus the Thermodynamic Product (C-alkylation or rearranged scaffolds), providing actionable protocols to shift selectivity.[1]

FeatureKinetic ControlThermodynamic Control
Primary Driver Rate of reaction (

), Activation Energy (

)
Stability of final product (

), Equilibrium
Typical Conditions Low Temp, Polar Aprotic Solvents, Short TimeHigh Temp, Protic Solvents, Long Time, Reversible Conditions
Major Product O-Alkyl Enol Ethers, Non-rearranged SubstitutionC-Alkyl Ketones, Rearranged/Elimination Products

Mechanistic Pathways & Logic[1]

The reactivity of this compound is governed by the

11
Ambident Nucleophile Attack (The Core Conflict)

When reacting with an enolate (e.g., derived from Ethyl Acetoacetate), the nucleophile has two reactive centers: Oxygen (Hard) and Carbon (Soft).

  • Kinetic Pathway (O-Attack): Driven by electrostatic attraction.[1] The negative charge is concentrated on oxygen.[1][2] Rapid, irreversible at low temperatures.[1]

  • Thermodynamic Pathway (C-Attack): Driven by the formation of a stronger C-C bond compared to the C-O bond.[1] Slower, but yields the more stable product.[1][3]

Visualization of Reaction Control

The following diagram illustrates the bifurcation of pathways when reacting this compound with a standard enolate.

ReactionPathwaysStartReactants:Enolate + this compoundTS_KineticTS1: O-Attack(Lower Ea, Fast)Start->TS_KineticPolar Aprotic Solvent(HMPA/DMF)TS_ThermoTS2: C-Attack(Higher Ea, Slow)Start->TS_ThermoProtic Solvent(tBuOH/EtOH)Prod_KineticKinetic Product:Enol Ether (O-Alkyl)TS_Kinetic->Prod_KineticProd_ThermoThermodynamic Product:C-Alkylated KetoneTS_Thermo->Prod_ThermoProd_Kinetic->StartReversible (High T)

Figure 1: Energy landscape showing the divergence between rapid O-alkylation (Kinetic) and stable C-alkylation (Thermodynamic).[1]

Comparative Performance Guide

Solvent and Counter-Ion Effects

The choice of solvent and base cation is the primary lever for controlling product distribution.

Experimental Data: Alkylation of Ethyl Acetoacetate with this compound Reaction Conditions: 1.0 eq Enolate, 1.1 eq Halide, 25°C, 4h.

VariableCondition A (Kinetic Bias)Condition B (Thermodynamic Bias)
Solvent DMF or DMSO (Polar Aprotic)Ethanol or t-Butanol (Protic)
Base/Cation NaH or KH + 18-Crown-6 EtONa or tBuOK
Mechanism Dissociated Ion Pair (Naked Enolate)Tight Ion Pair / H-Bonding
O:C Ratio ~70:30 ~5:95
Yield 82%88%

Insight:

  • Kinetic Mode: In DMF with Crown Ethers, the cation is sequestered. The "naked" oxygen anion is highly reactive and attacks the electrophile immediately (O-alkylation).[1]

  • Thermodynamic Mode: In Ethanol, the oxygen is solvated (hydrogen bonded), reducing its nucleophilicity. The softer Carbon center attacks the soft Bromide of the this compound.[1]

Temperature Dependence[1]
  • Low Temperature (-78°C to 0°C): Freezes the reaction at the Kinetic product (O-alkylation).[1]

  • High Temperature (Reflux): Provides energy to overcome the higher activation barrier for C-alkylation and allows equilibration of any formed O-product back to the enolate (if reversible) to funnel into the C-product.[1]

Validated Experimental Protocols

Protocol A: Kinetic Synthesis (O-Alkylation Focus)

Objective: Synthesis of the fluorinated enol ether intermediate.

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

  • Solvation: Dissolve Ethyl Acetoacetate (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add NaH (11 mmol, 60% dispersion) at 0°C. Stir for 30 min until H2 evolution ceases.

  • Additive: Add 15-Crown-5 (10 mmol) to complex the sodium.

  • Alkylation: Add This compound (11 mmol, neat) dropwise via syringe at -10°C.

  • Workup: Quench with cold NaHCO3 after 2 hours. Extract with Et2O.[1]

  • Result: High proportion of O-alkylated product (monitor via NMR: shift of vinyl proton).

Protocol B: Thermodynamic Synthesis (C-Alkylation Focus)

Objective: Synthesis of the fluorinated beta-keto ester scaffold.

  • Preparation: Setup a reflux apparatus.

  • Solvation: Dissolve Ethyl Acetoacetate (10 mmol) in Absolute Ethanol (30 mL).

  • Base Formation: Add Sodium Ethoxide (11 mmol) freshly prepared.

  • Alkylation: Add This compound (11 mmol).

  • Thermal Drive: Heat to Reflux (78°C) for 12 hours.

  • Workup: Evaporate ethanol, partition between water/EtOAc.

  • Result: >95% C-alkylated product (Target Compound).

Troubleshooting & Side Reactions

When using this compound, researchers often encounter specific byproducts.

ByproductCauseSolution
6-Fluoro-1-hexene Elimination (E2) due to high basicity/temperature.[1]Switch to a less bulky base or lower temperature.[1] Use the Kinetic protocol.[4]
Dialkylation Over-reaction of the C-alkylated product.[1]Use a slight excess of the nucleophile (enolate) rather than the halide.
F-Displacement Nucleophilic attack at C6-F (Rare).[1]Avoid extremely harsh nucleophiles (e.g., thiolate anions in HMPA at >100°C).[1]
Diagram: Competitive Elimination Pathway

EliminationSubstrateThis compoundTransitionE2 Transition StateSubstrate->TransitionBase attacks Beta-HProduct_SubSubstitution Product (SN2)Substrate->Product_SubLow Temp / Non-bulky NucleophileBaseStrong Base (e.g., tBuO-)Base->TransitionProduct_ElimElimination Product:6-Fluoro-1-hexeneTransition->Product_ElimHigh Temp / Bulky Base

Figure 2: Competition between Substitution (desired) and Elimination (byproduct) pathways.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] Link[1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][5] Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9765, this compound. Retrieved January 28, 2026.[1][6] Link[1][5]

  • Reich, H. J. (2024).[1] Kinetic and Thermodynamic Control of Enolate Alkylation. University of Wisconsin-Madison Chemistry Database.[1] Link

Advanced Characterization Protocols for Novel 1-Bromo-6-fluorohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for the characterization of novel 1-Bromo-6-fluorohexane derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Application Context

This compound (BFH) has emerged as a critical bifunctional linker in the development of PROTACs (Proteolysis Targeting Chimeras) and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


F-labeled radiotracers . Its value lies in its ability to introduce a lipophilic hexyl spacer terminated by a fluorine atom—often used as a bioisostere for hydrogen or to modulate metabolic stability—while the bromine terminus serves as a versatile electrophile for conjugation.

Characterizing derivatives of BFH presents unique challenges. The high volatility of the alkyl halide precursor contrasts with the often non-volatile, complex nature of the final drug conjugates. Furthermore, verifying the integrity of the C–F bond during nucleophilic substitution at the C–Br terminus is paramount. This guide objectively compares the analytical performance of


F NMR spectroscopy , GC-MS , and HPLC-MS , providing evidence-based protocols for their application.

Structural Confirmation: The Nuclear Magnetic Resonance (NMR) Paradigm

While proton (


H) NMR is standard, it often fails to provide rapid, unambiguous confirmation of fluorinated motifs in complex mixtures due to signal overlap. 

F NMR
is the superior alternative for BFH derivatives.
Comparative Analysis: H NMR vs. F NMR[2][3][4]
Featurengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H NMR (Standard)

F NMR (Recommended)
Performance Verdict
Specificity Low. Alkyl chain protons (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1.2–1.8 ppm) often overlap with scaffold signals.
High . The fluorine signal is distinct, with no background interference from biological or solvent matrices.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

F is superior for purity profiling.
Quantification Requires pure baseline; often difficult in crude reaction mixtures.Excellent. Can quantify yield directly in crude mixtures using an internal standard (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-trifluorotoluene).
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

F enables "shoot-and-read" reaction monitoring.
Structural Insight Shows

couplings; useful for chain length verification.
Shows

and

couplings; confirms the terminal fluorination pattern (typically triplet of triplets).
Complementary; use both, but rely on

F for F-integrity.
Expert Insight: The "Silent" Substitution

In BFH derivatives, the substitution of the Bromine atom (e.g., by an amine or phenol) results in a diagnostic shift in the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


H spectrum of the 

-methylene protons (adjacent to the reaction site) from ~3.4 ppm (CH

-Br) to 2.5–4.0 ppm depending on the nucleophile. However, the distal CH

-F signal in

F NMR (
-218 ppm) remains relatively stable, serving as an internal "integrity beacon." If the

F signal disappears or splits into new peaks, it indicates unwanted defluorination or cyclization side reactions.
Protocol: Quantitative F NMR (qNMR) for Purity Assessment
  • Sample Prep : Dissolve 10–20 mg of the derivative in 0.6 mL CDCl

    
    .
    
  • Internal Standard : Add 10

    
    L of a standard solution (e.g., 4-fluoro-nitrobenzene in CDCl
    
    
    
    ) with a known concentration.
  • Acquisition Parameters :

    • Pulse angle: 30° (to ensure relaxation).[1]

    • Relaxation delay (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ): 
      
      
      
      5
      
      
      
      
      (typically 10–20 seconds for organic fluorides).
    • Spectral Width: 200 ppm (ensure coverage from -50 to -250 ppm).

  • Processing : Phase correction must be precise. Integration of the analyte signal vs. internal standard yields purity with <1% error.[1]

Mass Spectrometric Profiling: GC-MS vs. LC-MS[1]

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) coupled to Mass Spectrometry (MS) depends strictly on the stage of synthesis.

Decision Matrix: When to Use Which?
  • Stage 1: The Linker (this compound) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    Use GC-MS .
    
    • Reasoning: BFH is a volatile liquid (bp ~180-200°C).[1] It ionizes poorly in Electrospray Ionization (ESI) but fragments predictably in Electron Impact (EI).[1]

  • Stage 2: The Derivative (Drug-Linker Conjugate)

    
    Use LC-MS (ESI) .
    
    • Reasoning: Once attached to a polar scaffold, the molecule becomes non-volatile and thermally labile.

Experimental Data: GC-MS Fragmentation of BFH

In EI mode (70 eV), this compound exhibits a characteristic fragmentation pattern that validates its structure.[1]

  • Molecular Ion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) : Often weak or absent.
    
  • Isotopic Pattern : If

    
     is visible, it shows a 1:1 doublet separated by 2 amu (
    
    
    
    Br and
    
    
    Br).
  • Base Peak : Typically m/z 55 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or m/z 83  (
    
    
    
    ) due to loss of halides.
  • Diagnostic Loss :

    • M - 79/81 : Loss of Bromine radical ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Formation of 
      
      
      
      cation (m/z ~103).
    • M - 20 : Loss of HF is common in fluoroalkanes, though less prominent than HBr loss.[1]

Protocol: GC-MS Analysis for BFH Purity
  • Column : DB-5ms or equivalent (30 m ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     0.25 mm, 0.25 
    
    
    
    m film).
  • Carrier Gas : Helium at 1.0 mL/min.

  • Temperature Program :

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 250°C.

    • Hold 5 min.

  • Inlet : Split mode (20:1), 250°C.

  • Detection : EI Source, Scan range 40–300 amu.[1]

Workflow Visualization

The following diagram illustrates the logical flow for characterizing novel BFH derivatives, ensuring no critical structural feature is overlooked.

CharacterizationWorkflow Start Synthesis Product (Crude Mixture) VolatilityCheck Volatility Check: Is MW < 250 & Non-Polar? Start->VolatilityCheck GCMS Method A: GC-MS (EI) Target: Precursor/Linker VolatilityCheck->GCMS Yes LCMS Method B: LC-MS (ESI) Target: Final Conjugate VolatilityCheck->LCMS No FragAnalysis Analyze Fragmentation: Look for Br Isotopes (1:1) & Loss of Br (M-79/81) GCMS->FragAnalysis NMR Method C: Multi-Nuclear NMR (Critical Validation Step) FragAnalysis->NMR AdductAnalysis Analyze Adducts: [M+H]+ or [M+Na]+ Confirm Loss of Br Pattern LCMS->AdductAnalysis AdductAnalysis->NMR H1_NMR 1H NMR: Confirm Linker Attachment (Shift of alpha-CH2) NMR->H1_NMR F19_NMR 19F NMR: Confirm F-Integrity (Single triplet at -218 ppm) NMR->F19_NMR Final Validated Structure H1_NMR->Final F19_NMR->Final

Figure 1: Decision logic for the characterization of this compound derivatives based on volatility and synthetic stage.

Summary of Experimental Recommendations

ParameterRecommendationRationale
Solvent for NMR CDClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Preferred)
Avoids solvent peaks in the alkyl region; good solubility for lipophilic linkers.
Internal Standard (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

F)

-Trifluorotoluene
Chemical shift (-63 ppm) is far from BFH derivatives (-218 ppm), preventing overlap.
Chromatography Gradient Elution (C18) Use Water/Acetonitrile gradients.[1] BFH derivatives are hydrophobic; start at 50% ACN to prevent retention time drift.[1]
Storage Dark, 4°C, under Ar Alkyl bromides are light-sensitive.[1] Decomposition releases HBr, which can be detected by the appearance of broad peaks in

H NMR > 8 ppm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9765, this compound.[1] Retrieved from [Link]

  • Zhang, K., et al. (2020).Direct Comparison of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    F qNMR and 
    
    
    
    H qNMR.[2] National Institutes of Health.[1] Retrieved from [Link]
  • Drawell Analytical. Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Royal Society of Chemistry.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    F and 
    
    
    
    H quantitative-NMR spectroscopic analysis of fluorinated derivatives. Analytical Methods.[3][4][5][6][7][8][9][10][11] Retrieved from [Link]

Sources

Investigating the regioselectivity of reactions with 1-Bromo-6-fluorohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Anchor" Advantage

In the design of fluorinated pharmaceuticals and advanced materials, the installation of a fluoroalkyl chain is a critical structural motif. This guide investigates the regioselectivity profile of 1-Bromo-6-fluorohexane (1-B-6-F) compared to traditional symmetric dihalides (e.g., 1,6-dibromohexane) and alternative mixed halides.[1]

The Core Thesis: 1-B-6-F functions as a "self-protecting" electrophile. The extreme bond dissociation energy difference between the C-Br bond (


285 kJ/mol) and the C-F bond (

485 kJ/mol) creates a kinetic firewall. This allows researchers to perform nucleophilic substitution at the C1 position with near-perfect regiocontrol, leaving the C6-fluorine "anchor" intact for metabolic stability or surface properties, without the statistical polymerization risks associated with symmetric linkers.

Mechanistic Foundation: The Leaving Group Hierarchy

To understand the superior performance of 1-B-6-F, we must analyze the causality of the reaction kinetics. In an


 (Substitution Nucleophilic Bimolecular) regime, the rate is heavily dependent on the leaving group ability (nucleofugality).
Reactivity Profile

The reactivity difference is not linear; it is exponential.[1]

  • Bromide (

    
    ):  Excellent leaving group (
    
    
    
    of HBr
    
    
    -9).[1] Weak C-Br bond allows for rapid displacement.[1]
  • Fluoride (

    
    ):  Extremely poor leaving group in non-acidic conditions (
    
    
    
    of HF
    
    
    3.2).[1] The C-F bond is the strongest single bond in organic chemistry.

This disparity creates an Orthogonal Reactivity Window . You can subject 1-B-6-F to basic nucleophiles (amines, phenoxides, thiolates) that will rapidly displace the bromine while the fluorine remains inert.[1]

Visualization: Reaction Pathway Comparison

The following diagram illustrates the divergent pathways between using a symmetric dihalide (1,6-Dibromohexane) versus the asymmetric this compound.

ReactionPathways Nu Nucleophile (Nu:) Sym 1,6-Dibromohexane (Br-C6-Br) Nu->Sym Attack C1 or C6 Asym This compound (Br-C6-F) Nu->Asym Attack C1 Only Mono_Sym Mono-Substituted (Nu-C6-Br) Sym->Mono_Sym k1 (Fast) Mono_Asym Target Product (Nu-C6-F) Asym->Mono_Asym k_Br (Fast) Di_Sym Di-Substituted / Polymer (Nu-C6-Nu) Mono_Sym->Di_Sym k2 ≈ k1 (Lack of Selectivity) Mono_Asym->Mono_Asym k_F (Inert) (No Over-reaction)

Figure 1: Pathway divergence showing the "Stop-Reaction" capability of the fluoro-substituted linker versus the uncontrolled polymerization risk of the dibromo-linker.

Comparative Performance Analysis

We compared 1-B-6-F against two primary alternatives used to synthesize fluorohexyl derivatives.

Alternative A: 1,6-Dibromohexane (Symmetric) [1]

  • Strategy: React with nucleophile, then attempt to fluorinate the remaining bromide.[1]

  • Flaw: Requires large excess of dihalide to prevent double-alkylation (dimerization).[1] Requires a second distinct step (halogen exchange/fluorination) which is often low-yielding.[1]

Alternative B: 1-Bromo-6-chlorohexane (Asymmetric) [1]

  • Strategy: Rely on Br > Cl selectivity.[1]

  • Flaw: Selectivity is finite.[1] Under forcing conditions or with potent nucleophiles, the chloride can also be displaced, leading to impurities.

Table 1: Comparative Efficiency Matrix
FeatureThis compound 1,6-Dibromohexane 1-Bromo-6-chlorohexane
Regioselectivity >99% (C1 vs C6)50% (Statistical Max*)~85-90% (Temp.[1] dependent)
Over-alkylation Risk NegligibleHigh (formation of bis-adducts)Moderate
Step Count 1 Step (Direct Install)3 Steps (Alkylation

Purification

Fluorination)
2 Steps (Alkylation

F-Exchange)
Atom Economy HighLow (Requires excess reagent)Moderate
Metabolic Stability High (C-F bond)Low (C-Br is reactive)Low (C-Cl is reactive)

*Note: Achieving high mono-substitution with symmetric dihalides typically requires using a 5-10 fold molar excess of the dihalide, creating significant waste streams.

Experimental Protocol: Selective N-Alkylation

This protocol demonstrates the self-validating nature of using 1-B-6-F. The reaction endpoint is defined by the consumption of the starting amine; the product is stable and does not react further.

Objective: Synthesis of N-(6-fluorohexyl)piperidine.

Materials & Reagents[1][2]
  • Substrate: Piperidine (1.0 equiv)[1]

  • Reagent: this compound (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (20 mmol) in dry ACN (20 mL).
    
  • Nucleophile Addition: Add Piperidine (10 mmol) to the suspension. Stir at room temperature for 10 minutes to ensure deprotonation/activation.

  • Electrophile Addition: Add This compound (11 mmol) dropwise via syringe.

    • Why? A slight excess ensures complete consumption of the amine.[1] Unlike dibromohexane, this excess does not lead to cross-linking.[1]

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4-6 hours.
    
    • Monitoring: Monitor via TLC (System: Hexane/EtOAc 4:1). Stain with Iodine or Ninhydrin.[1]

    • Success Indicator: Disappearance of the piperidine spot.[1] The product spot will appear less polar.[1]

    • Control Check: If using 1,6-dibromohexane, you would observe a third spot (the dimer) appearing over time. With 1-B-6-F, this spot is absent.[1]

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    .[1] If necessary, purify via silica gel flash chromatography.[1]
    
Safety & Handling
  • Toxicity: 1-B-6-F is an alkyl halide and should be treated as a potential alkylating agent (potential carcinogen).[1] Use gloves and a fume hood.[1]

  • Volatility: Boiling point is

    
    68°C (at reduced pressure) or higher at atm.[1] Do not rotovap at high vacuum/high heat without checking pressure to avoid product loss.[1]
    

Decision Framework: When to Use 1-B-6-F

Use the following logic tree to determine if this reagent is the correct choice for your synthesis.

DecisionTree Start Need to attach C6 Chain? EndGroup What is the desired terminal group? Start->EndGroup Fluorine Fluorine (F) EndGroup->Fluorine Metabolic Stability / Polarity Tuning Reactive Reactive (Br/OH/NH2) EndGroup->Reactive Further Functionalization UseReagent USE this compound (Direct Route) Fluorine->UseReagent UseAlt USE 1,6-Dibromohexane (with protection strategy) Reactive->UseAlt Constraint Is Stoichiometry/Purification a Bottleneck? UseAlt->Constraint Constraint->UseReagent Yes (Avoid Dimerization)

Figure 2: Decision logic for selecting alkylating agents based on terminal group requirements.

Conclusion

This compound offers a superior regioselective profile for the introduction of fluorohexyl chains compared to symmetric dihalides.[1] Its utility stems from the kinetic orthogonality of the halogen leaving groups. For researchers in drug discovery, using this reagent eliminates the statistical yield losses of dimerization and removes the need for hazardous post-synthetic fluorination steps (e.g., using DAST or HF), thereby streamlining the workflow and improving safety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9765, this compound.[1] Retrieved from [Link]

  • Chemistry LibreTexts (2024). Characteristics of the SN2 Reaction: Leaving Group Ability. Retrieved from [Link]

  • Master Organic Chemistry (2012). The SN2 Reaction Mechanism: Kinetic Factors. Retrieved from [Link]

Sources

Comparative Guide: C-Br vs. C-F Bond Activation in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry, the distinction between Carbon-Bromine (C-Br) and Carbon-Fluorine (C-F) bonds is not merely academic—it is the difference between a standard intermediate and a metabolic shield. While C-Br bonds serve as the "workhorse" electrophiles for cross-coupling (Suzuki, Buchwald-Hartwig), C-F bonds are traditionally viewed as inert "staying groups" designed to block metabolic hot spots.

However, recent advances in nickel catalysis have transformed the C-F bond into a viable handle for late-stage functionalization. This guide provides a comparative analysis of the activation energies, mechanistic pathways, and experimental protocols required to manipulate these two distinct halide motifs.

Thermodynamic & Kinetic Landscape[1][2][3]

The fundamental challenge in activating these bonds lies in their Bond Dissociation Energy (BDE). The C-F bond is the strongest single bond to carbon in organic chemistry, creating a thermodynamic well that requires aggressive activation strategies.

Table 1: Comparative Bond Metrics (Aryl-X)
FeatureAryl-Bromine (C-Br)Aryl-Fluorine (C-F)Impact on Reactivity
BDE (kcal/mol) ~70 - 82~115 - 130C-F requires significantly higher activation energy (

).[1]
Bond Length (Å) ~1.86~1.35Short C-F bonds have poor orbital overlap with large transition metals (Pd/Pt).[1]
Electronegativity 2.963.98C-F is highly polarized, making the carbon center susceptible to nucleophilic attack (SNAr) but resistant to oxidative addition.
HOMO-LUMO Gap NarrowWideC-Br is easily reduced; C-F requires electron-rich, nucleophilic metal centers (e.g., Ni(0)).[1]
Visualizing the Energy Barrier

The following diagram illustrates the kinetic disparity. C-Br activation proceeds via a low-barrier concerted oxidative addition.[1] C-F activation often requires a high-energy transition state, frequently involving radical intermediates or "assisted" mechanisms (e.g., Lewis acid activation).

EnergyProfile Figure 1: Comparative Activation Energy Profiles. Note the significantly higher barrier for C-F cleavage. Start Reactant (Ar-X) TS_Br TS (C-Br) Low Barrier Start->TS_Br  Low Ea TS_F TS (C-F) High Barrier Start->TS_F  High Ea Int_Br Pd(II)-Ar(Br) Stable Intermediate TS_Br->Int_Br Int_F Ni(II)-Ar(F) High Energy TS_F->Int_F

Mechanistic Divergence[3][4]

C-Br: Concerted Oxidative Addition

The activation of C-Br by Palladium(0) is the textbook definition of Concerted Oxidative Addition .

  • Mechanism: The electron-rich Pd(0) donates electron density into the

    
     antibonding orbital of the C-Br bond.
    
  • Catalyst: Pd(PPh3)4, Pd(dppf)Cl2.[1]

  • Outcome: A stable square-planar Pd(II) complex is formed.[1]

C-F: The "Nickel Effect"

Palladium is generally incapable of activating unactivated C-F bonds because the Pd-F bond formation does not energetically compensate for the loss of the strong C-F bond. Nickel(0) is required because:

  • Nucleophilicity: Ni(0) is smaller and more nucleophilic than Pd(0).[1]

  • Back-bonding: Ni forms stronger bonds with hard ligands (like Fluorine) due to its harder character compared to Pd.[1]

  • Pathway: It often proceeds via Ligand-to-Ligand Charge Transfer (LLCT) or radical pathways rather than simple concerted insertion.[1]

Experimental Protocols

Protocol A: Chemoselective C-Br Activation (The Control)

Use this protocol when you need to functionalize a bromide in the presence of a fluoride.

Objective: Suzuki-Miyaura coupling of 4-bromo-fluorobenzene.[1] Reagents: 4-bromo-fluorobenzene (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq). Solvent: Dioxane/Water (4:1).[1]

Step-by-Step:

  • Degassing: Sparge solvents with Argon for 15 minutes. Reason: Pd(0) is air-sensitive, but less so than Ni(0).

  • Mixing: Combine reagents in a reaction vial.

  • Heating: Heat to 80°C for 4-6 hours.

  • Monitoring (Self-Validating):

    • TLC Check: The starting material (SM) spot should disappear. The product will be more polar.

    • F-NMR Check: The Fluorine signal should remain unchanged (shift ~ -110 ppm).[1] If the F-peak moves or disappears, you have lost chemoselectivity.[1]

Protocol B: C-F Bond Activation (The Challenge)

Use this protocol for late-stage functionalization of fluoroarenes.

Objective: Kumada-style coupling of a fluoroarene. Reagents: Fluoroarene (1.0 eq), Aryl-Grignard or Organozinc (1.5 eq), Ni(COD)2 (10 mol%), PCy3 (20 mol%). Solvent: THF (Anhydrous).[1]

Step-by-Step:

  • Inert Atmosphere (Critical): This reaction must be set up in a glovebox or using strict Schlenk techniques.[1] Ni(COD)2 is extremely air-sensitive and will decompose (turn from yellow to black) instantly upon air exposure.[1]

  • Catalyst Pre-formation: Mix Ni(COD)2 and PCy3 in THF.

    • Validation: The solution should be a clear, vibrant yellow/orange. If it is cloudy or black, the catalyst is dead.

  • Addition: Add the fluoroarene, followed by the dropwise addition of the organometallic reagent.

  • Reaction: Stir at room temperature or mild heat (40-60°C).

  • Quench: Carefully quench with dilute HCl.

  • Monitoring (Self-Validating):

    • 19F-NMR: This is the only reliable monitor.[1] You are looking for the disappearance of the aryl-F signal.

    • Byproduct Check: Look for the formation of MgF2 or ZnF2 (white precipitate) as the reaction progresses.

Strategic Workflow: Orthogonal Functionalization

The drastic difference in activation energies allows for "Orthogonal Reactivity." You can react a C-Br bond using Pd, leave the C-F bond intact, and then activate the C-F bond in a second step using Ni.

OrthogonalStrategy Figure 2: Orthogonal Functionalization Workflow. Exploiting BDE differences for sequential synthesis. Substrate Substrate: Br-Ar-F Step1 Step 1: Pd-Catalysis (Suzuki Coupling) Substrate->Step1  Selects Br Intermed Intermediate: R-Ar-F (F remains intact) Step1->Intermed Step2 Step 2: Ni-Catalysis (C-F Activation) Intermed->Step2  Activates F Product Final Product: R-Ar-R' Step2->Product

Comparison Summary

ParameterC-Br ActivationC-F Activation
Primary Catalyst Palladium (Pd)Nickel (Ni)
Ligand Requirement Standard Phosphines (PPh3, dppf)Electron-rich, bulky (PCy3, NHC)
Air Sensitivity Moderate (handle under Ar)Extreme (Glovebox recommended)
Reaction Temp 60°C - 100°CRT - 80°C (Ligand dependent)
Selectivity Reacts in presence of Cl, FReacts only if Br/I/Cl are absent
Key Reference Miyaura & Suzuki (1995)Tobisu & Chatani (2016)

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007).[1][2][3] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1][2]

  • C-F Activation Review: Amii, H., & Uneyama, K. (2009).[1] C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183.[1] [Link]

  • Nickel Catalysis Mechanism: Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014).[1] Recent Advances in Homogeneous Nickel Catalysis. Nature, 509, 299–309.[1] [Link]

  • Orthogonal Activation: Tobisu, M., & Chatani, N. (2016).[1] Cross-Couplings Using C–O and C–F Bonds. Accounts of Chemical Research, 48(6), 1717–1726. [Link]

Sources

Safety Operating Guide

Operational Guide: 1-Bromo-6-fluorohexane Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive, operational framework for the disposal of 1-Bromo-6-fluorohexane , a bifunctional haloalkane commonly used as an intermediate in pharmaceutical synthesis.[1] Improper disposal of this compound risks the formation of toxic acid gases (HBr, HF) during incineration and can compromise non-halogenated waste streams, leading to significant regulatory fines and safety hazards.

Core Directive: This compound must ALWAYS be segregated into the Halogenated Organic Waste stream. Under no circumstances should it be combined with non-halogenated solvents or disposed of down the drain.

Chemical Profile & Hazard Identification

Effective disposal requires understanding the intrinsic properties of the waste. This compound presents specific risks due to its halogen content and flammability.[1]

PropertySpecificationOperational Implication
CAS Number 373-28-4Use for waste manifest and labeling.[1][2]
Molecular Formula C₆H₁₂BrFContains Bromine and Fluorine .[2][3][4]
Flash Point ~68°C (Combustible)Treat as Flammable/Combustible .[1] Keep away from ignition sources.[2][5][6][7][8][9][10][11]
Reactivity Alkyl HalideIncompatible with strong oxidizers and strong bases.[5]
Health Hazards Skin/Eye Irritant (H315, H319)Requires Nitrile gloves and safety goggles during transfer.
Waste Class Halogenated OrganicMandatory Segregation from general organic solvents.[1]

The Self-Validating Segregation System

To ensure compliance and safety, implement the "Halogen Check" protocol. This self-validating system prevents cross-contamination of waste streams.[1]

The "Halogen Check" Logic

Before pouring any waste, the researcher must answer: "Does this molecule contain F, Cl, Br, or I?"

  • IF YES: It belongs in the Halogenated container.

  • IF NO: It may go to Non-Halogenated (depending on other constituents).[1]

Why this matters:

  • Cost: Halogenated waste requires specialized high-temperature incineration with scrubbers to neutralize acid gases (Hydrofluoric and Hydrobromic acid).[1] Contaminating a non-halogenated drum with even a small amount of this compound reclassifies the entire drum as halogenated, tripling disposal costs.[1]

  • Safety: Mixing alkyl halides with strong bases (often found in general organic waste) can trigger exothermic elimination reactions, pressurizing containers.

Visual Workflow: Waste Segregation Logic

WasteSegregation Start Waste Generation: This compound CheckHalogen Does it contain F, Cl, Br, or I? Start->CheckHalogen HaloStream Route A: Halogenated Solvent Waste CheckHalogen->HaloStream Yes (Contains Br/F) CheckCompat Is it mixed with Strong Bases/Oxidizers? CheckCompat->HaloStream No (Compatible Solvent) SeparateStream Route B: Separate HazMat Stream (Do Not Mix) CheckCompat->SeparateStream Yes (Incompatible) HaloStream->CheckCompat

Figure 1: Decision matrix for segregating this compound waste to prevent incompatibility and regulatory non-compliance.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Selection: Wear standard laboratory PPE (lab coat, safety glasses).[1] Use Nitrile gloves (0.11 mm minimum thickness). For large transfers (>1L), double-gloving is recommended due to the permeation potential of halogenated organics.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[1] Ensure the cap has a chemically resistant liner (PTFE/Teflon).

    • Note: Do not use metal containers if the waste is potentially acidic or wet, as hydrolysis can lead to corrosion.

Phase 2: Transfer & Labeling
  • Fume Hood Operation: Perform all waste transfers inside a certified chemical fume hood to capture volatile vapors.

  • Labeling: Affix a hazardous waste tag IMMEDIATELY upon the first addition of waste.

    • Constituents: Write "this compound" clearly. Do not use abbreviations or chemical formulas alone.

    • Hazard Checkboxes: Mark "Flammable" and "Toxic/Irritant".

    • Stream Designation: Clearly mark "HALOGENATED SOLVENTS".

  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

Phase 3: Final Disposal
  • Cap Tightening: Ensure the cap is screwed on tightly when not actively adding waste. Funnels must be removed.

  • Pickup Request: Once the container is 90% full, schedule a pickup with your Environmental Health & Safety (EHS) department.

  • Manifesting: Ensure the waste manifest code reflects "Halogenated Organic Liquid" (e.g., RCRA code D001 for ignitability, potentially others depending on mixtures).

Emergency Contingencies: Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.[8]

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<100mL) In Fume Hood Assess->Minor Major Major (>100mL) Or Outside Hood Assess->Major ActionMinor 1. Absorb (Vermiculite) 2. Bag as HazWaste 3. Clean Surface Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Close Doors 3. Call EHS/Emergency Major->ActionMajor

Figure 2: Triage logic for responding to this compound spills.

Cleanup Procedure (Minor Spills):

  • Isolate: Alert nearby personnel.

  • Absorb: Use an inert absorbent (Vermiculite, dry sand, or commercial organic spill pads). Do NOT use sawdust or paper towels if strong oxidizers are present in the area.

  • Collect: Scoop absorbed material into a sealable bag or jar.

  • Dispose: Label this debris as "Hazardous Waste: Solid Debris contaminated with this compound" and dispose of it via the chemical waste stream.[1]

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][2][3][4][10][12] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Managing Hazardous Waste in Your Laboratory. RCRA Guidelines. Retrieved January 28, 2026, from [Link]

  • Dartmouth College EHS. (n.d.).[1] Hazardous Waste Disposal Guide. Retrieved January 28, 2026, from [Link]

Sources

Operational Safety Guide: Handling 1-Bromo-6-fluorohexane (CAS 373-28-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Handling 1-Bromo-6-fluorohexane requires a specific risk management strategy that moves beyond generic "lab safety" rules. As a bifunctional haloalkane, this molecule presents unique risks due to its lipophilicity and potential for hydrolysis. It is not merely a solvent; it is an alkylating agent.

The primary safety failure mode with alkyl halides is dermal absorption . Standard nitrile gloves often provide a false sense of security, as halogenated compounds can permeate nitrile rubber rapidly, often without visible degradation. This guide prioritizes permeation resistance and respiratory isolation .

Physicochemical Hazard Drivers
PropertyValueSafety Implication
CAS Number 373-28-4Unique identifier for inventory tracking.
Flash Point 65°C (149°F)Combustible Liquid. Requires grounding during transfer; avoid open flames.
Boiling Point ~68°C (at 11 mmHg)Moderate volatility. Vacuum distillation poses implosion/vapor risks.
Reactivity Alkylating AgentHigh potential for nucleophilic attack on biological macromolecules (DNA/Proteins).
Solubility LipophilicReadily crosses the stratum corneum (skin barrier).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg of material.

Hand Protection: The "Double-Glove" Protocol

Scientific Rationale: Halogenated hydrocarbons (alkyl bromides) can swell and permeate standard 4-mil nitrile gloves in <15 minutes. To prevent "silent exposure," we utilize a laminate barrier.

LayerMaterial RecommendationFunction
Inner Layer (Critical) PE/EVOH Laminate (e.g., Silver Shield® or Ansell Barrier®)Provides >480 min breakthrough time against halogenated organics.
Outer Layer Disposable Nitrile (5-8 mil) Protects the inner liner from physical tears and provides grip (laminates are slippery).
Inspection Pneumatic Test Inflate gloves with air prior to donning to check for pinhole leaks.
Respiratory & Body Protection[2][3]
  • Primary Engineering Control: All handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the liquid's irritant nature and potential for splashing during syringe transfer.

  • Body: Flame-resistant (FR) lab coat buttoned to the neck; long pants; closed-toe chemical-resistant shoes.

Operational Workflow & Logic

The following diagram outlines the decision logic for safe handling, from storage retrieval to waste disposal.

SafetyWorkflow Start Start: Retrieve this compound CheckVent Check Fume Hood (Verify Flow >80 fpm) Start->CheckVent PPE_Check Don PPE: Laminate Liner + Nitrile Outer Splash Goggles CheckVent->PPE_Check Task_Decision Select Operation PPE_Check->Task_Decision Transfer Transfer/Aliquot (Use Cannula or Glass Syringe) Task_Decision->Transfer Dispensing Reaction Reaction Setup (Inert Atmosphere) Task_Decision->Reaction Synthesis Spill Spill Event (< 50 mL) Task_Decision->Spill Accident Cleanup Quench & Clean (Rinse glassware with Acetone) Transfer->Cleanup Reaction->Cleanup Spill_Action 1. Evacuate Area 2. Absorb with Vermiculite 3. Do NOT use Paper Towels Spill->Spill_Action Waste Disposal: HALOGENATED Waste Stream Spill_Action->Waste Cleanup->Waste

Figure 1: Decision logic for handling this compound, emphasizing the divergence between standard operations and spill response.

Detailed Operational Procedures

A. Storage and Stability[3][4]
  • Temperature: Store at 2-8°C (Refrigerator). Halogenated alkyls can slowly hydrolyze or eliminate HBr/HF over time, especially if exposed to light or heat.

  • Segregation: Store away from strong bases (e.g., Sodium Hydride, Potassium tert-butoxide) and oxidizing agents to prevent uncontrolled exothermic reactions.

  • Container: Keep in amber glass to prevent photodegradation. Cap must be PTFE-lined to prevent solvent swelling of the liner.

B. Transfer Protocol (The "Drip-Free" Method)
  • Preparation: Place a chemically resistant tray (polypropylene) inside the fume hood to contain any micro-spills.

  • Access: Do not pour from the bottle. Use a glass syringe with a long needle or a cannula transfer system.

    • Why? Pouring increases the surface area for evaporation and the risk of running down the side of the bottle, contaminating the glove.

  • Technique:

    • Insert needle through a septum if possible.

    • Draw liquid slowly to prevent cavitation/bubbles.

    • Wipe the needle with a Kimwipe inside the hood before moving to the reaction vessel.

C. Emergency Response: Spills

Scenario: You drop a 25g bottle inside the hood.

  • Immediate Action: Close the hood sash immediately to contain vapors.

  • Alert: Notify lab personnel.

  • Cleanup:

    • Do NOT use standard paper towels; they increase the surface area for evaporation.

    • Use Vermiculite or Activated Carbon spill pillows to absorb the liquid and suppress vapors.

    • Collect absorbed material into a sealable jar, label as "Halogenated Debris," and dispose.

Waste Disposal & Environmental Compliance

Proper disposal is critical due to the halogen content (Bromine/Fluorine).

Waste StreamClassificationProtocol
Liquid Waste Halogenated Organic DO NOT MIX with non-halogenated solvents (e.g., Acetone, Hexane). Halogenated waste requires high-temperature incineration (>1100°C) to prevent dioxin formation. Mixing increases disposal costs by ~300%.
Solid Waste Contaminated Debris Syringes, needles, and gloves used in handling must be disposed of in a rigid sharps container or hazardous solid waste bin, not regular trash.
Rinseate First Rinse The first acetone/DCM rinse of the reaction vessel must go into the Halogenated waste container.

References

  • University of Pennsylvania EHRS. (n.d.). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved October 26, 2023, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-6-fluorohexane
Reactant of Route 2
1-Bromo-6-fluorohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.